VU6036720
Description
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Properties
Molecular Formula |
C20H22ClFN4O2S |
|---|---|
Molecular Weight |
436.9 g/mol |
IUPAC Name |
3-chloro-N-[2-[(2S)-4-(2-cyanophenyl)-2-methylpiperazin-1-yl]ethyl]-4-fluorobenzenesulfonamide |
InChI |
InChI=1S/C20H22ClFN4O2S/c1-15-14-26(20-5-3-2-4-16(20)13-23)11-10-25(15)9-8-24-29(27,28)17-6-7-19(22)18(21)12-17/h2-7,12,15,24H,8-11,14H2,1H3/t15-/m0/s1 |
InChI Key |
JSFIMYVEGMICSS-HNNXBMFYSA-N |
Isomeric SMILES |
C[C@H]1CN(CCN1CCNS(=O)(=O)C2=CC(=C(C=C2)F)Cl)C3=CC=CC=C3C#N |
Canonical SMILES |
CC1CN(CCN1CCNS(=O)(=O)C2=CC(=C(C=C2)F)Cl)C3=CC=CC=C3C#N |
Origin of Product |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Mechanism of Action of VU6036720
This guide provides a detailed overview of the mechanism of action for this compound, a potent and selective in vitro inhibitor of the heteromeric Kir4.1/5.1 inward rectifier potassium channel. The information is compiled from foundational research and is intended to support further investigation and drug development efforts.
Core Mechanism of Action
This compound functions as a pore blocker of the heteromeric Kir4.1/5.1 inward rectifier potassium channel.[1][2][3] Its primary inhibitory effect is achieved by binding within the ion-conduction pathway of the channel. This binding event physically obstructs the flow of potassium ions, leading to a reduction in the channel's activity.
The inhibitory action of this compound is characterized by a decrease in both the channel's open-state probability and the amplitude of the single-channel current.[1][2] Evidence for its classification as a pore blocker is substantiated by the observation that increasing the extracellular potassium ion concentration leads to a competitive displacement of the inhibitor, resulting in a significant rightward shift of its IC50 value.[1][2][4]
A critical molecular determinant for the inhibitory activity of this compound is the asparagine residue at position 161 (N161) of the Kir5.1 subunit, known as the "rectification controller".[1][2] Site-directed mutagenesis studies have demonstrated that mutating this residue to glutamate (N161E) markedly diminishes the inhibitory effect of this compound.[1][2] This highlights the specificity of the interaction between the compound and a key regulatory site within the channel pore.
While this compound is a highly effective tool for in vitro and ex vivo studies, its in vivo utility is limited due to high clearance and significant plasma protein binding, which can prevent sufficient target engagement.[1][2]
Quantitative Data
The following tables summarize the key quantitative parameters of this compound's inhibitory activity.
Table 1: Potency and Selectivity of this compound
| Target Channel | IC50 Value (μM) | Selectivity | Reference |
| Kir4.1/5.1 | 0.24 | - | [1][5] |
| Kir4.1 | >10 | >40-fold vs. Kir4.1/5.1 | [1] |
Table 2: Effect of Extracellular Potassium on this compound Potency
| Extracellular K+ Concentration | IC50 Shift | Implication | Reference |
| Elevated by 20 mM | 6.8-fold rightward shift | Pore blocker mechanism | [1][2][4] |
Experimental Protocols
Detailed methodologies for the key experiments that elucidated the mechanism of action of this compound are provided below.
1. Cell Culture and Transfection:
-
Cell Line: Human Embryonic Kidney 293 (HEK-293) cells were used for all experiments.
-
Transfection: To ensure the co-expression of both Kir4.1 and Kir5.1 subunits, a bicistronic vector (pBudCE4.1) was utilized for stable transfection of HEK-293 cells.[1] This was followed by antibiotic selection to generate a monoclonal cell line with robust Kir4.1/5.1-mediated currents.
2. Electrophysiological Recordings:
-
Technique: Whole-cell and cell-attached patch-clamp electrophysiology were the primary methods for characterizing the inhibitory effects of this compound.
-
Whole-Cell Recordings:
-
Voltage Protocol: Currents were typically evoked by applying voltage steps to the cell membrane.
-
Data Acquisition: The resulting currents were recorded and analyzed to determine the concentration-response relationship and calculate the IC50 value of this compound.
-
-
Single-Channel Recordings:
-
Configuration: The cell-attached patch configuration was used to isolate and record the activity of individual Kir4.1/5.1 channels.
-
Analysis: These recordings allowed for the direct observation of the effects of this compound on the channel's open-state probability and single-channel conductance.
-
3. Site-Directed Mutagenesis:
-
Objective: To identify the specific amino acid residues critical for the inhibitory action of this compound.
-
Procedure: The asparagine residue at position 161 of the Kir5.1 subunit was mutated to glutamate (N161E) using standard site-directed mutagenesis techniques.
-
Functional Assay: The mutated channels were then expressed in HEK-293 cells, and their sensitivity to this compound was assessed using patch-clamp electrophysiology to determine any change in the IC50 value.
4. Thallium (Tl+) Flux Assay:
-
Purpose: This high-throughput screening (HTS) assay was employed for the initial discovery of Kir4.1/5.1 inhibitors.
-
Principle: The assay measures the influx of thallium ions, a surrogate for potassium ions, through the Kir4.1/5.1 channels using a fluorescent dye that is sensitive to Tl+. Inhibition of the channel results in a decreased fluorescent signal.
Visualizations
Diagram 1: Mechanism of Action of this compound
Caption: this compound binds within the ion conduction pore of the Kir4.1/5.1 channel.
Diagram 2: Experimental Workflow for Assessing this compound Activity
Caption: Workflow for characterizing this compound's effects on Kir4.1/5.1 channels.
Diagram 3: Logical Relationship of Mechanistic Discovery
References
- 1. This compound: The First Potent and Selective In Vitro Inhibitor of Heteromeric Kir4.1/5.1 Inward Rectifier Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | Potassium Channel | TargetMol [targetmol.com]
- 4. researchgate.net [researchgate.net]
- 5. axonmedchem.com [axonmedchem.com]
VU6036720: A Potent and Selective Kir4.1/5.1 Inhibitor for In Vitro Research
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
VU6036720 is a novel small molecule that has emerged as the most potent and selective inhibitor of the heteromeric inwardly rectifying potassium (Kir) channel Kir4.1/5.1 to date.[1] This technical guide provides an in-depth overview of this compound, including its mechanism of action, selectivity profile, and the experimental protocols utilized for its characterization. The information presented herein is intended to serve as a comprehensive resource for researchers in academia and the pharmaceutical industry exploring the physiological roles of Kir4.1/5.1 channels and the therapeutic potential of their modulation.
Heteromeric Kir4.1/5.1 channels, formed by the co-assembly of Kir4.1 (KCNJ10) and Kir5.1 (KCNJ16) subunits, are predominantly expressed in the brain and kidneys.[2] In the distal nephron of the kidney, these channels are crucial for maintaining the basolateral membrane potential, which in turn regulates the activity of the thiazide-sensitive Na-Cl cotransporter (NCC) and influences sodium and potassium homeostasis.[2][3] In the central nervous system, Kir4.1-containing channels are primarily found in glial cells and are implicated in potassium buffering, maintenance of the astrocyte resting membrane potential, and glutamate uptake.[4][5] Given their critical physiological roles, dysfunction of Kir4.1/5.1 channels has been linked to various pathological conditions, making them an attractive target for therapeutic intervention.
This compound was developed through a multidimensional chemical optimization of a parent compound, VU0493690, which was identified from a high-throughput screening of a large compound library.[1] This guide will detail the key findings related to this compound, presenting quantitative data in a structured format and providing detailed methodologies for the key experiments cited.
Data Presentation
The following tables summarize the key quantitative data for this compound and its precursor, VU0493690.
Table 1: Potency of this compound and VU0493690 against Kir4.1/5.1 Channels
| Compound | Target | IC50 (μM) | Assay |
| This compound | Kir4.1/5.1 | 0.24 | Patch Clamp Electrophysiology[1] |
| VU0493690 | Kir4.1/5.1 | 0.96 | Patch Clamp Electrophysiology[1] |
Table 2: Selectivity of this compound and VU0493690
| Compound | Selectivity Profile |
| This compound | >40-fold selective for Kir4.1/5.1 over homomeric Kir4.1 channels.[1] |
| VU0493690 | At least 10-fold selective for Kir4.1/5.1 over Kir4.1 and ten other Kir channels.[1] |
Table 3: Pharmacokinetic Profile of this compound in Mice
| Parameter | Value | Route of Administration |
| Clearance | High | Intravenous & Oral |
| Plasma Protein Binding | High | Not specified |
| In Vivo Efficacy | No diuretic response observed | Not applicable |
Note: Specific quantitative values for pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, clearance, and volume of distribution have not been publicly reported. The available literature indicates high clearance and high plasma protein binding prevented target engagement in vivo.[1]
Mechanism of Action
This compound acts as a pore blocker of the Kir4.1/5.1 channel.[1] Single-channel recordings have revealed that its inhibitory effect is mediated through a reduction in both the channel's open-state probability and the amplitude of the single-channel current.[1]
Further investigation into the binding site suggests the involvement of the "rectification controller" residue, asparagine 161 (N161), within the Kir5.1 subunit.[1] Mutation of this residue to glutamate (N161E) resulted in a significant reduction in the inhibitory activity of this compound.[1] The inhibitory potency of this compound is also sensitive to the extracellular potassium concentration; an elevation of 20 mM in extracellular potassium led to a 6.8-fold increase in the IC50 value, which is consistent with a pore-blocking mechanism where the inhibitor competes with potassium ions for a binding site within the ion conduction pathway.[1]
References
- 1. Development and Validation of Fluorescence-Based and Automated Patch Clamp–Based Functional Assays for the Inward Rectifier Potassium Channel Kir4.1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Discovery, Characterization, and Structure–Activity Relationships of an Inhibitor of Inward Rectifier Potassium (Kir) Channels with Preference for Kir2.3, Kir3.X, and Kir7.1 [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. journals.physiology.org [journals.physiology.org]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Pharmacological Profile of VU6036720
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacological properties of VU6036720, a first-in-class potent and selective in vitro inhibitor of the heteromeric Kir4.1/5.1 inward rectifier potassium channel. The document details its mechanism of action, quantitative pharmacological data, experimental methodologies, and pharmacokinetic profile.
Introduction
This compound emerged from a multidimensional chemical optimization of a moderately potent screening hit, VU0493690.[1] It represents a significant advancement in the development of pharmacological tools to probe the physiological and therapeutic potential of Kir4.1/5.1 channels, which are key players in renal and neural physiology.[1][2] This guide synthesizes the currently available data on this compound, presenting it in a structured format for researchers and drug development professionals.
Mechanism of Action
Further mechanistic insights were gained through mutagenesis studies. The mutation of asparagine 161 to glutamate (N161E) in the Kir5.1 subunit, a residue known as the "rectification controller" and equivalent to small-molecule binding sites in other Kir channels, resulted in a significant reduction of inhibition by this compound.[1][3]
Signaling Pathway
The Kir4.1/5.1 channel is crucial for maintaining potassium homeostasis in various tissues, particularly in the brain and kidneys.[3] By inhibiting this channel, this compound can modulate cellular membrane potential and excitability. The diagram below illustrates the inhibitory action of this compound on the Kir4.1/5.1 channel, preventing potassium ion (K+) efflux.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound, including its in vitro potency and selectivity.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Channel | Assay | Reference |
| IC50 | 0.24 µM | Kir4.1/5.1 | Tl+ Flux Assay | [1][4] |
Table 2: Selectivity Profile of this compound
| Channel | Selectivity Fold (over Kir4.1/5.1) | Reference |
| Kir4.1 | >40-fold | [1] |
| Other Kir Channels (10 tested) | >10-fold | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
The initial discovery of the precursor to this compound, VU0493690, was made through a high-throughput screening of 80,475 compounds.[3] The potency and selectivity of this compound were established using a thallium (Tl+) flux assay.[5]
-
Cell Line: HEK-293 cells stably expressing the heteromeric Kir4.1/5.1 channel.[3]
-
Principle: The assay measures the influx of Tl+, a surrogate for K+, through the Kir4.1/5.1 channel using a fluorescent dye that is sensitive to Tl+. Inhibition of the channel by a compound results in a decreased fluorescent signal.
-
Procedure:
-
HEK-293–Kir4.1/5.1 cells are plated in 384-well plates.
-
Cells are loaded with a Tl+-sensitive fluorescent dye.
-
Compounds, including this compound, are added to the wells at various concentrations.
-
A Tl+ solution is added to initiate the flux.
-
The change in fluorescence is measured over time using a plate reader.
-
IC50 values are calculated from the concentration-response curves.
-
The workflow for this assay is depicted in the following diagram:
Cell-attached patch single-channel recordings were utilized to elucidate the mechanism of action of this compound.[1][2]
-
Principle: This technique allows for the direct measurement of ion flow through a single ion channel, providing detailed information on channel gating and conductance.
-
Procedure:
-
A glass micropipette with a very small tip opening is brought into contact with the cell membrane of a HEK-293 cell expressing Kir4.1/5.1.
-
A tight seal is formed between the pipette tip and the cell membrane, isolating a small patch of the membrane containing one or more ion channels.
-
The electrical current flowing through the channels in the patch is recorded.
-
This compound is applied to the cell, and the changes in channel open probability and single-channel current amplitude are measured.
-
Pharmacokinetic (PK) studies were conducted in mice and rats to evaluate the in vivo properties of this compound.[3]
-
Mouse Intravenous (IV) and Oral (PO) PK Studies:
-
IV Administration: this compound was administered intravenously at 1 mg/kg in a vehicle of ethanol:PEG400:saline (10:70:20 v/v/v).[3][6]
-
PO Administration: this compound was administered by oral gavage at 10 or 100 mg/kg in a vehicle of 10% Tween 80 in water.[3][6]
-
Sample Collection: Blood samples were collected at 8 different time points post-dose.[3][6]
-
Analysis: The concentration of this compound in the blood was quantified by LC/MS/MS.[3][6]
-
Parameters Determined: Clearance, volume of distribution, and half-life were determined from the IV PK experiment.[3][6]
-
Rat IV Plasma and Brain Level Cassette PK Studies:
Pharmacokinetic Profile
The drug metabolism and pharmacokinetic (DMPK) profiling of this compound revealed challenges for in vivo applications. The compound exhibits high clearance and significant plasma protein binding.[1][3] These characteristics likely prevent the achievement of sufficient target engagement in vivo, which is consistent with the lack of a diuretic response in renal clearance studies in mice, a physiological effect expected from the inhibition of Kir4.1/5.1 in the renal tubule.[1][3]
Table 3: Summary of Pharmacokinetic Properties
| Species | Route of Administration | Key Findings | Reference |
| Mouse | IV, PO | High clearance, high plasma protein binding | [1][3] |
| Rat | IV | Data used to assess CNS penetration | [3] |
Off-Target Effects
While this compound demonstrates high selectivity for Kir4.1/5.1 over Kir4.1 and other tested Kir channels, a comprehensive screen against a broader panel of receptors, ion channels, and enzymes would be necessary to fully characterize its off-target profile.[1][2] Currently, no significant off-target effects have been reported in the primary literature.
Conclusion
This compound is a potent and selective in vitro inhibitor of the heteromeric Kir4.1/5.1 inward rectifier potassium channel.[1] It serves as a valuable research tool for elucidating the in vitro and ex vivo functions of this channel.[1] However, its unfavorable pharmacokinetic properties, namely high clearance and plasma protein binding, have thus far limited its utility in in vivo studies.[1][3] Future research may focus on the development of analogs with improved DMPK profiles to enable the exploration of the therapeutic potential of Kir4.1/5.1 inhibition in vivo.
References
- 1. This compound: The First Potent and Selective In Vitro Inhibitor of Heteromeric Kir4.1/5.1 Inward Rectifier Potassium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound: The First Potent and Selective In Vitro Inhibitor of Heteromeric Kir4.1/5.1 Inward Rectifier Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of a Novel Selective Inhibitor of the Kir4.1/5.1 Heterotetramer, Development of a Novel mGlu4 PAM Chemotype, and Progress Towards the Total Synthesis of Thiocladospolide A [ir.vanderbilt.edu]
- 6. Redirecting [linkinghub.elsevier.com]
The Role of VU6036720 in Neuroscience Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Initial Clarification: The Target of VU6036720
Initial interest in this compound may have been associated with the M5 muscarinic acetylcholine receptor. However, extensive research and pharmacological profiling have definitively identified this compound as a potent and selective in vitro inhibitor of the heteromeric Kir4.1/5.1 inward rectifier potassium channels.[1][2][3] This guide will focus on its established role as a Kir4.1/5.1 inhibitor and its applications in neuroscience research. There is no scientific evidence to support this compound acting as an M5 antagonist. For information on selective M5 antagonists, compounds such as VU6019650 and ML375 are the appropriate tools.[4][5][6]
Executive Summary
This compound is a first-in-class small molecule that potently and selectively inhibits heteromeric Kir4.1/5.1 inward rectifier potassium channels.[3] These channels, formed by the co-assembly of Kir4.1 and Kir5.1 subunits, are predominantly expressed in the brain and kidney and play crucial roles in potassium homeostasis and neuronal excitability.[1][7] this compound serves as a valuable in vitro tool for elucidating the physiological and pathological functions of Kir4.1/5.1 channels in the central nervous system. However, its utility in in vivo studies is limited by its pharmacokinetic profile, specifically high clearance and plasma protein binding.[1][3] This guide provides a comprehensive overview of this compound, including its mechanism of action, pharmacological data, experimental protocols, and its significance in neuroscience research.
Core Mechanism of Action
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound based on in vitro assays.
Table 1: Potency of this compound
| Target | IC50 (µM) | Assay Type |
| Heteromeric Kir4.1/5.1 | 0.24 | Thallium Flux Assay |
Data sourced from multiple studies.[2][3][9]
Table 2: Selectivity of this compound
| Channel | IC50 (µM) | Fold Selectivity (vs. Kir4.1/5.1) |
| Homomeric Kir4.1 | >10 | >40 |
| Kir1.1 | >30 | >125 |
| Kir2.1 | >30 | >125 |
| Kir2.2 | >30 | >125 |
| hERG | 6.4 | ~27 |
Data compiled from selectivity profiling studies.[1]
Table 3: In Vivo Pharmacokinetic Parameters in Mice
| Parameter | Value | Dosing Route |
| Clearance | High | Intravenous & Oral |
| Plasma Protein Binding | High | Not specified |
| Oral Bioavailability | Low | Oral |
These parameters have limited the in vivo applications of this compound.[1][3]
Key Experimental Protocols
Detailed methodologies for the characterization of this compound are crucial for reproducibility and further research.
Cell Culture and Transfection for In Vitro Assays
-
Cell Line: Human Embryonic Kidney (HEK-293T) cells are commonly used for their robust growth and high transfection efficiency.[1]
-
Transfection:
-
HEK-293T cells are co-transfected with cDNAs encoding for Kir4.1 and Kir5.1 subunits.
-
A lipofection-based reagent, such as Lipofectamine LTX, is used according to the manufacturer's protocol.[1]
-
Following transfection, cells are placed under antibiotic selection (e.g., 700 µg/ml zeocin) to generate stable cell lines.[1]
-
Monoclonal cell lines with robust Kir4.1/5.1-mediated thallium flux are isolated using limiting dilution methods.[1]
-
Thallium Flux Assay for Potency and Selectivity Determination
This high-throughput fluorescence-based assay is used to measure the activity of potassium channels.
-
Cell Plating: Stably transfected HEK-293T cells are plated in 384-well plates.
-
Dye Loading: Cells are loaded with a thallium-sensitive fluorescent dye.
-
Compound Addition: this compound or other test compounds are added to the wells at various concentrations.
-
Thallium Stimulation: A solution containing thallium (Tl+) is added to the wells. The influx of Tl+ through open Kir channels quenches the fluorescence of the dye.
-
Fluorescence Reading: The change in fluorescence is measured using a plate reader. The IC50 value is calculated from the concentration-response curve.
Patch-Clamp Electrophysiology for Mechanistic Studies
Whole-cell and single-channel patch-clamp recordings provide detailed insights into the mechanism of channel inhibition.
-
Cell Preparation: HEK-293T cells expressing Kir4.1/5.1 are used.
-
Recording Configuration:
-
Whole-Cell: The cell membrane is ruptured to allow electrical access to the entire cell. Currents are recorded in response to voltage steps.
-
Cell-Attached Patch: A small patch of the membrane is isolated to record the activity of single channels.[1]
-
-
Solutions: The composition of the intracellular (pipette) and extracellular (bath) solutions is critical for isolating Kir currents.
-
Data Acquisition and Analysis:
Mouse Pharmacokinetic Studies
These studies are performed to assess the in vivo properties of this compound.[1]
-
Animal Model: Male C57Bl/6 mice (10-week-old) are typically used.[1]
-
Drug Administration:
-
Sample Collection: Blood samples are collected at multiple time points post-dosing.
-
Quantification: The concentration of this compound in the blood is quantified using Liquid Chromatography-Mass Spectrometry (LC/MS/MS).[1]
-
Parameter Calculation: Pharmacokinetic parameters such as clearance, volume of distribution, half-life, and oral bioavailability are calculated using software like Phoenix WinNonlin.[1]
Visualizations: Signaling Pathways and Experimental Workflows
Proposed Mechanism of Action of this compound
Caption: this compound acts as a pore blocker of the Kir4.1/5.1 channel.
Experimental Workflow for In Vitro Characterization
Caption: Workflow for in vitro characterization of this compound.
Role and Significance in Neuroscience Research
The selective inhibition of Kir4.1/5.1 channels by this compound provides a powerful tool to investigate the roles of these channels in various neurological processes and disorders.
-
Potassium Homeostasis: Kir4.1-containing channels, predominantly found in glial cells, are critical for buffering extracellular potassium released during neuronal activity.[7] By inhibiting these channels, this compound can be used in ex vivo preparations, such as brain slices, to study the consequences of impaired potassium clearance on neuronal excitability and synaptic transmission.
-
Neurological Disorders: Dysregulation of Kir4.1 channels has been implicated in conditions like epilepsy, Huntington's disease, and major depressive disorder.[8] this compound allows for the pharmacological dissection of the specific contribution of the heteromeric Kir4.1/5.1 channel subtype to the pathophysiology of these diseases in vitro.
-
Target Validation: As a highly selective inhibitor, this compound helps validate the heteromeric Kir4.1/5.1 channel as a potential therapeutic target for neurological and other disorders.[3] While this compound itself is not suitable for in vivo use, it serves as a crucial proof-of-concept compound for the development of future drug candidates with improved pharmacokinetic properties.
Conclusion
This compound is a seminal tool compound that has significantly advanced the study of heteromeric Kir4.1/5.1 channels. Its high potency and selectivity make it an invaluable asset for in vitro and ex vivo neuroscience research aimed at understanding the fundamental roles of these channels in health and disease. While its current application is limited to preclinical in vitro models, the insights gained from studies using this compound are paving the way for the development of novel therapeutics targeting Kir4.1/5.1 for a range of neurological disorders.
References
- 1. The muscarinic M5 receptor: a silent or emerging subtype? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ORCID [orcid.org]
- 3. uniprot.org [uniprot.org]
- 4. Muscarinic acetylcholine receptor M5 - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of a potent M5 antagonist with improved clearance profile. Part 1: Piperidine amide-based antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medschool.vanderbilt.edu [medschool.vanderbilt.edu]
- 8. Discovery, synthesis and characterization of a highly muscarinic acetylcholine receptor (mAChR)-selective M5-orthosteric antagonist, VU0488130 (ML381): a novel molecular probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selective M5 muscarinic acetylcholine receptor negative allosteric modulator VU6008667 blocks acquisition of opioid self-administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating Renal Physiology with VU6036720: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU6036720 is a potent and selective inhibitor of the heteromeric inwardly rectifying potassium (Kir) channel Kir4.1/Kir5.1.[1][2][3] This channel is a key regulator of ion transport in the distal nephron of the kidney.[4][5] Specifically, the Kir4.1/Kir5.1 channel, located on the basolateral membrane of the distal convoluted tubule (DCT), plays a crucial role in setting the membrane potential and influencing the activity of the thiazide-sensitive sodium-chloride cotransporter (NCC).[6][7] As NCC is a primary target for diuretic drugs used to treat hypertension and edema, this compound presents a valuable pharmacological tool for dissecting the intricate mechanisms of renal electrolyte handling.[8] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data, and detailed experimental protocols for its application in renal physiology research.
Core Compound Characteristics
This compound was identified through high-throughput screening and subsequent chemical optimization as a potent inhibitor of the Kir4.1/Kir5.1 channel.[1][2]
Table 1: Potency and Selectivity of this compound
| Target Channel | IC50 (μM) | Selectivity vs. Kir4.1/Kir5.1 | Reference |
| Kir4.1/Kir5.1 | 0.24 | - | [1][2] |
| Kir4.1 | >10 | >40-fold | [1][9] |
| Kir1.1 (ROMK) | >30 | >125-fold | [7] |
| Kir2.1 | >30 | >125-fold | [7] |
| Kir2.2 | >30 | >125-fold | [7] |
| Kir2.3 | >30 | >125-fold | [7] |
| Kir4.2 | >30 | >125-fold | [7] |
| Kir6.2/SUR1 | >30 | >125-fold | [7] |
| Kir7.1 | >30 | >125-fold | [7] |
| hERG (Kv11.1) | 6.4 | ~27-fold | [9] |
Mechanism of Action in the Renal Tubule
This compound acts as a pore blocker of the Kir4.1/Kir5.1 channel, binding within the ion conduction pathway.[1][2] This inhibition reduces the channel's open-state probability and single-channel current amplitude.[1][2][10] In the context of the DCT, the Kir4.1/Kir5.1 channel is a primary determinant of the basolateral membrane potential. By inhibiting this channel, this compound is expected to cause membrane depolarization. This change in membrane potential is hypothesized to decrease the driving force for chloride exit through basolateral chloride channels, leading to an increase in intracellular chloride concentration. Elevated intracellular chloride is known to inhibit the activity of the WNK-SPAK/OSR1 kinase pathway, which in turn reduces the phosphorylation and activity of the apical NCC, thereby decreasing sodium reabsorption.[7][11]
References
- 1. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 2. Evaluation of Diuretic Activity of Aqueous and Hydro Methanolic Crude Extracts and Solvent Fraction of the Hydromethanolic Flower Extract of Erica Arborea L. (Ericaceae) in Swiss Albino Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Whole Cell Patch Clamp Protocol [protocols.io]
- 5. Study of diuretic activity of drugs using ratsmice.pptx [slideshare.net]
- 6. Whole-cell Patch-clamp Recordings for Electrophysiological Determination of Ion Selectivity in Channelrhodopsins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound|CAS |DC Chemicals [dcchemicals.com]
- 8. journals.physiology.org [journals.physiology.org]
- 9. ionbiosciences.com [ionbiosciences.com]
- 10. docs.axolbio.com [docs.axolbio.com]
- 11. The thiazide sensitive sodium chloride co-transporter NCC is modulated by site-specific ubiquitylation - PMC [pmc.ncbi.nlm.nih.gov]
VU6036720: A Technical Guide to its Effects on Potassium Homeostasis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of VU6036720, a potent and selective in vitro inhibitor of the heteromeric Kir4.1/5.1 inward rectifier potassium channel. Inwardly rectifying potassium (Kir) channels are crucial for maintaining cellular resting membrane potential and potassium homeostasis, particularly in the brain and kidneys.[1] this compound emerged from a high-throughput screening of 80,475 compounds as a valuable pharmacological tool for probing the physiological and therapeutic potential of Kir4.1/5.1 channels.[2] This guide will delve into the mechanism of action of this compound, present quantitative data on its activity, detail the experimental protocols used for its characterization, and visualize its effects and the underlying cellular pathways. While a powerful in vitro tool, its in vivo application has been limited by its pharmacokinetic profile.[1][2]
Introduction to Kir4.1/5.1 and Potassium Homeostasis
Potassium homeostasis is essential for numerous physiological processes, including nerve impulse transmission, muscle contraction, and the maintenance of a stable resting membrane potential in excitable cells.[3][4] The majority of the body's potassium is located intracellularly, with only about 2% in the extracellular fluid.[5][6] This steep concentration gradient is primarily maintained by the Na+/K+-ATPase pump.[7]
Inward rectifier potassium (Kir) channels play a pivotal role in potassium homeostasis by allowing potassium ions to move more readily into the cell than out, thus helping to stabilize the resting membrane potential near the potassium equilibrium potential.[1] The heteromeric Kir4.1/5.1 channel, a complex formed by the co-assembly of Kir4.1 (KCNJ10) and Kir5.1 (KCNJ16) subunits, is predominantly expressed in the brain and kidneys.[2][8] In these tissues, it is implicated in processes such as potassium buffering by astrocytes and renal potassium secretion.[1][2] Dysregulation of Kir4.1/5.1 channels has been linked to various pathological conditions, making them a potential therapeutic target.[9]
This compound: Mechanism of Action
This compound acts as a pore blocker of the Kir4.1/5.1 channel.[1][2][8] Its inhibitory effect is achieved by binding within the ion-conduction pathway of the channel.[1][2] This mechanism is supported by the observation that elevating extracellular potassium concentration shifts the IC50 value, a characteristic feature of pore-blocking agents.[2][8] Specifically, a 20 mM increase in extracellular potassium resulted in a 6.8-fold increase in the IC50 of this compound.[2][8]
The binding site of this compound has been further elucidated through mutagenesis studies. Mutation of asparagine 161 to glutamate (N161E) in the Kir5.1 subunit, a residue known as the "rectification controller" and equivalent to small-molecule binding sites in other Kir channels, leads to a significant reduction in the inhibitory effect of this compound.[1][2]
From a functional perspective, this compound inhibits Kir4.1/5.1 channel activity by reducing both the channel's open-state probability and the amplitude of the single-channel current.[2][8]
Quantitative Data
The following tables summarize the key quantitative data for this compound.
Table 1: Potency and Selectivity of this compound
| Parameter | Value | Channel | Notes |
| IC50 | 0.24 µM | Kir4.1/5.1 | The most potent inhibitor reported to date.[10] |
| Selectivity | >40-fold | Over Kir4.1 | Demonstrates high selectivity for the heteromeric channel over the homomeric Kir4.1 channel.[8] |
Table 2: Effect of Extracellular Potassium on this compound Potency
| Condition | IC50 Fold Shift | Implication |
| 20 mM increase in extracellular K+ | 6.8-fold | Suggests this compound is a pore blocker.[2][8] |
Table 3: Single-Channel Effects of 10 µM this compound
| Parameter | Effect |
| Open-state probability (Po) | Significant reduction[2] |
| Single-channel amplitude | Significant reduction[2] |
Experimental Protocols
High-Throughput Screening (HTS) - Tl+ Flux Assay
The initial discovery of the precursor to this compound, VU0493690, was achieved through a high-throughput screening campaign.[2] This assay is designed to measure the activity of Kir channels by detecting the flux of thallium (Tl+), a surrogate for K+, into the cells.
Experimental Workflow:
-
Cell Line: HEK-293 cells stably expressing the heteromeric Kir4.1/5.1 channel were used.[2]
-
Assay Principle: The assay utilizes a Tl+-sensitive fluorescent dye. When Tl+ enters the cell through the open Kir channels, it binds to the dye, causing an increase in fluorescence.
-
Procedure:
-
Cells are plated in multi-well plates.
-
The cells are loaded with the Tl+-sensitive dye.
-
Test compounds (like this compound) are added to the wells.
-
A stimulus solution containing Tl+ is added to initiate ion flux.
-
The change in fluorescence is measured over time using a plate reader.
-
A decrease in fluorescence in the presence of a compound indicates inhibition of the Kir channel.
-
Patch-Clamp Electrophysiology
Patch-clamp electrophysiology is a gold-standard technique used to study the ionic currents flowing through individual ion channels in a cell membrane. This method was employed to characterize the detailed mechanism of this compound's inhibitory action.[2]
Experimental Protocol (Cell-Attached Patch):
-
Cell Preparation: HEK-293 cells expressing Kir4.1/5.1 channels are cultured on glass coverslips.
-
Pipette Preparation: A glass micropipette with a very small tip diameter (around 1 µm) is fabricated and filled with a solution mimicking the extracellular fluid.
-
Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance "giga-seal" between the pipette tip and the membrane. This isolates a small patch of the membrane containing one or more ion channels.
-
Recording: The electrical current flowing through the channels in the isolated patch is recorded before and after the bath application of this compound.[2] This allows for the measurement of single-channel currents and the determination of parameters like open probability and channel amplitude.
Signaling Pathways and Logical Relationships
The primary role of the Kir4.1/5.1 channel is to maintain potassium homeostasis, which in turn influences the cell's membrane potential. By blocking this channel, this compound disrupts this process, leading to a depolarization of the cell membrane.
In Vivo Studies and Limitations
Despite its high in vitro potency and selectivity, renal clearance studies in mice did not show a diuretic response that would be expected from the inhibition of Kir4.1/5.1 channels in the renal tubule.[1][2][8] Further investigation into the drug's metabolism and pharmacokinetics revealed that high clearance and significant plasma protein binding of this compound may prevent it from reaching and engaging its target in vivo.[1][2]
Conclusion
This compound stands as the most potent and selective in vitro inhibitor of the heteromeric Kir4.1/5.1 inward rectifier potassium channel discovered to date.[8] It serves as an invaluable research tool for dissecting the physiological roles of this channel in various tissues and for validating Kir4.1/5.1 as a potential drug target. The detailed characterization of its pore-blocking mechanism and its effects on single-channel properties provide a solid foundation for future studies. However, the development of analogs with improved pharmacokinetic profiles will be necessary to translate the in vitro efficacy of Kir4.1/5.1 inhibition into in vivo therapeutic applications for conditions such as hypertension and edema.[2][8]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: The First Potent and Selective In Vitro Inhibitor of Heteromeric Kir4.1/5.1 Inward Rectifier Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potassium Homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potassium homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potassium Homeostasis [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
- 7. Potassium Homeostasis, Oxidative Stress, and Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound: The First Potent and Selective In Vitro Inhibitor of Heteromeric Kir4.1/5.1 Inward Rectifier Potassium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preclinical Insights into the Role of Kir4.1 in Chronic Pain and Depression: Mechanisms and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. axonmedchem.com [axonmedchem.com]
Cellular Targets of VU6036720: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU6036720 has emerged as a first-in-class potent and selective inhibitor of the heteromeric Kir4.1/Kir5.1 inward rectifier potassium channel. This technical guide provides a comprehensive overview of the cellular targets of this compound, detailing its mechanism of action, selectivity profile, and the key experimental methodologies used in its characterization. The information presented herein is intended to serve as a valuable resource for researchers investigating the physiological roles of Kir4.1/Kir5.1 channels and for professionals in the field of drug discovery and development.
Primary Cellular Target and Potency
The primary cellular target of this compound is the heteromeric Kir4.1/Kir5.1 (KCNJ10/KCNJ16) inward rectifier potassium channel . This compound inhibits this channel with high potency, exhibiting a half-maximal inhibitory concentration (IC50) of 0.24 µM .[1][2][3]
Data Presentation: Potency and Selectivity Profile
The following tables summarize the quantitative data regarding the potency and selectivity of this compound against its primary target and a panel of other inward rectifier potassium (Kir) channels.
Table 1: Potency of this compound against the primary target
| Target | IC50 (µM) |
| Kir4.1/Kir5.1 | 0.24 |
Table 2: Selectivity of this compound against other Kir channels [4]
| Channel | IC50 (µM) | Selectivity Fold (vs. Kir4.1/Kir5.1) |
| Kir4.1 | >10 | >40 |
| Kir1.1 | Inactive at 30 µM | >125 |
| Kir2.1 | Inactive at 30 µM | >125 |
| Kir2.2 | Inactive at 30 µM | >125 |
| Kir2.3 | Inactive at 30 µM | >125 |
| Kir3.1/3.2 | Inactive at 30 µM | >125 |
| Kir3.1/3.4 | Inactive at 30 µM | >125 |
| Kir6.2/SUR1 | Inactive at 30 µM | >125 |
| Kir7.1 | Inactive at 30 µM | >125 |
| hERG | 6.4 | ~27 |
Inactive compounds are those that inhibited the indicated channel by less than 50% at 30 µM.
Mechanism of Action
This compound acts as a pore blocker of the Kir4.1/Kir5.1 channel.[1][2] This mechanism was elucidated through experiments demonstrating that elevating the extracellular potassium concentration shifts the IC50 value, a characteristic feature of pore-blocking inhibitors that compete with potassium ions for binding within the channel pore.[1][2] Further evidence comes from single-channel patch-clamp recordings which revealed that this compound reduces both the channel's open probability and the single-channel current amplitude.[1][2]
Signaling Pathway and Mechanism of Action Diagram
Caption: Mechanism of this compound as a pore blocker of the Kir4.1/Kir5.1 channel.
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.
High-Throughput Screening (HTS) using Thallium Flux Assay
This assay was employed for the initial discovery of Kir4.1/Kir5.1 inhibitors from a large compound library.
-
Principle: The assay measures the influx of thallium (Tl+), a surrogate for K+, through the Kir4.1/Kir5.1 channel into the cell. The intracellular Tl+ concentration is detected by a Tl+-sensitive fluorescent dye, such as Thallos Gold or Brilliant Thallium. Inhibition of the channel results in a decreased rate of Tl+ influx and a corresponding reduction in the fluorescence signal.
-
Cell Line: A stable HEK-293 (Human Embryonic Kidney 293) cell line co-expressing human Kir4.1 and Kir5.1 was used.
-
Protocol:
-
Cell Plating: HEK-293-Kir4.1/Kir5.1 cells were plated in 384-well microplates.
-
Dye Loading: Cells were loaded with a Tl+-sensitive fluorescent dye (e.g., Thallos Gold) in an appropriate assay buffer.
-
Compound Addition: Test compounds, including this compound, and controls were added to the wells.
-
Baseline Fluorescence Measurement: Baseline fluorescence was measured using a fluorescence plate reader.
-
Tl+ Stimulation: A solution containing Tl+ was added to initiate ion influx through the Kir4.1/Kir5.1 channels.
-
Kinetic Fluorescence Reading: The change in fluorescence over time was monitored to determine the rate of Tl+ influx.
-
Data Analysis: The rate of Tl+ influx in the presence of test compounds was compared to that of control wells to determine the percentage of inhibition. IC50 values were calculated from concentration-response curves.
-
Electrophysiology using Patch-Clamp Technique
Whole-cell and single-channel patch-clamp electrophysiology were used to confirm the inhibitory activity and elucidate the mechanism of action of this compound.
-
Principle: This technique allows for the direct measurement of ion channel currents from a single cell or a patch of cell membrane.
-
Cell Line: HEK-293 cells stably expressing Kir4.1/Kir5.1 channels.
-
Whole-Cell Recording Protocol:
-
A glass micropipette filled with an intracellular-like solution was sealed onto the surface of a single cell.
-
The cell membrane under the pipette tip was ruptured to gain electrical access to the cell's interior.
-
The membrane potential was clamped at a holding potential (e.g., -80 mV).
-
A voltage-step or ramp protocol was applied to elicit Kir4.1/Kir5.1 currents.
-
This compound was applied to the cell via the extracellular solution.
-
The resulting inhibition of the Kir current was measured and quantified.
-
-
Single-Channel Recording Protocol:
-
A tight seal was formed between the micropipette and a small patch of the cell membrane containing one or more Kir4.1/Kir5.1 channels (cell-attached configuration).
-
The activity of individual channels (opening and closing events) was recorded.
-
This compound was applied to the bath solution.
-
Changes in channel open probability and single-channel conductance were analyzed to determine the effect of the compound on channel gating and permeation.
-
Experimental Workflow Diagrams
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: The First Potent and Selective In Vitro Inhibitor of Heteromeric Kir4.1/5.1 Inward Rectifier Potassium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound: The First Potent and Selective In Vitro Inhibitor of Heteromeric Kir4.1/5.1 Inward Rectifier Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the structure-activity relationship of VU6036720
An In-depth Technical Guide to the Structure-Activity Relationship of VU6036720
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a first-in-class potent and selective inhibitor of the heteromeric Kir4.1/5.1 inward rectifier potassium channel. Developed through multi-dimensional chemical optimization of an initial high-throughput screening hit, this compound has emerged as a critical chemical probe for elucidating the physiological and pathological roles of Kir4.1/5.1 channels in renal and neural tissues. This document provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing its mechanism of action, quantitative pharmacological data, and the experimental methodologies employed in its characterization.
Introduction
Inwardly rectifying potassium (Kir) channels are crucial for maintaining potassium homeostasis and cellular excitability. The heteromeric Kir4.1/5.1 channel, a complex of the Kir4.1 (KCNJ10) and Kir5.1 (KCNJ16) subunits, is predominantly expressed in the brain and kidneys and has been implicated in various physiological processes.[1][2] Its dysfunction is associated with conditions like hypertension and edema, making it a promising therapeutic target.[1] The development of selective pharmacological modulators has been a significant challenge. This compound represents a landmark achievement in this area, providing a tool for in vitro and ex vivo studies.[1][2]
Discovery and Optimization
The journey to this compound began with a high-throughput screen of 80,475 compounds, which identified VU0493690 as a moderately potent and selective inhibitor of Kir4.1/5.1.[1][2] Subsequent multi-dimensional chemical optimization of VU0493690 led to the development of this compound, which exhibits significantly improved potency and selectivity.[1][2]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound and its precursor, VU0493690.
Table 1: Potency and Selectivity of Kir4.1/5.1 Inhibitors
| Compound | Target | IC50 (µM) | Selectivity over Kir4.1 | Reference |
| This compound | Kir4.1/5.1 | 0.24 | >40-fold | [1][2][3][4][5][6] |
| VU0493690 | Kir4.1/5.1 | 0.96 | >10-fold | [1][2] |
Table 2: Mechanistic Insights into this compound Inhibition
| Experiment | Observation | Implication | Reference |
| Elevated Extracellular K+ (20 mM) | 6.8-fold shift in IC50 | Pore blocker binding in the ion-conduction pathway | [1][2][3] |
| Kir5.1 N161E Mutation | Strong reduction in inhibition | N161 is a critical residue for this compound binding | [1][2][3] |
| Single-Channel Recordings | Reduction in open-state probability and single-channel current amplitude | Inhibition of channel activity | [1][2][3][7] |
Mechanism of Action
This compound exerts its inhibitory effect through direct pore blockage of the Kir4.1/5.1 channel.[1][2][3] This is evidenced by the shift in its IC50 value in the presence of elevated extracellular potassium, a hallmark of pore-blocking inhibitors.[1][2][3] Further mechanistic studies have revealed that this compound reduces both the probability of the channel being in an open state and the amplitude of the current flowing through a single channel.[1][2][3][7]
Mutagenesis studies have pinpointed a critical residue for the binding and activity of this compound. The asparagine at position 161 of the Kir5.1 subunit (N161), known as the "rectification controller," plays a pivotal role.[1][2][3] Mutation of this residue to glutamate (N161E) results in a significant reduction in the inhibitory effect of this compound, suggesting a direct or allosteric interaction with this site.[1][2][3]
Experimental Protocols
The characterization of this compound involved several key experimental techniques.
High-Throughput Screening (HTS)
A thallium (Tl+) flux assay was employed for the initial HTS. This assay measures the influx of Tl+, a surrogate for K+, through the Kir channels in a cell-based format. Inhibition of the channel results in a decreased Tl+ flux, which is detected by a fluorescent indicator.
Patch-Clamp Electrophysiology
Whole-cell and single-channel patch-clamp recordings were used to directly measure the inhibitory effect of this compound on Kir4.1/5.1 channel currents.
-
Cell Preparation: HEK-293 cells stably expressing Kir4.1/5.1 channels were used.
-
Recording Configuration: Both whole-cell and cell-attached patch configurations were utilized.
-
Data Acquisition: Currents were recorded in response to voltage steps. The effect of this compound was assessed by applying the compound to the bath solution.
-
Analysis: Inhibition was quantified by measuring the reduction in current amplitude. For single-channel recordings, changes in open probability and single-channel conductance were analyzed.
Mutagenesis Studies
Site-directed mutagenesis was performed to investigate the role of specific amino acid residues in the binding of this compound. The N161E mutation in the Kir5.1 subunit was introduced using standard molecular biology techniques. The effect of the mutation on this compound-mediated inhibition was then assessed using patch-clamp electrophysiology.
Structure-Activity Relationship (SAR)
The development of this compound from VU0493690 through a "multi-dimensional chemical optimization" process highlights the importance of the underlying SAR. While a detailed SAR table with numerous analogs is not publicly available in the primary literature, the progression from the initial hit to the final compound suggests a systematic exploration of the chemical space around the VU0493690 scaffold. This process likely involved modifications to improve potency, selectivity, and potentially other drug-like properties. The significant increase in both potency and selectivity underscores the success of this optimization campaign.
In Vivo Studies and Limitations
Despite its in vitro potency, this compound did not demonstrate a diuretic response in renal clearance studies in mice.[1][2][3] This lack of in vivo efficacy is attributed to high clearance and plasma protein binding, which likely prevent the compound from reaching its target in sufficient concentrations.[1][2][3]
Conclusion
This compound is a potent and selective in vitro inhibitor of the heteromeric Kir4.1/5.1 potassium channel. Its discovery and characterization have provided a valuable chemical tool for studying the roles of this channel in physiology and disease. The structure-activity relationship, driven by a multi-dimensional optimization of an initial screening hit, led to a compound with excellent in vitro properties. While its pharmacokinetic profile limits its in vivo utility, this compound remains the state-of-the-art probe for in vitro and ex vivo investigations of Kir4.1/5.1 function and serves as a foundation for the development of future in vivo active inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: The First Potent and Selective In Vitro Inhibitor of Heteromeric Kir4.1/5.1 Inward Rectifier Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: The First Potent and Selective In Vitro Inhibitor of Heteromeric Kir4.1/5.1 Inward Rectifier Potassium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. This compound | Potassium Channel | TargetMol [targetmol.com]
Methodological & Application
Application Notes: Preparation of VU6036720 Stock Solution
For Researchers, Scientists, and Drug Development Professionals
Abstract
VU6036720 is a potent and selective in vitro inhibitor of the heteromeric Kir4.1/5.1 inward rectifier potassium channels, making it a valuable pharmacological tool for research in renal and neural physiology.[1][2][3] Proper preparation of a stock solution is the first critical step for ensuring reproducible and accurate experimental results. This document provides a detailed protocol for the preparation, storage, and handling of a this compound stock solution, primarily using its commercially available hydrochloride salt form.
Chemical and Physical Properties
A summary of the essential properties of this compound and its hydrochloride salt is presented below. These values are critical for accurate calculations and proper handling.
| Property | This compound (Free Base) | This compound hydrochloride |
| Molecular Formula | C₂₀H₂₂ClFN₄O₂S | C₂₀H₂₂ClFN₄O₂S • HCl |
| Molecular Weight | 436.93 g/mol [1] | 473.39 g/mol [4][5] |
| Appearance | - | Off-white to gray solid[5] |
| Purity | - | ≥95%[6][7] |
| Primary Solvent | DMSO[1] | DMSO[5][6][7] |
| Solubility in DMSO | 45 mg/mL (approx. 103 mM)[1] | 40 mg/mL (approx. 84.5 mM)[5] |
| Other Solubilities | - | Soluble in EtOH; Slightly soluble in Acetonitrile and Water.[4][6][7] |
| Storage (Solid) | -20°C for up to 3 years[1] | -20°C for ≥ 4 years[6][7] |
| Storage (Stock Solution) | -80°C for up to 1 year[1] | -80°C for 6 months; -20°C for 1 month.[5] |
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol details the steps to prepare a 10 mM stock solution of this compound hydrochloride in DMSO.
Materials and Equipment
-
This compound hydrochloride (solid powder)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Microcentrifuge tubes or cryogenic vials
-
Pipettes and sterile pipette tips
-
Vortex mixer
-
Sonicator bath (recommended)
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves
Safety Precautions
-
This compound is a bioactive small molecule. It should be considered hazardous until more toxicological data is available.[7]
-
Always handle the solid compound and its solutions in a chemical fume hood.
-
Avoid inhalation of dust and contact with skin or eyes.
-
Consult the Safety Data Sheet (SDS) provided by the supplier before handling.
Step-by-Step Procedure
1. Calculation: To prepare a 10 mM stock solution, calculate the required mass of this compound hydrochloride using the following formula: Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol ) / 1000
Example for 1 mL of a 10 mM stock solution: Mass (mg) = 10 mM x 1 mL x 473.39 g/mol / 1000 = 4.73 mg
2. Weighing the Compound:
-
Allow the vial containing this compound hydrochloride to equilibrate to room temperature before opening to prevent moisture condensation.
-
Tare a clean weighing vessel on the analytical balance.
-
Carefully weigh the calculated amount (e.g., 4.73 mg) of the solid compound.
3. Dissolution:
-
Transfer the weighed powder to a sterile tube.
-
Add the calculated volume of anhydrous DMSO (e.g., 1 mL) to the tube.
-
Cap the tube tightly and vortex thoroughly for 1-2 minutes.
-
If the solid is not fully dissolved, sonicate the solution for 5-10 minutes.[1] Gentle warming (up to 60°C) can also aid dissolution, but avoid overheating.[5]
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
4. Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes or cryogenic vials.[1][5]
-
Clearly label all aliquots with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -80°C for long-term stability (up to 6 months).[5] For short-term use, storage at -20°C for up to one month is also possible.[5]
Note on Aqueous Solutions: this compound hydrochloride is sparingly soluble in aqueous buffers.[7] To prepare working solutions for biological experiments, dilute the DMSO stock solution into the aqueous buffer immediately before use. Ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent-induced physiological effects. Do not store aqueous solutions for more than one day.[7]
Visualization of Experimental Workflow
The following diagram illustrates the key steps for preparing the this compound stock solution.
Caption: A flowchart detailing the preparation of a this compound stock solution.
References
- 1. This compound | Potassium Channel | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound: The First Potent and Selective In Vitro Inhibitor of Heteromeric Kir4.1/5.1 Inward Rectifier Potassium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. axonmedchem.com [axonmedchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
VU6036720 Application Notes and Protocols for Researchers
Audience: Researchers, scientists, and drug development professionals.
Introduction
VU6036720 is a potent and selective inhibitor of the heteromeric inwardly rectifying potassium (Kir) channel Kir4.1/5.1.[1][2][3] This channel, formed by the co-assembly of Kir4.1 (KCNJ10) and Kir5.1 (KCNJ16) subunits, plays crucial roles in potassium homeostasis in the brain and kidneys.[1][4] this compound has emerged as a valuable pharmacological tool for the in vitro investigation of Kir4.1/5.1 channel function and its physiological and pathophysiological roles.[1][5] These application notes provide detailed information on the solubility of this compound, protocols for its use in in-vitro experiments, and its mechanism of action.
Solubility Data
The solubility of this compound is a critical factor for its effective use in experimental settings. Below is a summary of its solubility in various common laboratory solvents. It is important to note that the solubility of the hydrochloride salt may differ from the freebase form.
| Solvent | Concentration (Freebase) | Concentration (HCl Salt) | Method | Reference |
| DMSO | 45 mg/mL (102.99 mM) | Soluble | Sonication is recommended. | [1][2] |
| DMSO | 40 mg/mL (84.50 mM) | - | Ultrasonic, warming, and heat to 60°C. Use newly opened DMSO as it is hygroscopic. | |
| Water | - | Slightly Soluble | - | |
| Acetonitrile | - | Slightly Soluble | - |
Note: For the preparation of stock solutions, it is highly recommended to use anhydrous DMSO and store aliquots at -80°C for up to one year to maintain stability and prevent degradation from repeated freeze-thaw cycles.[1]
Experimental Protocols
Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)
This protocol outlines a standardized procedure to determine the equilibrium solubility of this compound in a desired aqueous buffer.
Materials:
-
This compound (solid form)
-
Selected aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment (37 ± 1 °C)
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the chosen buffer at known concentrations to generate a calibration curve for HPLC analysis.
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the aqueous buffer. The excess solid should be visually apparent.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment set at 37 ± 1 °C. Agitate the samples for a sufficient duration (e.g., 24-48 hours) to ensure equilibrium is reached. It is recommended to take samples at various time points (e.g., 2, 4, 8, 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.
-
Separation of Undissolved Solid: After equilibration, remove the vials from the shaker. Separate the undissolved solid from the saturated solution by centrifugation at a high speed (e.g., 10,000 x g for 15 minutes).
-
Filtration: Carefully collect the supernatant and filter it through a chemically inert syringe filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles. Dilute the filtrate with the buffer if necessary to fall within the range of the HPLC calibration curve.
-
Quantification: Analyze the concentration of this compound in the filtrate using a validated HPLC method.
-
Data Analysis: Determine the concentration of this compound in the original saturated solution by applying the dilution factor. The resulting value represents the equilibrium solubility at the specified temperature and pH.
References
- 1. This compound: The First Potent and Selective In Vitro Inhibitor of Heteromeric Kir4.1/5.1 Inward Rectifier Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Potassium Channel | TargetMol [targetmol.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. researchgate.net [researchgate.net]
- 5. genscript.com [genscript.com]
Recommended working concentrations for VU6036720
For: Researchers, scientists, and drug development professionals.
Subject: Recommended Working Concentrations and Protocols for VU6036720, a Kir4.1/5.1 Inhibitor
These application notes provide detailed information on the recommended working concentrations and experimental protocols for this compound. Contrary to the initial query, current scientific literature establishes this compound as a potent and selective inhibitor of heteromeric Kir4.1/5.1 inward rectifier potassium channels , not a KCC2 potentiator.[1][2][3][4][5][6][[“]] The following data and protocols are based on its characterized function as a Kir4.1/5.1 inhibitor.
Quantitative Data Summary
This compound's primary activity is the inhibition of Kir4.1/5.1 channels. The half-maximal inhibitory concentration (IC50) is a key parameter for determining the effective working concentration in various assays.
| Target | Reported IC50 | Assay Type | Cell Line | Reference |
| Heteromeric Kir4.1/5.1 | 0.24 µM | Thallium Flux Assay | HEK-293 | [2][3][4][5][6][[“]] |
| Homomeric Kir4.1 | >10 µM | Thallium Flux Assay | HEK-293 | [2][5] |
| hERG (Kv11.1) | 6.4 µM | Electrophysiology | Not Specified | [5] |
Note: The high selectivity for Kir4.1/5.1 over homomeric Kir4.1 channels is a key feature of this compound.[2][5]
Signaling Pathway
The primary mechanism of action of this compound is the blockade of the ion conduction pathway in heteromeric Kir4.1/5.1 channels. These channels are crucial for maintaining potassium homeostasis in glial cells in the central nervous system and in certain epithelial cells in the kidney. Their inhibition can modulate neuronal excitability and ion transport.
Caption: Mechanism of this compound as a Kir4.1/5.1 channel pore blocker.
Experimental Protocols
In Vitro Inhibition Assay using Thallium Flux
This high-throughput assay is a common method to screen for and characterize inhibitors of potassium channels.
Objective: To determine the IC50 of this compound for Kir4.1/5.1 channels.
Materials:
-
HEK-293 cells stably expressing heteromeric Kir4.1/5.1 channels.
-
FluxOR™ Thallium Detection Kit.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Assay buffer (e.g., HBSS).
-
Stimulus buffer (containing Thallium and Potassium).
-
384-well microplates.
Procedure:
-
Cell Plating: Seed the Kir4.1/5.1-expressing HEK-293 cells into 384-well plates and culture overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. A typical concentration range would be from 0.01 µM to 100 µM.
-
Dye Loading: Load the cells with the thallium-sensitive dye according to the manufacturer's protocol.
-
Compound Incubation: Add the diluted this compound or vehicle (DMSO) to the wells and incubate for a specified time (e.g., 15-30 minutes) at room temperature.
-
Thallium Flux Measurement: Use a fluorescence plate reader to measure the baseline fluorescence. Add the stimulus buffer to all wells to initiate thallium influx through the open potassium channels.
-
Data Acquisition: Immediately begin kinetic fluorescence readings. The rate of fluorescence increase corresponds to the rate of thallium influx.
-
Data Analysis: Calculate the rate of thallium influx for each concentration of this compound. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Electrophysiology Protocol: Whole-Cell Patch-Clamp
This technique provides a more detailed characterization of the inhibitory mechanism of this compound.
Objective: To characterize the effect of this compound on Kir4.1/5.1 channel currents.
Materials:
-
HEK-293 cells expressing Kir4.1/5.1 channels.
-
Patch-clamp rig (amplifier, micromanipulator, perfusion system).
-
Borosilicate glass capillaries for pipette fabrication.
-
Intracellular solution (K+-based).
-
Extracellular solution (containing varying concentrations of K+).
-
This compound stock solution.
Procedure:
-
Cell Preparation: Plate cells on glass coverslips suitable for microscopy and recording.
-
Pipette Preparation: Pull glass pipettes to a resistance of 2-5 MΩ when filled with intracellular solution.
-
Seal Formation: Approach a cell with the pipette and apply gentle suction to form a gigaohm seal.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.
-
Current Recording: Apply a voltage-clamp protocol to elicit Kir4.1/5.1 currents. A voltage ramp or step protocol is typically used.
-
Compound Application: Perfuse the cell with the extracellular solution containing the desired concentration of this compound.
-
Data Acquisition: Record the channel currents before, during, and after the application of the compound.
-
Data Analysis: Measure the current amplitude at a specific voltage to determine the extent of inhibition. Construct a dose-response curve by applying multiple concentrations of this compound to determine the IC50.
Experimental Workflow
The following diagram illustrates a typical workflow for characterizing a novel inhibitor of Kir4.1/5.1 channels like this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: The First Potent and Selective In Vitro Inhibitor of Heteromeric Kir4.1/5.1 Inward Rectifier Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound: The First Potent and Selective In Vitro Inhibitor of Heteromeric Kir4.1/5.1 Inward Rectifier Potassium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. consensus.app [consensus.app]
Application Notes and Protocols for VU6036720 in Patch-Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU6036720 is a groundbreaking pharmacological tool, identified as the first potent and selective in vitro inhibitor of the heteromeric inwardly rectifying potassium (Kir) channel Kir4.1/5.1.[1][2][3] These channels, formed by the co-assembly of Kir4.1 (KCNJ10) and Kir5.1 (KCNJ16) subunits, are predominantly expressed in glial cells, particularly astrocytes, throughout the central nervous system, as well as in the kidney.[2][4][5][6][7] In the brain, Kir4.1/5.1 channels play a crucial role in potassium homeostasis by mediating spatial potassium buffering around active neurons and maintaining the negative resting membrane potential of glial cells.[4][6] Dysregulation of these channels has been implicated in various neurological disorders, including epilepsy, making them a compelling target for therapeutic intervention.[6]
These application notes provide a comprehensive guide for utilizing this compound in patch-clamp electrophysiology studies to investigate the function and pharmacology of Kir4.1/5.1 channels.
Quantitative Data
The following table summarizes the key quantitative parameters of this compound, facilitating experimental design and data interpretation.
| Parameter | Value | Channel Specificity | Reference |
| IC50 | 0.24 µM | Heteromeric Kir4.1/5.1 | [1][2][3] |
| Selectivity | >40-fold | Over homomeric Kir4.1 (IC50 > 10 µM) | [1][3][8] |
| Mechanism of Action | Pore Blocker | Binds within the ion-conduction pathway | [1][3][9] |
Note: The IC50 value was determined in whole-cell patch-clamp recordings from HEK293 cells expressing Kir4.1/5.1 channels.[1] The potency of this compound is shifted by changes in extracellular potassium concentration, which is consistent with its pore-blocking mechanism.[1][3]
Signaling Pathway and Mechanism of Action
This compound directly inhibits the function of Kir4.1/5.1 channels. In astrocytes, these channels are fundamental for maintaining potassium homeostasis. Following neuronal activity, potassium ions (K⁺) accumulate in the extracellular space. Astrocytic Kir4.1/5.1 channels facilitate the uptake of this excess K⁺, a process known as spatial potassium buffering. This buffering is critical for maintaining normal neuronal excitability. By blocking these channels, this compound is expected to impair potassium clearance, leading to a depolarization of the glial membrane potential. This can have significant downstream effects on neuronal function.
Experimental Protocols
This section provides a detailed protocol for investigating the effects of this compound on Kir4.1/5.1 channels using whole-cell patch-clamp electrophysiology in cultured cells or acute brain slices.
Experimental Workflow
The general workflow for a patch-clamp experiment using this compound is outlined below.
Materials and Reagents
-
This compound: Prepare a stock solution (e.g., 10-100 mM) in DMSO and store at -20°C.[10] Dilute to the final working concentration in the external solution on the day of the experiment.
-
Cell Culture or Brain Slices: HEK293 cells transfected with Kir4.1 and Kir5.1, or acute brain slices from an appropriate animal model.
-
External (Bath) Solution: (in mM): 135 NaCl, 5 KCl, 10 HEPES, 5 glucose, 2 CaCl₂, 1 MgCl₂. Adjust pH to 7.4 with NaOH.[1]
-
Internal (Pipette) Solution: (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 10 Na-phosphocreatine, 4 MgATP, and 0.3 Na₂-GTP. Adjust pH to 7.2.[11]
-
Patch Pipettes: Borosilicate glass capillaries pulled to a resistance of 3-6 MΩ.
-
Patch-Clamp Electrophysiology Setup: Including amplifier, digitizer, micromanipulator, perfusion system, and data acquisition software.
Protocol for Whole-Cell Patch-Clamp Recording
-
Preparation:
-
Prepare external and internal solutions as described above. Filter and degas the external solution.
-
For cell culture, plate cells on coverslips suitable for microscopy. For brain slices, prepare acute slices (e.g., 300-400 µm thick) using a vibratome and allow them to recover in oxygenated artificial cerebrospinal fluid (aCSF) for at least 1 hour.
-
Pull patch pipettes from borosilicate glass capillaries and fire-polish the tips to a final resistance of 3-6 MΩ when filled with the internal solution.
-
-
Recording:
-
Transfer a coverslip with cells or a brain slice to the recording chamber on the microscope stage.
-
Continuously perfuse the chamber with oxygenated external solution at a rate of 1-2 mL/min.
-
Using a micromanipulator, approach a target cell with the patch pipette.
-
Apply gentle positive pressure to the pipette to keep the tip clean.
-
Once the pipette touches the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance (GΩ) seal.
-
Rupture the cell membrane with a brief pulse of suction to establish the whole-cell configuration.
-
Switch to voltage-clamp mode and hold the cell at a desired potential (e.g., -80 mV).
-
-
Data Acquisition:
-
Record baseline Kir currents. A voltage ramp protocol (e.g., from -120 mV to +60 mV over 500 ms) is effective for characterizing the inwardly rectifying nature of the current.
-
After obtaining a stable baseline recording for several minutes, switch the perfusion to an external solution containing the desired concentration of this compound.
-
Record the current for a sufficient duration to allow the drug to reach equilibrium and exert its effect (typically 5-10 minutes).
-
To test for reversibility, switch the perfusion back to the control external solution and record the washout of the drug effect.
-
-
Data Analysis:
-
Measure the current amplitude at a specific voltage (e.g., -120 mV) before, during, and after the application of this compound.
-
Calculate the percentage of inhibition caused by this compound.
-
If multiple concentrations are tested, construct a dose-response curve and calculate the IC50 value.
-
Analyze any changes in the current-voltage (I-V) relationship to further characterize the block.
-
Regarding KCC2
It is important to note that while the initial query included the K⁺-Cl⁻ cotransporter 2 (KCC2), the available scientific literature does not establish a direct interaction between this compound and KCC2. This compound is a selective inhibitor of the Kir4.1/5.1 potassium channel.[1][2][3] While both Kir4.1/5.1 and KCC2 are crucial for ion homeostasis in the central nervous system, they are distinct molecular entities with different functions. Kir4.1/5.1 is primarily involved in potassium buffering by glial cells, whereas KCC2 is a neuron-specific chloride extruder that is critical for establishing the hyperpolarizing nature of GABAergic inhibition.[5][7] Any observed effects of this compound on neuronal activity are most likely downstream consequences of its action on glial Kir4.1/5.1 channels and the resulting disruption of potassium homeostasis, rather than a direct effect on KCC2.
Conclusion
This compound is a valuable pharmacological agent for the study of Kir4.1/5.1 channels. The protocols and information provided here offer a framework for its application in patch-clamp electrophysiology, enabling researchers to further elucidate the physiological and pathophysiological roles of these important glial channels.
References
- 1. This compound: The First Potent and Selective In Vitro Inhibitor of Heteromeric Kir4.1/5.1 Inward Rectifier Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kcnj10 potassium inwardly-rectifying channel, subfamily J, member 10 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. This compound: The First Potent and Selective In Vitro Inhibitor of Heteromeric Kir4.1/5.1 Inward Rectifier Potassium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Diverse functions of the inward-rectifying potassium channel Kir5.1 and its relationship with human diseases [frontiersin.org]
- 6. brieflands.com [brieflands.com]
- 7. Expression of Kir4.1 and Kir5.1 inwardly rectifying potassium channels in oligodendrocytes, the myelinating cells of the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. Electrophysiological and Pharmacological Characterization of Human Inwardly Rectifying Kir2.1 Channels on an Automated Patch-Clamp Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | Potassium Channel | TargetMol [targetmol.com]
- 11. Inward-Rectifying Potassium (Kir) Channels Regulate Pacemaker Activity in Spinal Nociceptive Circuits during Early Life - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: VU6036720 in Primary Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of VU6036720, a potent and selective in vitro inhibitor of the heteromeric Kir4.1/5.1 inward rectifier potassium channel, in primary cell culture experiments. Given the predominant expression of Kir4.1 channels in astrocytes, the following protocols focus on primary astrocyte cultures and neuron-glia co-cultures to investigate the functional consequences of Kir4.1/5.1 channel inhibition in a physiologically relevant context.
Mechanism of Action of this compound
This compound acts as a pore blocker of the Kir4.1/5.1 channel.[1] Kir4.1-containing channels are crucial for spatial potassium (K+) buffering by astrocytes, a process that clears excess K+ from the extracellular space following neuronal activity.[1][2] By inhibiting Kir4.1/5.1, this compound is expected to depolarize astrocytes, impair K+ and glutamate uptake, and consequently increase neuronal excitability.[2][3]
Quantitative Data
The following tables summarize the in vitro potency of this compound and the expected functional consequences of Kir4.1/5.1 inhibition in primary cells.
Table 1: In Vitro Potency of this compound
| Target | Cell Line | Assay | IC50 (µM) | Selectivity | Reference |
|---|
| Kir4.1/5.1 | HEK-293 | Thallium Flux | 0.24 | >40-fold vs. Kir4.1 |[1] |
Table 2: Expected Effects of Kir4.1/5.1 Inhibition in Primary Cultures
| Cell Type | Parameter | Expected Effect | Rationale/Supporting Evidence |
|---|---|---|---|
| Primary Astrocyte | Membrane Potential | Depolarization | Inhibition of K+ influx reduces hyperpolarizing current.[4] |
| Primary Astrocyte | Extracellular K+ Buffering | Decreased | Reduced K+ clearance capacity.[3] |
| Primary Astrocyte | Glutamate Uptake | Decreased | Astrocyte depolarization reduces the driving force for glutamate transporters.[2][3] |
| Primary Neuron (in co-culture) | Firing Rate | Increased | Elevated extracellular K+ and glutamate lead to hyperexcitability.[5] |
| Primary Neuron (in co-culture) | Synaptic Transmission | Potentiated | Increased ambient glutamate can enhance synaptic activity.[6] |
Experimental Protocols
Protocol 1: Primary Astrocyte Culture for Electrophysiology
This protocol describes the isolation and culture of primary astrocytes from neonatal mouse or rat cortices, adapted from established methods.[7][8]
Materials:
-
P0-P4 mouse or rat pups
-
DMEM with high glucose, L-glutamine, and sodium pyruvate
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA (0.25%)
-
DNase I
-
Phosphate-Buffered Saline (PBS), sterile
-
Poly-D-lysine or Poly-L-ornithine coated flasks and coverslips
-
Orbital shaker
Procedure:
-
Tissue Dissection: Euthanize pups according to approved institutional guidelines. Dissect cortices in ice-cold PBS, removing meninges.
-
Digestion: Mince tissue and incubate in Trypsin-EDTA with DNase I at 37°C for 15-20 minutes.
-
Dissociation: Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is achieved.
-
Plating: Centrifuge the cell suspension, resuspend in DMEM with 10% FBS and Penicillin-Streptomycin, and plate onto coated T-75 flasks.
-
Purification: After 7-10 days, when a confluent astrocyte monolayer has formed with microglia and oligodendrocyte precursor cells (OPCs) on top, purify the astrocytes by shaking the flasks on an orbital shaker. A pre-incubation with fresh media for 1-2 hours can help detach microglia. Shake at 180-200 rpm for 1-2 hours to remove microglia, then change the medium. Shake again at 240-250 rpm for 6-8 hours to remove OPCs.
-
Subculture: Wash the purified astrocyte monolayer with PBS and treat with Trypsin-EDTA to detach. Re-plate the astrocytes onto coated coverslips suitable for electrophysiology.
-
Maturation: Culture for an additional 7-14 days before recording to allow for astrocyte maturation.
Protocol 2: Whole-Cell Patch-Clamp Recording on Primary Astrocytes
This protocol outlines the procedure for recording Kir currents and membrane potential from primary astrocytes and assessing the effect of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. How to Culture, Record and Stimulate Neuronal Networks on Micro-electrode Arrays (MEAs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Neuronal activity drives pathway-specific depolarization of peripheral astrocyte processes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Astrocyte-mediated spike-timing-dependent long-term depression modulates synaptic properties in the developing cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Primary astrocyte culture [protocols.io]
- 8. Isolation and Culture of Mouse Cortical Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for VU6036720 in Brain Slice Recordings
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of VU6036720, a potent and selective inhibitor of heteromeric Kir4.1/5.1 inward rectifier potassium channels, in brain slice electrophysiology experiments.
Introduction
This compound is the first potent and selective in vitro inhibitor of the heteromeric Kir4.1/5.1 (KCNJ10/KCNJ16) inward rectifier potassium channel.[1] These channels are predominantly expressed in astrocytes in the brain and play a critical role in maintaining potassium homeostasis, which is essential for normal neuronal function. By inhibiting Kir4.1/5.1, this compound serves as a valuable pharmacological tool to investigate the physiological roles of these channels in astrocytes and their impact on neuronal excitability, synaptic transmission, and glial-neuronal interactions. These protocols detail the preparation and application of this compound for electrophysiological recordings in acute brain slices.
Data Presentation
The following table summarizes the key quantitative data for this compound based on in vitro assays.
| Parameter | Value | Notes |
| Target | Heteromeric Kir4.1/5.1 inward rectifier potassium channel | |
| IC₅₀ | 0.24 μM | [2] |
| Selectivity | >40-fold selective over homomeric Kir4.1 channels | Also shows high selectivity over Kir1.1, Kir2.1, Kir2.2, Kir2.3, Kir4.2, Kir6.2/SUR1, and Kir7.1.[1] |
| Mechanism of Action | Pore blocker | Reduces channel open-state probability and single-channel current amplitude. |
| Solubility | Soluble in DMSO (e.g., 45 mg/mL) | [3] |
| Molecular Weight | 436.99 g/mol (hydrochloride) |
Signaling Pathways and Experimental Workflow
Signaling Pathway of Kir4.1/5.1 Inhibition
In astrocytes, Kir4.1/5.1 channels are crucial for spatial potassium buffering, taking up excess K⁺ from the synaptic cleft following neuronal activity. This process is coupled with glutamate uptake via excitatory amino acid transporters (EAATs). Inhibition of Kir4.1/5.1 channels by this compound leads to a disruption of K⁺ homeostasis, causing an increase in extracellular K⁺ and glutamate levels, which in turn can enhance neuronal excitability.[4][5] Downstream signaling effects of Kir4.1 inhibition can include the activation of the Ras/Raf/MEK/ERK pathway and subsequent expression of Brain-Derived Neurotrophic Factor (BDNF).[4][6]
Experimental Protocols
This section provides detailed methodologies for the use of this compound in acute brain slice electrophysiology.
I. Required Materials and Solutions
Equipment:
-
Vibrating microtome (vibratome)
-
Dissection tools (scissors, forceps, scalpel)
-
Stereo microscope
-
Upright microscope with DIC optics and infrared illumination
-
Patch-clamp amplifier and data acquisition system (e.g., Axon Instruments, Sutter Instrument)
-
Micromanipulators
-
Perfusion system
-
Carbogen gas tank (95% O₂, 5% CO₂)
-
Water bath
-
pH meter and osmometer
Reagents:
-
This compound hydrochloride
-
Dimethyl sulfoxide (DMSO)
-
Reagents for artificial cerebrospinal fluid (aCSF) and internal solutions (NaCl, KCl, NaH₂PO₄, NaHCO₃, glucose, CaCl₂, MgSO₄, HEPES, K-Gluconate, ATP, GTP, etc.)
-
Sucrose or N-Methyl-D-glucamine (NMDG) for cutting solution
Solution Compositions:
| Solution | Component | Concentration (mM) |
| Protective Cutting Solution (NMDG-based) | NMDG | 92 |
| KCl | 2.5 | |
| NaH₂PO₄ | 1.25 | |
| NaHCO₃ | 30 | |
| HEPES | 20 | |
| Glucose | 25 | |
| Thiourea | 2 | |
| Na-ascorbate | 5 | |
| Na-pyruvate | 3 | |
| CaCl₂ | 0.5 | |
| MgSO₄ | 10 | |
| Recording aCSF | NaCl | 124 |
| KCl | 2.5 | |
| NaH₂PO₄ | 1.25 | |
| NaHCO₃ | 24 | |
| Glucose | 12.5 | |
| CaCl₂ | 2 | |
| MgSO₄ | 2 | |
| K-Gluconate Internal Solution | K-Gluconate | 135 |
| KCl | 10 | |
| HEPES | 10 | |
| Mg-ATP | 4 | |
| Na-GTP | 0.3 | |
| EGTA | 0.2 |
Note: All solutions should be continuously bubbled with carbogen (95% O₂/5% CO₂). Adjust pH to 7.3-7.4 and osmolality to ~300-310 mOsm/kg.[7]
II. This compound Stock Solution Preparation
-
Calculate Amount: Based on a molecular weight of 436.99 g/mol for the hydrochloride salt, prepare a 10 mM stock solution. For example, to make 1 mL of a 10 mM stock, weigh out 0.437 mg of this compound.
-
Dissolution: Dissolve the weighed this compound powder in high-quality, anhydrous DMSO.[3]
-
Aliquoting and Storage: Aliquot the stock solution into small volumes (e.g., 10-20 µL) to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C or -80°C for long-term stability (up to 6 months at -80°C).[2]
III. Acute Brain Slice Preparation
-
Anesthesia and Perfusion: Deeply anesthetize the animal (e.g., mouse or rat) according to approved institutional protocols. Perform transcardial perfusion with ice-cold, carbogenated NMDG protective cutting solution.
-
Brain Extraction: Rapidly decapitate the animal and dissect the brain, placing it immediately into the ice-cold NMDG solution.
-
Slicing: Mount the brain onto the vibratome stage. Submerge the brain in the ice-cold, carbogenated NMDG solution in the vibratome buffer tray. Cut coronal or sagittal slices at a desired thickness (typically 300-400 µm).
-
Recovery: Transfer the slices to a recovery chamber containing NMDG solution heated to 32-34°C for a brief period (e.g., 10-12 minutes).[7]
-
Incubation: After the initial recovery, transfer the slices to a holding chamber containing standard aCSF at room temperature, continuously bubbled with carbogen, for at least 1 hour before recording.
IV. Electrophysiological Recording
-
Slice Transfer: Place a single brain slice into the recording chamber on the microscope stage.
-
Perfusion: Continuously perfuse the slice with carbogenated recording aCSF at a rate of 2-3 mL/min. Maintain the bath temperature at 30-32°C.
-
Cell Identification: Using DIC/IR microscopy, identify target cells (e.g., astrocytes or neurons in a specific brain region like the hippocampus or cortex).
-
Patch-Clamp Recording:
-
Pull glass micropipettes to a resistance of 3-6 MΩ.
-
Fill the pipette with the appropriate internal solution (e.g., K-Gluconate based).
-
Approach the target cell and establish a gigaohm seal (>1 GΩ).
-
Rupture the membrane to achieve whole-cell configuration.
-
Record baseline activity in voltage-clamp or current-clamp mode.
-
V. Protocol for this compound Application (Bath Perfusion)
-
Prepare Working Solution: On the day of the experiment, dilute the 10 mM this compound DMSO stock solution into the recording aCSF to the desired final concentration. A typical starting concentration would be near the IC₅₀ (e.g., 0.3 µM). A range of concentrations (e.g., 0.1 µM to 10 µM) should be tested to establish a dose-response curve.
-
Important: Ensure the final DMSO concentration in the aCSF is low (≤0.1%) to avoid solvent effects. Prepare a vehicle control aCSF containing the same final concentration of DMSO.
-
-
Baseline Recording: Record stable baseline electrophysiological parameters (e.g., resting membrane potential, input resistance, evoked currents, or spontaneous activity) for at least 5-10 minutes.
-
Vehicle Application: Switch the perfusion to the vehicle control aCSF and record for 5-10 minutes to ensure the solvent has no effect on the recorded parameters.
-
This compound Application: Switch the perfusion to the aCSF containing this compound. Allow sufficient time for the drug to equilibrate in the chamber and exert its effect (typically 10-15 minutes).
-
Data Acquisition: Continuously record the cellular response during drug application.
-
Washout: Switch the perfusion back to the standard recording aCSF to wash out the drug and observe any reversal of the effect. The washout period should be at least 15-20 minutes.
Experimental Workflow Diagram
References
- 1. This compound|CAS |DC Chemicals [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Potassium Channel | TargetMol [targetmol.com]
- 4. Astrocytic Kir4.1 potassium channels as a novel therapeutic target for epilepsy and mood disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Frontiers | Inhibition of Inwardly Rectifying Potassium (Kir) 4.1 Channels Facilitates Brain-Derived Neurotrophic Factor (BDNF) Expression in Astrocytes [frontiersin.org]
- 7. digitalcommons.providence.org [digitalcommons.providence.org]
Application Notes and Protocols for Testing VU6036720 Efficacy In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU6036720 is a potent and selective inhibitor of the heteromeric inwardly rectifying potassium (Kir) channel Kir4.1/5.1 (KCNJ10/KCNJ16).[1][2] This channel is a key regulator of potassium homeostasis in the brain and kidney, making it a potential therapeutic target for neurological and renal disorders.[1][2] this compound acts as a pore blocker, directly inhibiting the ion conduction pathway of the channel.[1][2] These application notes provide detailed protocols for in vitro models to assess the efficacy of this compound, utilizing cell-based assays.
Data Presentation
Table 1: Potency and Selectivity of this compound and its Precursor VU0493690
| Compound | Target | Assay Type | IC50 (µM) | Selectivity | Reference |
| This compound | Kir4.1/5.1 | Thallium Flux | 0.24 | >40-fold vs. Kir4.1 | [1][2] |
| VU0493690 | Kir4.1/5.1 | Thallium Flux | 0.96 | >10-fold vs. Kir1.1, Kir2.1, Kir2.2, Kir2.3, Kir3.1/3.2, Kir3.1/3.4, Kir4.1, Kir4.2, Kir6.2/SUR1, Kir7.1 | [1] |
Signaling Pathway and Mechanism of Action
This compound directly blocks the pore of the Kir4.1/5.1 channel, preventing the influx of potassium ions. This inhibition alters the cell membrane potential and can modulate various downstream cellular processes.
Caption: Mechanism of this compound pore blockade of the Kir4.1/5.1 channel.
Experimental Protocols
Cell Line Maintenance and Preparation
Objective: To maintain a stable cell line expressing the target ion channel for use in efficacy testing.
Materials:
-
HEK-293 (Human Embryonic Kidney 293) cell line stably expressing human Kir4.1 and Kir5.1 subunits.
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Geneticin (G418) or other appropriate selection antibiotic
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks and plates
Protocol:
-
Cell Culture: Culture the stable HEK-293 cell line in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Maintain the appropriate concentration of the selection antibiotic (e.g., 500 µg/mL G418) to ensure the continued expression of the target channels.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Passaging: When cells reach 80-90% confluency, passage them. a. Aspirate the culture medium. b. Wash the cell monolayer once with sterile PBS. c. Add a sufficient volume of Trypsin-EDTA to cover the cells and incubate for 2-5 minutes at 37°C until the cells detach. d. Neutralize the trypsin with fresh culture medium and gently pipette to create a single-cell suspension. e. Seed new culture flasks or plates at the desired density. For routine maintenance, a split ratio of 1:5 to 1:10 is recommended.
Primary Efficacy Assay: Thallium (Tl+) Flux Assay
Objective: To determine the potency (IC50) of this compound by measuring the inhibition of ion flux through the Kir4.1/5.1 channel in a high-throughput format.
Caption: Workflow for the thallium flux assay to measure this compound efficacy.
Materials:
-
HEK-293-Kir4.1/5.1 stable cell line
-
Black, clear-bottom 384-well plates
-
Thallium-sensitive fluorescent dye (e.g., Thallos-AM or FluoZin-2)
-
Pluronic F-127
-
Assay Buffer (HBSS with 20 mM HEPES, pH 7.3)
-
Thallium Stimulus Buffer (e.g., 125 mM NaHCO3, 1 mM MgSO4, 1.8 mM CaSO4, 5 mM glucose, 20 mM HEPES, and 1.8–6 mM Tl2SO4)
-
This compound
-
Positive control (e.g., 50 µM fluoxetine)
-
Negative control (e.g., 0.1% DMSO)
-
Fluorescence plate reader with kinetic read capabilities and automated liquid handling
Protocol:
-
Cell Plating: Seed the HEK-293-Kir4.1/5.1 cells into 384-well plates at a density of 20,000 cells per well in 20 µL of culture medium.[3] Incubate overnight.
-
Dye Loading: Prepare the dye loading solution containing the thallium-sensitive dye and Pluronic F-127 in Assay Buffer. Add 20 µL of the dye loading solution to each well and incubate for 1 hour at room temperature.[1][3]
-
Washing: Gently wash the cells with Assay Buffer to remove extracellular dye.[4]
-
Compound Addition: Add this compound at various concentrations (typically a 10-point dose-response curve) to the appropriate wells. Include wells with positive and negative controls.
-
Compound Incubation: Incubate the plate for 20 minutes at room temperature.[4]
-
Thallium Stimulation and Measurement: Place the plate in a fluorescence plate reader. Use the instrument's liquid handler to add 10 µL of Thallium Stimulus Buffer to each well while simultaneously initiating kinetic fluorescence readings (e.g., at 1 Hz for 4 minutes).[3][4]
-
Data Analysis: a. Calculate the rate of fluorescence increase for each well. b. Normalize the data to the positive and negative controls. c. Plot the normalized response against the logarithm of the this compound concentration. d. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Secondary Confirmatory Assay: Whole-Cell Patch-Clamp Electrophysiology
Objective: To confirm the inhibitory effect of this compound on Kir4.1/5.1 channel currents and to further characterize its mechanism of action.
Materials:
-
HEK-293-Kir4.1/5.1 stable cell line
-
Patch-clamp rig (amplifier, micromanipulator, perfusion system)
-
Borosilicate glass capillaries for pipette fabrication
-
Extracellular Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4 with NaOH)
-
Intracellular Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 4 Mg-ATP (pH 7.2 with KOH)
-
This compound
Protocol:
-
Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment.
-
Pipette Preparation: Pull glass pipettes to a resistance of 2-5 MΩ when filled with intracellular solution.
-
Recording: a. Mount the coverslip in the recording chamber and perfuse with extracellular solution. b. Approach a single cell with the patch pipette and form a giga-ohm seal. c. Rupture the cell membrane to achieve the whole-cell configuration. d. Hold the cell at a holding potential of -80 mV. e. Apply a voltage ramp protocol (e.g., from -120 mV to +60 mV over 1000 ms) to elicit both inward and outward currents.[5]
-
Compound Application: a. Record baseline currents in the absence of the compound. b. Perfuse the cell with the extracellular solution containing this compound at a desired concentration. c. Record currents in the presence of the compound until a steady-state block is achieved.
-
Data Analysis: a. Measure the current amplitude at a specific voltage (e.g., -120 mV for inward current) before and after compound application. b. Calculate the percentage of current inhibition. c. To determine the IC50, repeat the experiment with multiple concentrations of this compound and plot the percent inhibition against the compound concentration. Fit the data to a dose-response curve.
Disclaimer
These protocols are intended as a guide and may require optimization for specific experimental conditions and equipment. Always follow standard laboratory safety procedures.
References
- 1. This compound: The First Potent and Selective In Vitro Inhibitor of Heteromeric Kir4.1/5.1 Inward Rectifier Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: The First Potent and Selective In Vitro Inhibitor of Heteromeric Kir4.1/5.1 Inward Rectifier Potassium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and Validation of Fluorescence-Based and Automated Patch Clamp–Based Functional Assays for the Inward Rectifier Potassium Channel Kir4.1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery, Characterization, and Effects on Renal Fluid and Electrolyte Excretion of the Kir4.1 Potassium Channel Pore Blocker, VU0134992 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing VU6036720 Concentration for Specific Cell Types
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for optimizing the experimental concentration of VU6036720, a potent and selective in vitro inhibitor of heteromeric Kir4.1/5.1 inward rectifier potassium channels.[1][2][3] Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summaries of key data to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a small molecule inhibitor that potently and selectively targets the heteromeric Kir4.1/5.1 inward rectifier potassium channel.[1][2][3] It functions as a pore blocker, binding within the ion-conduction pathway to inhibit channel activity.[1][3]
Q2: What is the reported IC50 of this compound?
A2: The half-maximal inhibitory concentration (IC50) of this compound for the human Kir4.1/5.1 channel is approximately 0.24 µM . This value was determined in HEK-293 cells stably expressing the channel.[1][2][3]
Q3: What is a good starting concentration for my specific cell type?
A3: While the IC50 in HEK-293 cells is 0.24 µM, the optimal concentration for your specific primary cell type (e.g., astrocytes, neurons, renal epithelial cells) may vary. It is recommended to perform a dose-response experiment starting with a broad range of concentrations, for example, from 10 nM to 10 µM, to determine the effective range for your experimental model.
Q4: How does this compound affect different cell types?
A4:
-
Astrocytes: Inhibition of Kir4.1/5.1 channels in astrocytes can lead to membrane depolarization. This has been linked to the activation of the Ras/Raf/MEK/ERK signaling pathway, resulting in increased expression of Brain-Derived Neurotrophic Factor (BDNF).[4][5][6][7]
-
Renal Epithelial Cells: In the distal convoluted tubule (DCT), Kir4.1/5.1 channels are crucial for potassium sensing and maintaining the basolateral membrane potential. Inhibition of these channels can lead to depolarization, an increase in intracellular chloride concentration, and subsequent inhibition of the Na-Cl cotransporter (NCC) activity.[8][9][10]
-
Neurons: While Kir4.1 is predominantly expressed in glial cells, its inhibition can indirectly affect neuronal activity by altering the extracellular potassium concentration and glutamate uptake by astrocytes.[5] This can lead to neuronal hyperexcitability.
Q5: How should I prepare and store this compound?
A5: For stock solutions, dissolve this compound in a suitable solvent like DMSO. Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light. For experiments, prepare fresh dilutions from the stock solution in your cell culture medium. Ensure the final DMSO concentration in your culture is low (typically ≤ 0.1%) to avoid solvent toxicity.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect at expected concentrations | 1. Concentration is too low: The IC50 in your cell type may be higher than the reported 0.24 µM. 2. Compound instability: Improper storage or handling may have degraded the compound. 3. Low target expression: Your cell type may not express sufficient levels of Kir4.1/5.1 channels. 4. Cell permeability issues: The compound may not be effectively entering the cells. | 1. Perform a dose-response curve with a wider and higher concentration range (e.g., up to 50 µM). 2. Prepare fresh stock solutions and dilutions for each experiment. 3. Verify Kir4.1 and Kir5.1 expression in your cells using techniques like qPCR or Western blotting. 4. While this compound is expected to be cell-permeable, consider increasing incubation time. |
| High levels of cell death observed | 1. Concentration is too high: Exceeding the optimal concentration can lead to off-target effects and cytotoxicity. 2. Prolonged exposure: Continuous exposure may be toxic to some cell types. 3. Solvent toxicity: The final concentration of the solvent (e.g., DMSO) may be too high. | 1. Perform a cytotoxicity assay (e.g., MTT or LDH assay) in parallel with your functional assay to determine the toxic concentration range. 2. Conduct a time-course experiment to find the shortest effective incubation time. 3. Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.1-0.5%). Always include a vehicle-only control. |
| Inconsistent results between experiments | 1. Inconsistent cell culture conditions: Variations in cell passage number, confluency, or media can affect the response. 2. Pipetting errors: Inaccurate serial dilutions can lead to significant variability. 3. Compound degradation: Repeated freeze-thaw cycles of the stock solution. | 1. Standardize all cell culture parameters. 2. Calibrate pipettes regularly and use fresh tips for each dilution. 3. Aliquot stock solutions to avoid repeated freeze-thaw cycles. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound and a Related Compound
| Compound | Target | Cell Type | Assay | IC50 | Reference |
| This compound | Kir4.1/5.1 | HEK-293 | Tl+ flux | 0.24 µM | [1][2][3] |
| VU0134992 | Kir4.1 | HEK-293 | Whole-cell patch-clamp | 0.97 µM | [11] |
| VU0134992 | Kir4.1/5.1 | HEK-293 | Whole-cell patch-clamp | 9 µM | [11] |
Signaling Pathways
Below are diagrams illustrating the signaling pathways affected by the inhibition of Kir4.1/5.1 channels in astrocytes and renal epithelial cells.
Detailed Experimental Protocols
Protocol 1: Determination of IC50 of this compound in a New Cell Type (e.g., Primary Astrocytes)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for Kir4.1/5.1 in a specific cell type using a functional assay. This protocol uses a thallium (Tl+) flux assay as an example.
Materials:
-
Primary astrocytes (or other cell type of interest)
-
This compound
-
DMSO (anhydrous)
-
Cell culture medium appropriate for the cell type
-
96-well black-walled, clear-bottom plates
-
Thallium-sensitive fluorescent dye (e.g., FluxOR™ Thallium Detection Kit)
-
Stimulus buffer containing Tl+
-
Assay buffer
-
Fluorescence plate reader
Methodology:
-
Cell Seeding:
-
Seed primary astrocytes into 96-well black-walled, clear-bottom plates at a density that will result in a confluent monolayer on the day of the assay.
-
Culture the cells under standard conditions (e.g., 37°C, 5% CO2).
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the stock solution to create a range of concentrations (e.g., a 10-point, 3-fold serial dilution starting from 100 µM). Prepare these dilutions in the assay buffer.
-
Include a vehicle control (assay buffer with the same final concentration of DMSO as the highest this compound concentration) and a no-compound control.
-
-
Dye Loading:
-
On the day of the assay, remove the culture medium from the cells.
-
Load the cells with the thallium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves a 60-90 minute incubation at room temperature, protected from light.
-
-
Compound Incubation:
-
After dye loading, carefully remove the dye solution.
-
Add the prepared this compound dilutions and controls to the respective wells.
-
Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
-
Thallium Flux Assay:
-
Place the 96-well plate in a fluorescence plate reader capable of kinetic reads and automated liquid dispensing.
-
Set the plate reader to the appropriate excitation and emission wavelengths for the fluorescent dye.
-
Record a baseline fluorescence reading for a few seconds.
-
Dispense the stimulus buffer containing Tl+ into each well and immediately begin recording the fluorescence intensity over time (e.g., every second for 90 seconds).
-
-
Data Analysis:
-
For each well, calculate the rate of Tl+ influx, which is proportional to the initial slope of the fluorescence increase.
-
Normalize the data to the vehicle control (100% activity) and a positive control for complete inhibition (if available) or the highest concentration of this compound (0% activity).
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
-
Protocol 2: Assessing Cytotoxicity of this compound
Objective: To determine the concentration range at which this compound exhibits cytotoxic effects on the target cell type.
Materials:
-
Target cells (e.g., primary astrocytes, neurons, or renal epithelial cells)
-
This compound
-
DMSO (anhydrous)
-
Cell culture medium
-
96-well clear plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH cytotoxicity assay kit
-
Solubilization buffer (for MTT assay)
-
Microplate reader
Methodology:
-
Cell Seeding:
-
Seed cells in a 96-well clear plate at an appropriate density and allow them to attach overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium, similar to the IC50 determination protocol. Include a vehicle control and a positive control for cell death (e.g., a known cytotoxic agent).
-
Remove the old medium and add the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for a duration relevant to your functional experiments (e.g., 24, 48, or 72 hours).
-
-
Cytotoxicity Assay (MTT Example):
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the log of the this compound concentration to determine the CC50 (half-maximal cytotoxic concentration).
-
By following these guidelines and protocols, researchers can effectively optimize the use of this compound in their specific cellular models, leading to more reliable and reproducible experimental outcomes.
References
- 1. This compound: The First Potent and Selective In Vitro Inhibitor of Heteromeric Kir4.1/5.1 Inward Rectifier Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound: The First Potent and Selective In Vitro Inhibitor of Heteromeric Kir4.1/5.1 Inward Rectifier Potassium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inwardly Rectifying Potassium Channel Kir4.1 as a Novel Modulator of BDNF Expression in Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Inhibition of Inwardly Rectifying Potassium (Kir) 4.1 Channels Facilitates Brain-Derived Neurotrophic Factor (BDNF) Expression in Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Inhibition of Inwardly Rectifying Potassium (Kir) 4.1 Channels Facilitates Brain-Derived Neurotrophic Factor (BDNF) Expression in Astrocytes [frontiersin.org]
- 8. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]
- 9. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]
- 10. Kir4.1/Kir5.1 in the DCT plays a role in the regulation of renal K+ excretion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery, Characterization, and Effects on Renal Fluid and Electrolyte Excretion of the Kir4.1 Potassium Channel Pore Blocker, VU0134992 - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize off-target effects of VU6036720
Welcome to the technical support center for VU6036720, a potent and selective in vitro inhibitor of heteromeric Kir4.1/5.1 inward rectifier potassium channels. This guide provides troubleshooting advice and frequently asked questions to help researchers minimize and interpret potential off-target effects during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target and mechanism of action of this compound?
This compound is a highly potent and selective inhibitor of the heteromeric Kir4.1/5.1 inward rectifier potassium channel, with a reported IC50 of 0.24 μM.[1][2][3] It acts as a pore blocker, binding within the ion-conduction pathway of the channel.[1][2][3] This mechanism was suggested by experiments showing a 6.8-fold shift in the IC50 when the extracellular potassium ion concentration was elevated by 20 mM.[1][2][3]
Q2: What is the known selectivity profile of this compound?
This compound demonstrates high selectivity for the heteromeric Kir4.1/5.1 channel over the homomeric Kir4.1 channel (>40-fold).[1][3] It also shows at least 10-fold selectivity over ten other Kir channels.[1][3] However, a comprehensive screening panel against a broader range of ion channels, G-protein coupled receptors (GPCRs), kinases, and enzymes is not publicly available. Therefore, researchers should exercise caution and perform appropriate control experiments to rule out potential off-target effects in their specific experimental systems.
Q3: What are the limitations of using this compound in vivo?
Pharmacokinetic profiling of this compound has revealed high clearance and plasma protein binding.[1][2][3] These characteristics may limit its target engagement and efficacy in in vivo studies.[1][2][3] Consequently, this compound is primarily recommended for in vitro and ex vivo applications.[1][2][3]
Q4: How can I distinguish between on-target Kir4.1/5.1 inhibition and potential off-target effects?
Distinguishing between on-target and off-target effects is critical for accurate data interpretation. A multi-pronged approach is recommended:
-
Use a structurally unrelated Kir4.1/5.1 inhibitor: If a similar biological effect is observed with a different chemical scaffold that also targets Kir4.1/5.1, it strengthens the evidence for an on-target effect.
-
Employ negative controls: The use of cell lines or tissues known not to express Kir4.1 or Kir5.1 is crucial. If the experimental effect of this compound persists in these negative controls, it strongly suggests an off-target mechanism.
-
Genetic knockdown or knockout: Utilize siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of KCNJ10 (Kir4.1) or KCNJ16 (Kir5.1). The attenuation or disappearance of the this compound-induced effect in these modified systems would confirm on-target activity.
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Dose-response analysis: On-target effects should manifest at concentrations consistent with the known IC50 of this compound for Kir4.1/5.1 (0.24 μM).[1][3] Off-target effects may occur at significantly higher or, in some cases, lower concentrations.
Troubleshooting Guides
Problem 1: I am observing an effect at a much higher concentration than the reported IC50 of this compound.
-
Possible Cause: This could indicate an off-target effect. At higher concentrations, the risk of this compound interacting with other proteins increases.
-
Troubleshooting Steps:
-
Confirm the dose-response relationship: Perform a full dose-response curve to determine the EC50/IC50 in your specific assay.
-
Refer to the negative control strategies in FAQ Q4: Use cells lacking the target channel to see if the effect persists at this higher concentration.
-
Consider a commercial off-target screening panel: Services like those offered by Reaction Biology or WuXi AppTec can provide data on the interaction of this compound with a wide range of common off-targets.[4][5]
-
Problem 2: My results are inconsistent across experiments.
-
Possible Cause: Inconsistent results can arise from various factors, including compound stability, cell passage number, and experimental conditions.
-
Troubleshooting Steps:
-
Prepare fresh stock solutions: this compound solutions should be prepared fresh for each experiment to avoid degradation.
-
Standardize cell culture conditions: Ensure consistent cell passage numbers, confluency, and media composition between experiments.
-
Verify Kir4.1/5.1 expression: Regularly check the expression levels of the target channels in your cell line, as this can change with prolonged culture.
-
Include positive and negative controls in every experiment: A known Kir4.1/5.1 inhibitor (if available and structurally distinct) or a vehicle control should be used consistently.
-
Data Presentation
Table 1: Selectivity Profile of this compound
| Target | IC50 (μM) | Selectivity vs. Kir4.1/5.1 | Reference |
| Kir4.1/5.1 | 0.24 | - | [1][3] |
| Kir4.1 | >10 | >40-fold | [1] |
| Other Kir Channels (10 tested) | - | >10-fold | [1][3] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for Assessing this compound Activity
This protocol is adapted from the characterization of this compound.[2]
-
Cell Preparation: Use HEK293 cells stably expressing heteromeric Kir4.1/5.1 channels.
-
Electrophysiology Setup:
-
Use a patch-clamp amplifier and data acquisition system.
-
Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with internal solution.
-
Internal solution (in mM): 140 KCl, 10 HEPES, 5 EGTA, 2 MgCl2, pH 7.3 with KOH.
-
External solution (in mM): 140 KCl, 10 HEPES, 2 CaCl2, 1 MgCl2, pH 7.4 with KOH.
-
-
Recording:
-
Establish a whole-cell configuration.
-
Hold cells at a potential of -75 mV.
-
Apply voltage ramps or steps to elicit Kir currents. A typical protocol is a 200-millisecond step from -120 mV to +120 mV.
-
Perfuse with the external solution containing various concentrations of this compound.
-
Measure the reduction in current amplitude to determine the IC50.
-
Protocol 2: Thallium Flux Assay for High-Throughput Screening of Kir4.1/5.1 Inhibition
This method is based on the assay used for the discovery of this compound.[2]
-
Cell Preparation: Plate HEK293 cells stably expressing Kir4.1/5.1 in 384-well plates.
-
Dye Loading: Load cells with a thallium-sensitive fluorescent dye (e.g., FluoZin-2).
-
Compound Addition: Add this compound or control compounds to the wells and incubate.
-
Thallium Stimulation: Add a stimulus buffer containing thallium sulfate.
-
Fluorescence Reading: Measure the fluorescence intensity over time using a plate reader. Inhibition of Kir4.1/5.1 will result in a reduced rate of fluorescence increase.
Mandatory Visualizations
Caption: Workflow for distinguishing on-target vs. off-target effects.
Caption: Troubleshooting flowchart for unexpected this compound results.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: The First Potent and Selective In Vitro Inhibitor of Heteromeric Kir4.1/5.1 Inward Rectifier Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: The First Potent and Selective In Vitro Inhibitor of Heteromeric Kir4.1/5.1 Inward Rectifier Potassium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. wuxibiology.com [wuxibiology.com]
Addressing VU6036720 instability in culture media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with VU6036720. Our aim is to help you address potential instability issues in culture media and ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective in vitro inhibitor of the heteromeric Kir4.1/5.1 inward rectifier potassium channels.[1][2][3][4] It inhibits the activity of these channels by reducing the channel open-state probability and the single-channel current amplitude.[1][5][6] this compound is a valuable tool for studying the physiological roles of Kir4.1/5.1 channels in the brain and kidney.[3][7]
Q2: What are the solubility properties of this compound?
The solubility of this compound can vary depending on the solvent. It is generally soluble in DMSO, and slightly soluble in water and acetonitrile.[8] When preparing stock solutions, it is recommended to use DMSO.[6]
Q3: What is the recommended storage condition for this compound and its stock solutions?
Solid this compound should be stored at -20°C for long-term stability (≥ 4 years).[8] Stock solutions in DMSO can be stored at -80°C for up to a year.[3][6][7] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[6]
Troubleshooting Guide: this compound Precipitation in Culture Media
One of the most common challenges when working with small molecules in cell culture is precipitation, which can significantly impact experimental results. This guide provides a systematic approach to troubleshooting and preventing this compound precipitation in your culture media.
Problem 1: I observed a precipitate immediately after adding my this compound stock solution to the culture medium.
This is a frequent issue known as "solvent shock," where a compound that is highly soluble in an organic solvent (like DMSO) rapidly precipitates when introduced into an aqueous environment like culture media.[9][10]
-
Cause A: High concentration of DMSO in the final culture medium.
-
Solution: Ensure the final concentration of DMSO in your culture medium is kept to a minimum, typically below 0.5% (v/v), as higher concentrations can be toxic to cells and increase the likelihood of precipitation.
-
-
Cause B: Rapid addition of the stock solution.
-
Solution: Add the this compound stock solution drop-wise to the pre-warmed culture medium while gently swirling.[10] This gradual dilution helps to prevent a sudden change in solvent concentration.
-
-
Cause C: The final concentration of this compound exceeds its solubility limit in the media.
-
Solution: Determine the maximum soluble concentration of this compound in your specific culture medium by performing a solubility test.
-
Problem 2: The culture medium with this compound appeared clear initially but became cloudy or showed a precipitate after some time in the incubator.
Delayed precipitation can occur due to interactions between this compound and components of the culture medium over time, or changes in the media's physicochemical properties.[9]
-
Cause A: Interaction with media components.
-
Cause B: pH shift in the culture medium.
-
Solution: Cellular metabolism can cause the pH of the culture medium to change, which can affect the solubility of this compound.[9] Ensure your medium is adequately buffered and monitor the pH, especially in long-term experiments.
-
-
Cause C: Evaporation of the culture medium.
Problem 3: How can I confirm that the precipitate is this compound?
While visual inspection is a first step, it's not definitive.
-
Solution: To confirm the identity of the precipitate, you can perform analytical techniques such as High-Performance Liquid Chromatography (HPLC). This would involve isolating the precipitate, re-dissolving it in a suitable organic solvent, and analyzing it.[9]
Data Presentation
Table 1: this compound Properties
| Property | Value | Reference |
| Target | Heteromeric Kir4.1/5.1 inward rectifier potassium channels | [1][2][3] |
| IC50 | 0.24 µM | [2][3][7] |
| Molecular Weight | 436.93 g/mol | [6] |
| Solubility | Soluble in DMSO, Slightly soluble in water and acetonitrile | [8] |
| Storage (Solid) | -20°C | [8] |
| Storage (Stock Solution) | -80°C | [3][6][7] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
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Accurately weigh the required amount of this compound powder.
-
Dissolve the powder in high-purity DMSO to achieve a desired stock concentration (e.g., 10 mM).
-
Ensure the compound is completely dissolved by vortexing and, if necessary, brief sonication.[6]
-
Aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C.
Protocol 2: Dilution of this compound into Culture Medium
-
Pre-warm the required volume of cell culture medium to 37°C.
-
Thaw a single aliquot of the this compound stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in the media.
-
Add the calculated volume of the stock solution drop-wise to the pre-warmed media while gently swirling the media.[10]
-
Visually inspect the medium for any signs of precipitation immediately after adding the compound and before adding it to the cells.
Visualizations
Caption: Workflow for preparing and applying this compound in cell culture experiments.
References
- 1. This compound: The First Potent and Selective In Vitro Inhibitor of Heteromeric Kir4.1/5.1 Inward Rectifier Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. axonmedchem.com [axonmedchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound: The First Potent and Selective In Vitro Inhibitor of Heteromeric Kir4.1/5.1 Inward Rectifier Potassium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | Potassium Channel | TargetMol [targetmol.com]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. caymanchem.com [caymanchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 12. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
Technical Support Center: Troubleshooting In Vivo Experiments with VU6036720
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with VU6036720 in in vivo experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My in vivo experiment with this compound is not showing any effect. What are the common reasons for this?
Several factors could contribute to the lack of efficacy of this compound in your in vivo study. The most likely culprits are related to the compound's known pharmacokinetic properties.[1][2][3] Specifically, high plasma clearance and high plasma protein binding can prevent the compound from reaching its target, the heteromeric Kir4.1/5.1 inward rectifier potassium channels, at a sufficient concentration to exert a pharmacological effect.[1][2][3] Additionally, this compound has very low oral bioavailability (1.3% in mice), so if you are administering it orally, it is unlikely to be absorbed effectively.[1]
Q2: I am using a standard vehicle for my in vivo experiments. Could the formulation be the issue?
Yes, the formulation is critical, especially given the solubility profile of this compound. It is soluble in DMSO but only slightly soluble in water and acetonitrile.[4] An improper formulation can lead to precipitation of the compound upon administration, drastically reducing the amount of drug available to be absorbed and distributed to the target tissues. For intravenous administration in mice, a formulation of ethanol:PEG400:saline (10:70:20 v/v/v) has been used.[1] For oral gavage, 10% Tween 80 in water has been tried.[1] However, even with these formulations, the inherent pharmacokinetic challenges of the molecule remain.
Q3: What is the mechanism of action of this compound, and how does that relate to its in vivo activity?
This compound is a potent and selective in vitro inhibitor of heteromeric Kir4.1/5.1 inward rectifier potassium channels, with an IC50 of 0.24 µM.[2][4][5] It acts as a pore blocker, binding within the ion-conduction pathway of the channel.[1][2][3] This inhibition reduces the channel's open-state probability and single-channel current amplitude.[1][2][3] These channels are crucial for potassium homeostasis in the brain and kidney.[1][2] The lack of in vivo activity is not due to its mechanism of action but rather its inability to reach these channels at a therapeutic concentration for a sustained period.[1][2][3]
Q4: Are there any known issues with the stability of this compound?
This compound is a stable compound. As a solid, it can be stored at -20°C for at least four years.[4] In a solvent like DMSO, stock solutions can be stored at -80°C for at least a year.[6] Therefore, degradation of the compound is an unlikely reason for a failed in vivo experiment, provided it has been stored correctly.
Q5: Should I increase the dose of this compound to see an effect?
While increasing the dose might seem like a straightforward solution, it may not overcome the fundamental pharmacokinetic limitations of this compound. High doses (30 and 100 mg/kg) administered orally to mice still failed to produce a diuretic effect consistent with Kir4.1/5.1 inhibition in the kidney.[1][4] This suggests that simply increasing the dose may not lead to sufficient target engagement. Furthermore, higher doses could lead to off-target effects or toxicity. This compound does inhibit the hERG channel (Kv11.1) with an IC50 of 6.4 µM, which is a consideration for potential cardiac side effects at higher concentrations.[4]
Quantitative Data Summary
| Parameter | Value | Species | Administration Route | Source |
| IC50 (Kir4.1/5.1) | 0.24 µM | - | In vitro | [2][4][5] |
| IC50 (Kir4.1) | >10 µM | - | In vitro | [4] |
| IC50 (hERG) | 6.4 µM | - | In vitro | [4] |
| Oral Bioavailability | 1.3% | Mouse | Oral | [1] |
| Plasma Clearance | 124 ml/min/kg | Mouse | Intravenous | [1] |
| Solubility | Soluble in DMSO, Slightly soluble in water and acetonitrile | - | - | [4] |
| Stability (Solid) | ≥ 4 years at -20°C | - | - | [4] |
| Stability (in DMSO) | ≥ 1 year at -80°C | - | - | [6] |
Experimental Protocols
Formulation for Intravenous (IV) Administration in Mice
This protocol is based on a published study that successfully administered this compound intravenously to mice.[1]
Materials:
-
This compound hydrochloride
-
Ethanol (200 proof)
-
PEG400 (Polyethylene glycol 400)
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the required amount of this compound hydrochloride in a sterile microcentrifuge tube.
-
Prepare the vehicle by mixing ethanol, PEG400, and saline in a 10:70:20 volume-to-volume ratio. For example, to prepare 1 ml of vehicle, mix 100 µl of ethanol, 700 µl of PEG400, and 200 µl of saline.
-
Add the vehicle to the this compound powder to achieve the desired final concentration.
-
Vortex the mixture thoroughly until the compound is completely dissolved. If necessary, sonicate briefly to aid dissolution.
-
Visually inspect the solution to ensure there is no precipitate before administration.
-
Administer the solution to the mice via the desired intravenous route (e.g., tail vein injection).
Visualizations
Caption: Role of Kir4.1/5.1 in Potassium Homeostasis and Inhibition by this compound.
Caption: General workflow for an in vivo study with this compound.
Caption: Troubleshooting flowchart for lack of in vivo effect with this compound.
References
- 1. This compound: The First Potent and Selective In Vitro Inhibitor of Heteromeric Kir4.1/5.1 Inward Rectifier Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound: The First Potent and Selective In Vitro Inhibitor of Heteromeric Kir4.1/5.1 Inward Rectifier Potassium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. This compound | Potassium Channel | TargetMol [targetmol.com]
Technical Support Center: VU6036720 & High Plasma Protein Binding
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the high plasma protein binding (PPB) of VU6036720, a potent and selective in vitro inhibitor of the heteromeric Kir4.1/5.1 inward rectifier potassium channel.
Understanding the Challenge: The Impact of High Plasma Protein Binding
High plasma protein binding is a critical obstacle in drug development, as it can significantly limit a compound's free concentration in circulation. According to the "free drug hypothesis," only the unbound fraction of a drug is available to interact with its target, exert a pharmacological effect, and be cleared from the body. For this compound, its high clearance and high plasma protein binding have been identified as key factors that may prevent its engagement with the Kir4.1/5.1 channel in vivo.[1][2][3]
Troubleshooting Guides
This section provides actionable guidance for researchers encountering issues related to the high plasma protein binding of this compound in their experiments.
Issue 1: Poor In Vivo Efficacy Despite High In Vitro Potency
Question: My experiments show that this compound is a highly potent inhibitor of Kir4.1/5.1 in vitro, but I am not observing the expected pharmacological effect in my in vivo models. What could be the reason for this discrepancy?
Answer: The lack of in vivo efficacy, despite excellent in vitro potency, is a common challenge for compounds with high plasma protein binding and rapid clearance.[1][3] The high PPB of this compound restricts the concentration of the free, active compound at the target site.
Troubleshooting Steps:
-
Quantify Plasma Protein Binding: The first step is to determine the extent of plasma protein binding in the plasma of the animal species used in your in vivo studies. The equilibrium dialysis method is the gold standard for this measurement.
-
Determine Free Drug Concentration: Based on the PPB data, calculate the unbound fraction (fu) of this compound in plasma. This will provide an estimate of the concentration of the drug that is available to interact with the Kir4.1/5.1 channel.
-
Consider Medicinal Chemistry Approaches: If the free fraction is too low to be effective, chemical modification of the this compound scaffold may be necessary to reduce its affinity for plasma proteins. Strategies include:
-
Reducing Lipophilicity: High lipophilicity is often correlated with high plasma protein binding. Modifying the structure to decrease its lipophilicity (logP) can reduce PPB.
-
Modulating Ionization (pKa): Altering the acidic or basic properties of the molecule can influence its interaction with plasma proteins, particularly albumin.[4]
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test a series of analogs to identify the structural features that contribute to high PPB. This can guide the design of new compounds with improved pharmacokinetic properties.[4]
-
-
Explore Co-administration Strategies: In some cases, co-administering a "decoy" drug that competes for the same binding sites on plasma proteins can increase the free fraction of the primary compound.[5]
Issue 2: Difficulty in Obtaining Accurate and Reproducible Plasma Protein Binding Data
Question: I am trying to measure the plasma protein binding of this compound using equilibrium dialysis, but my results are inconsistent. What are the common pitfalls and how can I improve my assay?
Answer: Obtaining accurate and reproducible PPB data, especially for highly bound compounds, requires careful attention to experimental details.
Troubleshooting Steps:
-
Ensure Equilibrium is Reached: It is crucial to incubate the dialysis apparatus for a sufficient amount of time to allow the free drug to reach equilibrium between the plasma and buffer compartments. The time to reach equilibrium should be determined experimentally for each compound.
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Control for Nonspecific Binding: Highly lipophilic compounds can bind to the dialysis membrane and other components of the apparatus, leading to an overestimation of PPB. It is important to assess and control for nonspecific binding.
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Maintain pH and Temperature: The binding of drugs to plasma proteins can be sensitive to changes in pH and temperature. Ensure that the pH of the buffer is maintained at physiological levels (pH 7.4) and that the incubation is performed at 37°C.
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Use High-Quality Plasma: The composition of plasma can affect drug binding. Use fresh, high-quality plasma and be aware of potential differences between species.
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Validate the Analytical Method: The method used to quantify the drug in the plasma and buffer compartments (e.g., LC-MS/MS) should be validated for accuracy, precision, and linearity in the relevant matrices.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its plasma protein binding a concern?
A1: this compound is the first potent and selective in vitro inhibitor of the heteromeric Kir4.1/5.1 inward rectifier potassium channel, with an IC50 of 0.24 µM.[1][2] Its high plasma protein binding is a significant concern because it limits the concentration of the free, pharmacologically active form of the drug in the bloodstream, which may prevent it from reaching its target and exerting a therapeutic effect in vivo.[3]
Q2: What are the known pharmacokinetic properties of this compound?
A2: The pharmacokinetic parameters of this compound have been determined in mice. The compound exhibits high clearance and a relatively short half-life.
| Parameter | Value |
| Clearance (CLp) | 124 mL/min/kg |
| Half-life (t1/2) | 0.68 hours |
| Volume of Distribution (Vss) | 6.00 L/kg |
| AUC (1 mg/kg, IV) | 129 hr*ng/mL |
| Solubility | Soluble in DMSO; Slightly soluble in acetonitrile and water |
Data from McClenahan et al., 2022. Molecular Pharmacology.
Q3: What are the primary plasma proteins that drugs bind to?
A3: The most common blood proteins that drugs bind to are human serum albumin (HSA), α1-acid glycoprotein (AAG), lipoproteins, and globulins. Acidic and neutral drugs primarily bind to albumin, while basic drugs often bind to AAG.
Q4: How can I reduce the plasma protein binding of my compound?
A4: Reducing plasma protein binding typically involves medicinal chemistry efforts to modify the physicochemical properties of the compound. Key strategies include:
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Decreasing Lipophilicity (logP): There is often a strong correlation between high logP and high PPB.
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Altering pKa: Modifying the ionization state of the compound can reduce its affinity for plasma proteins.
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Introducing Polar Functional Groups: Adding polar groups can increase the hydrophilicity of a molecule and decrease its binding to hydrophobic pockets on plasma proteins.
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Blocking Metabolic Soft Spots: If a compound is rapidly metabolized, this can sometimes be linked to the same properties that drive high PPB.
Q5: Are there any analogs of this compound with improved plasma protein binding?
A5: To date, there are no published reports of specific analogs of this compound that have been intentionally designed and synthesized to overcome its high plasma protein binding. The initial optimization of the lead compound, VU0493690, focused on improving potency and selectivity for the Kir4.1/5.1 channel, which led to the discovery of this compound.[1][3] Further medicinal chemistry efforts would be required to address the pharmacokinetic liabilities of this compound.
Experimental Protocols
Protocol 1: Determination of Plasma Protein Binding by Equilibrium Dialysis
This protocol provides a general framework for determining the plasma protein binding of a test compound using the equilibrium dialysis method.
Materials:
-
96-well equilibrium dialysis apparatus
-
Dialysis membrane with an appropriate molecular weight cutoff (e.g., 5-10 kDa)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Control plasma from the desired species (e.g., human, mouse, rat)
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Test compound stock solution (in a suitable solvent like DMSO)
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Incubator with orbital shaker set to 37°C
-
LC-MS/MS system for analysis
Procedure:
-
Prepare the Dialysis Unit: Hydrate the dialysis membranes according to the manufacturer's instructions and assemble the dialysis unit.
-
Prepare Samples: Spike the control plasma with the test compound to the desired final concentration. The final concentration of the organic solvent (e.g., DMSO) should be kept low (typically ≤1%) to avoid effects on protein binding.
-
Load the Dialysis Unit: Add the spiked plasma to the donor chamber and an equal volume of PBS to the receiver chamber of each well.
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Incubation: Seal the plate and incubate at 37°C with gentle shaking for a predetermined time to reach equilibrium. The optimal incubation time should be determined experimentally for each compound.
-
Sample Collection: After incubation, collect aliquots from both the plasma (donor) and buffer (receiver) chambers.
-
Sample Analysis: Determine the concentration of the test compound in the aliquots from both chambers using a validated LC-MS/MS method.
-
Calculate Fraction Unbound: The fraction unbound (fu) is calculated using the following formula: fu = (Concentration in buffer chamber) / (Concentration in plasma chamber) The percentage of plasma protein binding (%PPB) is then calculated as: %PPB = (1 - fu) * 100
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Impact of High Plasma Protein Binding on Drug Availability.
Caption: Workflow for Equilibrium Dialysis Assay.
Caption: Strategies to Mitigate High Plasma Protein Binding.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: The First Potent and Selective In Vitro Inhibitor of Heteromeric Kir4.1/5.1 Inward Rectifier Potassium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: The First Potent and Selective In Vitro Inhibitor of Heteromeric Kir4.1/5.1 Inward Rectifier Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Method for Overcoming Plasma Protein Inhibition of Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to improve the in vivo stability of VU6036720
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the in vivo stability of VU6036720, a potent in vitro inhibitor of the heteromeric Kir4.1/5.1 potassium channel.
Troubleshooting Guides
Issue: Poor In Vivo Efficacy Despite High In Vitro Potency
Question: My in vivo experiments with this compound are not showing the expected efficacy (e.g., no diuretic response in renal studies) despite its sub-micromolar IC50 in vitro. What could be the underlying cause?
Answer:
The primary reason for the discrepancy between in vitro potency and in vivo efficacy of this compound is its unfavorable pharmacokinetic profile.[1] Drug metabolism and pharmacokinetic (DMPK) profiling has revealed that this compound exhibits high plasma clearance and significant plasma protein binding, which collectively prevent the compound from reaching and engaging its target, the Kir4.1/5.1 channel, in vivo at sufficient concentrations and for an adequate duration.[1][2][3]
Troubleshooting Steps:
-
Verify In Vitro Potency: Ensure that the in vitro potency of your batch of this compound is consistent with reported values (IC50 ≈ 0.24 µM for Kir4.1/5.1).[1]
-
Assess Pharmacokinetics: If possible, conduct a pilot pharmacokinetic study in your animal model to determine the plasma concentration of this compound over time. This will provide direct evidence of its exposure.
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Consider Formulation: While this compound's intrinsic properties are the main issue, ensure your formulation is optimal for the route of administration to maximize absorption.
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Explore Analogs: The development of this compound analogs with improved DMPK properties is the most promising strategy. Consider synthesizing or obtaining analogs with modifications aimed at reducing metabolic clearance and plasma protein binding.
Frequently Asked Questions (FAQs)
Pharmacokinetics & Metabolism
Q1: What are the known pharmacokinetic parameters for this compound in mice?
A1: Pharmacokinetic studies in mice following a 1 mg/kg intravenous (IV) dose have revealed the following parameters:
| Parameter | Value | Unit | Reference |
| Plasma Clearance (CLp) | 124 | mL/min/kg | [2] |
| Half-life (t1/2) | 0.68 | hr | [2] |
| Volume of Distribution (Vss) | 6.00 | L/kg | [2] |
| Area Under the Curve (AUC) | 129 | hr*ng/mL | [2] |
These data indicate that this compound is rapidly cleared from circulation.[2]
Q2: What are the primary metabolic liabilities of this compound?
A2: While specific metabolite identification studies for this compound are ongoing, benzenesulfonamide-containing compounds are susceptible to several metabolic transformations. Likely metabolic "hot spots" on the this compound scaffold include:
-
Oxidation of the aromatic rings: The unsubstituted phenyl ring and the fluoro- and chloro-substituted phenyl ring are potential sites for hydroxylation by cytochrome P450 enzymes.
-
N-dealkylation: The piperazine ring system contains several nitrogen atoms that could be subject to enzymatic dealkylation.
-
Oxidation of the methyl group: The methyl group on the piperazine ring is a potential site for oxidation.
Q3: What are general strategies to improve the in vivo stability of this compound?
A3: To address the high clearance of this compound, the following medicinal chemistry strategies can be employed to "harden" the molecule against metabolism:
-
Blocking Metabolic Hot Spots:
-
Aromatic Rings: Introduction of metabolically stable groups (e.g., fluorine, chlorine, or a nitrile) at positions susceptible to oxidation can prevent hydroxylation.
-
N-Alkyl Groups: Replacing the N-benzyl group with a more metabolically stable group or incorporating steric hindrance near the nitrogen atoms can reduce N-dealkylation.
-
-
Bioisosteric Replacement: Replace metabolically labile moieties with bioisosteres that retain the desired pharmacological activity but are more resistant to metabolism. For example, replacing a phenyl ring with a pyridine or other heterocyclic ring can alter the metabolic profile.
-
Reduce Lipophilicity: High lipophilicity can sometimes be associated with increased metabolic clearance. Modifying the structure to reduce the logP may improve the pharmacokinetic profile.
Experimental Design & Protocols
Q4: How can I set up an in vivo pharmacokinetic study for this compound or its analogs in mice?
A4: Below is a detailed methodology for a typical in vivo pharmacokinetic study in mice, based on published protocols.
Experimental Protocol: Mouse In Vivo Pharmacokinetic Study
1. Animal Model:
-
Species: C57BL/6 mice (male, 10 weeks old).
-
Housing: House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
2. Dosing:
-
Formulation:
-
Intravenous (IV): Dissolve this compound in a vehicle such as ethanol:PEG400:saline (10:70:20 v/v/v).
-
Oral (PO): Suspend this compound in a vehicle such as 10% Tween 80 in water.
-
-
Dose Administration:
-
IV: Administer a single 1 mg/kg dose via the tail vein.
-
PO: Administer a single 10 mg/kg dose via oral gavage.
-
3. Blood Sampling:
-
Time Points: Collect blood samples at multiple time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Collection Method: Collect blood (approximately 30-50 µL) from the submandibular vein or other appropriate site into heparinized capillary tubes at each time point.
-
Sample Processing: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
4. Bioanalysis:
-
Method: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Data Analysis: Use pharmacokinetic software (e.g., WinNonlin) to perform a non-compartmental analysis of the plasma concentration-time data to determine key parameters such as clearance (CLp), half-life (t1/2), volume of distribution (Vss), and area under the curve (AUC).
Q5: How is plasma protein binding assessed?
A5: Plasma protein binding is a critical parameter and can be determined using the following protocol.
Experimental Protocol: Plasma Protein Binding Assay (Rapid Equilibrium Dialysis)
1. Materials:
-
Rapid Equilibrium Dialysis (RED) device.
-
Plasma from the species of interest (e.g., mouse, rat, human).
-
Phosphate buffered saline (PBS), pH 7.4.
-
This compound stock solution.
2. Procedure:
-
Prepare a solution of this compound in plasma at a final concentration of 5 µM.
-
Add the plasma-compound mixture to the sample chamber of the RED device.
-
Add PBS to the buffer chamber of the RED device.
-
Incubate the device at 37°C with shaking for a sufficient time to reach equilibrium (typically 4-6 hours).
-
After incubation, collect samples from both the plasma and buffer chambers.
-
Determine the concentration of this compound in both samples by LC-MS/MS.
3. Calculation:
-
The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
Visualizations
Signaling Pathway
Caption: Signaling pathway of Kir4.1/5.1 inhibition by this compound in the renal distal convoluted tubule.
Experimental Workflow
Caption: Experimental workflow for an in vivo pharmacokinetic study of this compound in mice.
Logical Relationship
Caption: Logical relationship of strategies to improve the in vivo stability of this compound.
References
Technical Support Center: VU6036720 and hERG Channel Interaction
This technical support center provides guidance for researchers investigating the potential off-target activity of VU6036720, a known inhibitor of Kir4.1/5.1 channels, on the hERG potassium channel. While this compound is recognized for its selectivity, this guide offers troubleshooting steps and experimental protocols for scientists who suspect or have observed unforeseen interactions with the hERG channel in their studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary molecular target?
This compound is the first potent and selective in vitro inhibitor of heteromeric Kir4.1/5.1 (KCNJ10/KCNJ16) inward rectifier potassium channels, with a reported IC50 value of 0.24 μM.[1] It is a crucial tool for studying the physiological roles of these specific channels, which are key players in potassium buffering in the brain and kidney.[2][3][4]
Q2: What is the hERG channel, and why is off-target inhibition a major concern in drug development?
The human Ether-à-go-go-Related Gene (hERG) encodes the pore-forming subunit of a potassium ion channel (Kv11.1) that is critical for cardiac repolarization.[5][6][7] This channel conducts the rapid component of the delayed rectifier potassium current (IKr), which helps reset the cardiac muscle after each heartbeat.[5][8] Inhibition of the hERG channel can delay this repolarization, leading to a condition known as Long QT Syndrome (LQTS).[7][8] LQTS increases the risk of life-threatening cardiac arrhythmias, specifically Torsades de Pointes (TdP).[7][8][9] Due to this severe potential side effect, assessing hERG liability is a mandatory and critical step in the drug discovery and development process.[8][10]
Q3: My experiment using this compound is showing an unexpected cardiotoxic phenotype. How can I determine if this is due to hERG off-target activity?
If you suspect hERG-related cardiotoxicity, a multi-step approach is recommended to confirm the interaction. The process typically involves an initial computational assessment, followed by in vitro biochemical and functional assays. The gold standard for confirming hERG inhibition is the patch-clamp electrophysiology technique, which directly measures the flow of ions through the channel.[7][9][11]
Q4: What are the primary assays used to screen for hERG liability?
There are several methods to assess a compound's interaction with the hERG channel:
-
Manual and Automated Patch-Clamp: This is the "gold standard" functional assay that directly measures hERG channel currents in whole-cell configurations.[7][12][13][14] Automated systems allow for higher throughput screening.[9][15]
-
Radioligand Binding Assays: These are biochemical assays that measure the ability of a test compound to displace a known radiolabeled hERG ligand (like [3H]-dofetilide or [3H]-astemizole) from the channel.[16][17][18] They are high-throughput and correlate well with patch-clamp data.[16]
-
Fluorescence Polarization (FP) Assays: A non-radioactive binding assay where a fluorescent tracer is displaced from the hERG channel by a competing compound, causing a change in the polarization of the emitted light.[19]
-
In Silico Modeling: Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) models and pharmacophore modeling, are used in the early stages of drug discovery to predict potential hERG liability based on the compound's chemical structure.[20][21][22][23]
Q5: I'm having trouble with my manual patch-clamp experiments for hERG. The signal shows significant rundown. How can I troubleshoot this?
Current rundown (a gradual decrease in current amplitude over time) is a common issue in hERG patch-clamp experiments.[24][25] Here are some troubleshooting strategies:
-
Internal Solution Composition: Ensure your internal pipette solution contains Mg-ATP (e.g., 5 mM) to support channel function. Some protocols also recommend adding Tris-GTP and creatine phosphate to further stabilize the current.[25]
-
Perforated Patch: Instead of conventional whole-cell, using the perforated patch-clamp technique (with agents like amphotericin B or β-escin) can help preserve the intracellular environment and reduce rundown.[25]
-
Time Control: Pharmacological experiments should be conducted rapidly and with a strict time control to minimize the impact of rundown on the results.[24]
-
Data Correction: If rundown is consistent and unavoidable, you can measure the rate of rundown in a control (vehicle) experiment and use this to correct the data obtained with your test compound.[25]
Troubleshooting Guide: Investigating and Mitigating hERG Activity
This section provides structured workflows for identifying and addressing potential hERG off-target effects.
Guide 1: Workflow for Confirming Suspected hERG Liability
If you suspect this compound or a derivative is interacting with the hERG channel, follow this validation workflow.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. This compound: The First Potent and Selective In Vitro Inhibitor of Heteromeric Kir4.1/5.1 Inward Rectifier Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preclinical Insights into the Role of Kir4.1 in Chronic Pain and Depression: Mechanisms and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The cardiac hERG/IKr potassium channel as pharmacological target: structure, function, regulation, and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What are hERG blockers and how do they work? [synapse.patsnap.com]
- 7. Unraveling the Role of hERG Channels in Drug Safety - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Cardiac hERG K+ Channel as Safety and Pharmacological Target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. hERG toxicity assessment: Useful guidelines for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Recording hERG potassium currents and assessing the effects of compounds using the whole-cell patch-clamp technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Manual Whole-Cell Patch-Clamping of the HERG Cardiac K+ Channel | Springer Nature Experiments [experiments.springernature.com]
- 14. Whole Cell Patch Clamp Assay for Voltage-Gated Ion Channel Screening [aragen.com]
- 15. Early identification of hERG liability in drug discovery programs by automated patch clamp - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Evaluation of functional and binding assays in cells expressing either recombinant or endogenous hERG channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A High-Throughput Binding Assay for HERG | Springer Nature Experiments [experiments.springernature.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. reactionbiology.com [reactionbiology.com]
- 20. Development and evaluation of an in silico model for hERG binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Frontiers | Ensemble of structure and ligand-based classification models for hERG liability profiling [frontiersin.org]
- 22. In silico prediction of hERG inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Development of Safe Drugs: The hERG Challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
Impact of serum on VU6036720 activity in cell culture
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the Kir4.1/5.1 inhibitor, VU6036720. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the impact of serum on the inhibitor's activity during in-vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is the first potent and selective in vitro inhibitor of the heteromeric Kir4.1/5.1 inward rectifier potassium channel.[1][2] It functions by blocking the channel's pore, which reduces the channel's open probability and the amplitude of the single-channel current.[1][3] This inhibitory action makes it a valuable tool for studying the physiological roles of Kir4.1/5.1 channels in vitro and ex vivo.[1][3]
Q2: We are observing a significant decrease in the potency (a higher IC50 value) of this compound when we include serum in our cell culture media. Why is this happening?
This is an expected observation and a common phenomenon when working with many small molecule inhibitors.[2][4] The primary reason for the apparent decrease in potency is the binding of this compound to proteins present in the serum, most notably serum albumin.[2][5] This binding sequesters the inhibitor, reducing the concentration of the free, unbound this compound that is available to interact with its target, the Kir4.1/5.1 channel.[2] Consequently, a higher total concentration of the inhibitor is required to achieve the same level of target engagement and biological effect, leading to an increased IC50 value.[2] This phenomenon is often referred to as an "IC50 shift".[2][5]
Q3: How does serum protein binding affect the interpretation of my experimental results?
Serum protein binding is a critical factor to consider as it can lead to a misinterpretation of the inhibitor's potency. An inhibitor that appears highly potent in a biochemical assay (which is typically serum-free) may show significantly reduced activity in a cell-based assay containing serum.[2] According to the "free drug hypothesis," only the unbound fraction of an inhibitor is able to diffuse across cell membranes and interact with its intended target to exert a pharmacological effect.[2] Therefore, understanding the extent of serum protein binding is crucial for translating in vitro findings to more physiologically relevant contexts.
Q4: Should I perform my experiments in the presence or absence of serum?
The choice of whether to use serum in your experiments depends on your research question.
-
Serum-free conditions are useful for determining the intrinsic potency of this compound against the Kir4.1/5.1 channel without the confounding variable of protein binding.
-
Serum-containing conditions more closely mimic the physiological environment and are important for understanding how the inhibitor might behave in a more complex biological system.
It is often recommended to perform experiments in both conditions to fully characterize the inhibitor's activity.
Q5: How can I quantify the impact of serum on this compound activity?
The effect of serum on this compound activity can be quantified by performing an "IC50 shift" assay. This involves generating dose-response curves for the inhibitor in the presence of varying concentrations of serum or a major serum protein like Human Serum Albumin (HSA).[2] By comparing the IC50 values obtained under these different conditions, you can calculate a "fold shift," which provides a quantitative measure of the impact of protein binding on the inhibitor's apparent potency.[2]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| This compound appears inactive or significantly less potent in cell-based assays compared to biochemical assays. | High Serum Protein Binding: The most likely cause is the binding of this compound to proteins in your cell culture medium (e.g., Fetal Bovine Serum), which reduces the free, active concentration of the inhibitor. | 1. Perform an IC50 shift assay: Generate dose-response curves at different serum concentrations (e.g., 0%, 2%, 5%, 10%) to quantify the effect of serum on the IC50 value. 2. Reduce Serum Concentration: If your cells can tolerate it, reduce the serum concentration during the this compound treatment period. 3. Use Serum-Free Medium: For mechanistic studies, consider switching to a serum-free medium for the duration of the experiment. |
| Inconsistent results between experiments. | Variability in Serum Lots: The composition of serum, particularly Fetal Bovine Serum (FBS), can vary between different lots, leading to differences in protein content and, consequently, the extent of inhibitor binding. | 1. Use a single lot of serum: For a series of related experiments, use the same lot of FBS to ensure consistency. 2. Characterize new serum lots: When switching to a new lot of serum, it is advisable to re-evaluate the IC50 of this compound to ensure consistency with previous results. |
| Compound precipitation in the culture medium. | Poor Solubility: While this compound is generally soluble in DMSO, adding a concentrated stock solution to an aqueous medium can sometimes lead to precipitation, especially at higher concentrations. | 1. Check Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is low (typically ≤ 0.5%) to avoid both solubility issues and solvent-induced toxicity. 2. Prepare Intermediate Dilutions: Instead of adding a highly concentrated stock directly to the medium, prepare intermediate dilutions in serum-free medium before adding to the cell culture wells. |
| Observed cell toxicity at higher concentrations. | Off-Target Effects or Solvent Toxicity: At high concentrations, small molecule inhibitors may exhibit off-target effects. Additionally, the solvent used to dissolve the compound (e.g., DMSO) can be toxic to cells at higher concentrations. | 1. Determine the Optimal Concentration Range: Perform a dose-response experiment to identify the lowest effective concentration of this compound. 2. Include a Vehicle Control: Always include a control group treated with the same final concentration of the solvent (e.g., DMSO) to assess any solvent-related toxicity. |
Data Presentation
The following table provides a hypothetical yet representative example of the impact of serum concentration on the IC50 of a small molecule inhibitor like this compound.
| Serum Concentration | Apparent IC50 (µM) | Fold Shift in IC50 (Compared to 0% Serum) |
| 0% | 0.25 | 1.0 |
| 2% | 0.75 | 3.0 |
| 5% | 1.8 | 7.2 |
| 10% | 4.5 | 18.0 |
Note: The data presented in this table is for illustrative purposes and is based on the known high plasma protein binding of this compound and typical IC50 shift data for similar small molecule inhibitors.
Experimental Protocols
Protocol for Determining the IC50 of this compound in the Presence of Varying Serum Concentrations
This protocol outlines a method to quantify the impact of serum on the potency of this compound using a cell-based assay.
1. Materials:
-
Cells expressing the Kir4.1/5.1 channel
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Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
This compound
-
DMSO
-
96-well cell culture plates
-
Reagents for cell viability assay (e.g., MTT, CellTiter-Glo®)
-
Multichannel pipette
-
Plate reader
2. Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density.
-
Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.
-
-
Preparation of this compound Serial Dilutions:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of this compound in serum-free medium. It is recommended to prepare a 2X concentrated serial dilution series.
-
-
Preparation of Media with Different Serum Concentrations:
-
Prepare cell culture medium with different concentrations of FBS (e.g., 0%, 4%, 10%, 20%).
-
-
Treatment of Cells:
-
Carefully remove the medium from the wells.
-
Add 50 µL of the appropriate serum-containing medium to the wells.
-
Add 50 µL of the 2X this compound serial dilutions to the corresponding wells to achieve the final desired concentrations and serum percentages (e.g., 0%, 2%, 5%, 10%).
-
Include wells with vehicle control (DMSO) for each serum concentration.
-
-
Incubation:
-
Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours) in a humidified incubator.
-
-
Cell Viability Assay:
-
After the incubation period, perform a cell viability assay according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control for each serum concentration.
-
Plot the normalized response versus the log of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each serum concentration.
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Calculate the "fold shift" by dividing the IC50 in the presence of serum by the IC50 in the absence of serum.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Preclinical Insights into the Role of Kir4.1 in Chronic Pain and Depression: Mechanisms and Therapeutic Potential [mdpi.com]
- 5. A simple method for predicting serum protein binding of compounds from IC(50) shift analysis for in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for storing and handling VU6036720
This technical support center provides best practices for storing and handling VU6036720, along with troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
1. What is the recommended method for storing this compound?
Proper storage of this compound is crucial to maintain its stability and efficacy. Recommendations for the solid compound and solutions are as follows:
-
Solid Form: The solid, pure form of this compound should be stored at -20°C. Under these conditions, it is stable for at least four years.[1][2]
-
Stock Solutions: For long-term storage, stock solutions should be prepared and stored at -80°C, which ensures stability for at least six months to a year.[3][4][5][6] For shorter-term storage, solutions can be kept at -20°C for up to one month.[4][5][6] To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[3]
2. How should I dissolve this compound?
This compound is soluble in organic solvents such as DMSO and ethanol.[2][7] It is slightly soluble in acetonitrile and sparingly soluble in aqueous solutions.[1][2]
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For in vitro experiments: A common solvent is DMSO.[3][4] To prepare a stock solution, dissolve this compound in DMSO to a concentration of 40-45 mg/mL.[3][4] Sonication or gentle warming (up to 60°C) can aid in dissolution.[4] When preparing aqueous buffers from the DMSO stock, ensure the final concentration of DMSO is low enough to not affect your experimental system, as organic solvents can have physiological effects.[2] Aqueous solutions are not recommended for storage for more than one day.[2]
-
For in vivo experiments: The vehicle used will depend on the route of administration. For intravenous administration in mice, a vehicle of ethanol, PEG400, and saline (in a 10:70:20 v/v/v ratio) has been used.[8] For oral gavage in mice, a formulation of 10% Tween 80 in water has been utilized.[8]
3. What are the general safety precautions for handling this compound?
This compound should be handled with care in a laboratory setting. It is intended for research use only and is not for human or veterinary use.[1] Standard safety protocols should be followed:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Avoid Exposure: Prevent contact with skin and eyes. Avoid inhalation of the powder form.[2]
-
Handling: Wash hands thoroughly after handling the compound.[2]
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Work Area: Ensure work is conducted in a well-ventilated area.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no compound activity in vivo | High plasma protein binding and rapid clearance. | This compound has been shown to have high clearance and plasma protein binding, which may limit its engagement with the target in vivo.[8][9][10] Consider this pharmacokinetic profile when designing experiments. |
| Low oral bioavailability. | The compound exhibits low oral bioavailability and high hepatic clearance.[1] For in vivo studies, consider alternative routes of administration, such as intravenous injection.[8] | |
| Variability in experimental results | Compound degradation. | Ensure the compound and its solutions are stored correctly and that repeated freeze-thaw cycles are avoided.[3] Prepare fresh working solutions from a frozen stock for each experiment. Aqueous solutions should be used on the same day they are prepared.[2] |
| Off-target effects observed | Inhibition of other channels. | While highly selective for Kir4.1/5.1 over other Kir channels, this compound has been shown to inhibit the hERG channel (Kv11.1) with an IC50 of 6.4 µM.[1][2] Be aware of this potential off-target effect in your experimental design and data interpretation. |
Experimental Protocols & Data
Mechanism of Action
This compound is a potent and selective inhibitor of the heteromeric inwardly rectifying potassium (Kir) channel Kir4.1/5.1.[3][9][10] Its mechanism of action involves blocking the channel's pore, thereby reducing the probability of the channel being in an open state and decreasing the single-channel current amplitude.[8][9][10]
Quantitative Data Summary
| Parameter | Value | Channel/Condition |
| IC50 | 0.24 µM | Kir4.1/5.1 |
| IC50 | >10 µM | Homomeric Kir4.1 |
| Selectivity | >40-fold | Over homomeric Kir4.1 |
| IC50 (hERG) | 6.4 µM | Kv11.1 |
Data sourced from McClenahan, S.J., et al. (2022). Mol. Pharmacol. 101(5), 357-370.[8]
Experimental Workflow: Preparing this compound for Cellular Assays
Caption: Workflow for preparing this compound solutions for cellular experiments.
Signaling Pathway: Inhibition of Kir4.1/5.1 by this compound
Caption: this compound inhibits potassium efflux through the Kir4.1/5.1 channel.
References
- 1. caymanchem.com [caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. This compound | Potassium Channel | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound hydrochloride | Kir4.1/5.1抑制剂 | MCE [medchemexpress.cn]
- 6. medchemexpress.com [medchemexpress.com]
- 7. axonmedchem.com [axonmedchem.com]
- 8. This compound: The First Potent and Selective In Vitro Inhibitor of Heteromeric Kir4.1/5.1 Inward Rectifier Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound: The First Potent and Selective In Vitro Inhibitor of Heteromeric Kir4.1/5.1 Inward Rectifier Potassium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating VU6036720: A Comparative Guide to Kir4.1/5.1 Channel Inhibition
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of VU6036720's inhibitory effect on the heteromeric Kir4.1/5.1 potassium channel. We present supporting experimental data, detailed protocols, and a comparative analysis with other known inhibitors.
The heteromeric Kir4.1/Kir5.1 inward rectifier potassium (Kir) channel is a critical regulator of cellular excitability and ion homeostasis in the brain and kidneys. Its dysfunction is implicated in various neurological and renal disorders, making it a promising therapeutic target. This compound has emerged as the first potent and selective in vitro inhibitor of this channel, offering a valuable pharmacological tool for research.[1][2] This guide will delve into the validation of its inhibitory effects and compare its performance against alternative compounds.
Comparative Analysis of Kir4.1/5.1 Inhibitors
This compound stands out for its sub-micromolar potency and significant selectivity for the Kir4.1/5.1 heteromer over the homomeric Kir4.1 channel and other Kir channel subtypes.[1][2][3] The following table summarizes the quantitative data for this compound and other compounds known to inhibit Kir4.1-containing channels.
| Compound | Target | IC50 (µM) | Selectivity | Key Characteristics |
| This compound | Kir4.1/5.1 | 0.24 | >40-fold vs. Kir4.1 | Potent and selective pore blocker; suitable for in vitro and ex vivo studies. [1][2][3][4] |
| VU0493690 | Kir4.1/5.1 | 0.96 | >10-fold vs. Kir4.1 | Precursor to this compound, moderately potent.[1] |
| Fluoxetine | Kir4.1 | Tens of micromoles | Broad activity across Kir channels | Weak inhibitor, lacks specificity.[1] |
| Nortriptyline | Kir4.1 | Tens of micromoles | Broad activity across Kir channels | Weak inhibitor, lacks specificity.[1] |
| Amitriptyline | Kir4.1 | Tens of micromoles | Broad activity across Kir channels | Weak inhibitor, lacks specificity.[1] |
| Chloroquine | Kir4.1 | - | Limited in vivo utility | - |
| Pentamidine | Kir4.1 | - | Limited in vivo utility | - |
Mechanism of Action of this compound
Experimental Protocols
The validation of this compound's inhibitory effect on Kir4.1/5.1 channels relies on two key experimental techniques: thallium flux assays for high-throughput screening and patch-clamp electrophysiology for detailed functional characterization.
Thallium Flux Assay
This fluorescence-based assay is a surrogate for potassium ion flux and is well-suited for high-throughput screening of channel modulators.
Principle: Thallium ions (Tl+) can permeate Kir channels and bind to a Tl+-sensitive fluorescent dye inside the cells, leading to an increase in fluorescence. Inhibitors of the channel will block the entry of Tl+, resulting in a reduced fluorescence signal.
Protocol:
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Cell Culture: Human Embryonic Kidney (HEK)-293 cells stably expressing Kir4.1/5.1 channels are cultured in appropriate media.
-
Dye Loading: Cells are loaded with a Tl+-sensitive fluorescent dye.
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Compound Application: Test compounds, such as this compound, are added to the cells at various concentrations.
-
Thallium Addition: A solution containing Tl+ is added to initiate the flux.
-
Fluorescence Measurement: The change in fluorescence is measured over time using a fluorescence plate reader.
-
Data Analysis: The rate of fluorescence increase is used to determine the level of channel inhibition, and IC50 values are calculated from concentration-response curves.
Whole-Cell Patch-Clamp Electrophysiology
This technique provides a direct measure of the ion current flowing through the channels in the cell membrane, allowing for a detailed characterization of inhibitor effects on channel function.
Protocol:
-
Cell Preparation: HEK-293 cells expressing Kir4.1/5.1 are prepared for recording.
-
Pipette Positioning: A glass micropipette filled with an appropriate intracellular solution is brought into contact with the cell membrane to form a high-resistance seal.
-
Whole-Cell Configuration: The cell membrane under the pipette tip is ruptured to gain electrical access to the cell's interior.
-
Voltage Clamp: The cell membrane potential is clamped at a holding potential (e.g., -75 mV).
-
Current Recording: Voltage steps or ramps are applied to elicit inwardly rectifying currents characteristic of Kir4.1/5.1 channels.
-
Compound Perfusion: The cells are perfused with an extracellular solution containing the test compound at various concentrations.
-
Data Acquisition and Analysis: The resulting currents are recorded and analyzed to determine the extent of inhibition and to characterize the voltage- and time-dependence of the block.
Visualizing the Experimental Workflow and Signaling Context
To further clarify the experimental process and the biological context, the following diagrams are provided.
Caption: Experimental workflow for validating Kir4.1/5.1 inhibitors.
Caption: Simplified signaling context of Kir4.1/5.1 inhibition by this compound.
Limitations and Future Directions
While this compound is a potent and selective in vitro tool, its utility for in vivo studies is limited by high clearance and plasma protein binding.[1][2] Future research will likely focus on developing analogs of this compound with improved pharmacokinetic properties to enable in vivo validation of Kir4.1/5.1 as a therapeutic target.
References
- 1. This compound: The First Potent and Selective In Vitro Inhibitor of Heteromeric Kir4.1/5.1 Inward Rectifier Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound: The First Potent and Selective In Vitro Inhibitor of Heteromeric Kir4.1/5.1 Inward Rectifier Potassium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to VU6036720 and Other Kir4.1 Inhibitors for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of VU6036720 with other prominent Kir4.1 inhibitors. It is supported by experimental data to inform the selection of appropriate pharmacological tools for in vitro and ex vivo studies.
The inwardly rectifying potassium (Kir) channel Kir4.1, encoded by the KCNJ10 gene, is a critical regulator of potassium homeostasis in the central nervous system and in epithelial tissues like the kidney.[1] Predominantly expressed in glial cells, Kir4.1 channels are fundamental to spatial potassium buffering, a process vital for maintaining neuronal excitability.[2][3] When expressed with the Kir5.1 subunit, it forms heteromeric Kir4.1/5.1 channels, which exhibit distinct functional and pharmacological properties.[4][5] The physiological importance of these channels has made them attractive targets for therapeutic intervention in conditions like epilepsy, hypertension, and depression.[6][7]
This compound has emerged as a state-of-the-art inhibitor, particularly for the heteromeric Kir4.1/5.1 channel.[6] This guide compares its performance against other known Kir4.1 modulators, presenting key quantitative data, detailed experimental methodologies, and visual workflows to aid in experimental design.
Comparative Analysis of Kir4.1 Inhibitors
This compound is distinguished by its high potency and selectivity for the Kir4.1/5.1 heteromer over the Kir4.1 homomer.[6] This contrasts with earlier identified inhibitors, such as antidepressants and antiprotozoal agents, which often exhibit lower potency and significant off-target effects.
Data Presentation: Potency and Selectivity
The following table summarizes the inhibitory potency (IC50) of this compound and other selected compounds against Kir4.1 and Kir4.1/5.1 channels, along with their known selectivity profiles. This data is primarily derived from electrophysiology and thallium flux assays.
| Compound | Target Channel | IC50 (µM) | Selectivity Profile & Key Characteristics |
| This compound | Kir4.1/5.1 | 0.24 | >40-fold selective for Kir4.1/5.1 over homomeric Kir4.1. Pore blocker. High clearance and plasma protein binding may limit in vivo use.[4][6][8] |
| VU0493690 | Kir4.1/5.1 | 0.96 | Precursor to this compound. >10-fold selective over Kir4.1.[4][6] |
| Pentamidine | Kir4.1 | 0.097 | Highly potent cytoplasmic pore blocker. Block is voltage-dependent.[9] |
| VU0134992 | Kir4.1 | 0.97 | ~9-fold selective for homomeric Kir4.1 over Kir4.1/5.1. >30-fold selective over Kir1.1, Kir2.1, and Kir2.2. Orally active.[1][10] |
| Fluoxetine | Kir4.1 | 15.2 | SSRI antidepressant. Voltage-independent block. Preferentially blocks Kir4.1 over Kir1.1 and Kir2.1.[11][12] |
| Amitriptyline | Kir4.1/5.1 | 20.8 | Tricyclic antidepressant. Weak inhibitor of homomeric Kir4.1 (IC50 = 81.7 µM).[4][5] |
| Nortriptyline | Kir4.1 | 28.1 (Kd) | Tricyclic antidepressant. Voltage-dependent inhibition.[13] |
| Quinacrine | Kir4.1 | 1.8 | Antimalarial drug. Voltage-dependent block from the cytoplasmic side with slow kinetics.[14] |
Key Experimental Protocols
The characterization of Kir4.1 inhibitors relies on robust and reproducible experimental methods. The two primary techniques cited in the literature are thallium flux assays for high-throughput screening and patch-clamp electrophysiology for detailed pharmacological characterization.
High-Throughput Screening: Thallium Flux Assay
This fluorescence-based assay is a widely used method for initial screening of large compound libraries. It measures the influx of thallium (Tl+), a potassium ion congener, through Kir channels into the cytoplasm, where it binds to a fluorescent indicator dye.
-
Cell Line: A Human Embryonic Kidney (HEK293) cell line stably expressing the target channel (e.g., T-REx-HEK293-hKir4.1) is commonly used. Expression can be induced by adding tetracycline to the culture medium.[15]
-
Assay Principle:
-
Cell Plating: Cells are plated in 384-well, clear-bottomed microplates and cultured overnight.
-
Dye Loading: The cell culture medium is replaced with a buffer containing a Tl+-sensitive fluorescent dye (e.g., FluoZin-2, FluxOR™ reagent). Cells are incubated for approximately one hour at room temperature to allow the dye to load.[15][16]
-
Compound Incubation: The dye is removed, and cells are incubated with the test compounds or control inhibitors (e.g., fluoxetine) for 20-30 minutes.[15]
-
Thallium Flux & Data Acquisition: The plate is placed in a kinetic plate reader. A baseline fluorescence is recorded before a stimulus buffer containing Tl+ is automatically added. The subsequent increase in fluorescence, corresponding to Tl+ influx through open Kir4.1 channels, is monitored for several minutes.[15]
-
Data Analysis: The rate of fluorescence increase is used to determine channel activity. Inhibition is calculated by comparing the rate in the presence of a test compound to the control (vehicle-treated) wells.
-
Gold Standard Validation: Whole-Cell Patch-Clamp Electrophysiology
This technique provides detailed information on the interaction between an inhibitor and the ion channel, including potency, kinetics, and voltage dependence.
-
Cell Preparation: HEK293T cells are transiently or stably transfected with plasmids encoding the Kir4.1 or Kir4.1/5.1 subunits. Recordings are typically performed 24-48 hours post-transfection.[4][17]
-
Recording Solutions:
-
Procedure:
-
A glass micropipette with a resistance of 3.0–3.5 MΩ is filled with the internal solution and forms a high-resistance seal with the membrane of a single transfected cell.
-
The membrane patch under the pipette tip is ruptured to achieve the "whole-cell" configuration, allowing control of the membrane potential and recording of the total current flowing through all channels on the cell surface.
-
Currents are evoked by applying a series of voltage steps (e.g., from a holding potential of -75 mV to test potentials between -120 mV and +120 mV).[4][15]
-
After recording baseline currents, the test compound is applied to the cell via the external bath solution. The resulting change in current amplitude is measured to determine the degree of inhibition.
-
Concentration-response curves are generated by applying multiple concentrations of the inhibitor to determine the IC50 value.
-
Visualizing Pathways and Processes
Diagrams created using DOT language help to clarify complex biological pathways and experimental procedures.
Caption: Role of Kir4.1 in Astrocyte Potassium Buffering.
Caption: Workflow for Kir4.1 Inhibitor Discovery and Validation.
References
- 1. Discovery, Characterization, and Effects on Renal Fluid and Electrolyte Excretion of the Kir4.1 Potassium Channel Pore Blocker, VU0134992 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jneurosci.org [jneurosci.org]
- 3. Kir4.1 Dysfunction in the Pathophysiology of Depression: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: The First Potent and Selective In Vitro Inhibitor of Heteromeric Kir4.1/5.1 Inward Rectifier Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. This compound: The First Potent and Selective In Vitro Inhibitor of Heteromeric Kir4.1/5.1 Inward Rectifier Potassium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological inhibition of Kir4.1 evokes rapid-onset antidepressant responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. High-potency block of Kir4.1 channels by pentamidine: Molecular basis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Inhibition of astroglial Kir4.1 channels by selective serotonin reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Inhibition of astroglial inwardly rectifying Kir4.1 channels by a tricyclic antidepressant, nortriptyline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibition of Kir4.1 potassium channels by quinacrine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development and Validation of Fluorescence-Based and Automated Patch Clamp–Based Functional Assays for the Inward Rectifier Potassium Channel Kir4.1 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Frontiers | Inhibition of Inwardly Rectifying Potassium (Kir) 4.1 Channels Facilitates Brain-Derived Neurotrophic Factor (BDNF) Expression in Astrocytes [frontiersin.org]
A Comparative Guide to VU6036720 and Non-Selective Potassium Channel Blockers
For Researchers, Scientists, and Drug Development Professionals
The study of potassium channels, integral to cellular excitability and signaling, relies on a diverse toolkit of pharmacological modulators. While non-selective potassium channel blockers have been foundational in this research, the advent of selective inhibitors offers new levels of precision. This guide provides a detailed comparison of VU6036720, a selective inhibitor of Kir4.1/5.1 channels, with traditional non-selective potassium channel blockers, offering insights into their respective mechanisms, potencies, and experimental applications.
Mechanism of Action: A Tale of Specificity
This compound stands out for its specific mechanism of action. It is a potent and selective inhibitor of heteromeric Kir4.1/5.1 inwardly rectifying potassium channels.[1][2][3] Extensive research has characterized it as a pore blocker that binds within the ion-conduction pathway of the channel.[1][2][4] This targeted action allows for the specific interrogation of Kir4.1/5.1 channel function in various physiological and pathological processes.
In contrast, non-selective potassium channel blockers exert their effects across a broad range of potassium channel subtypes. This lack of specificity, while useful for general studies of potassium channel function, can complicate the interpretation of experimental results. The primary mechanisms of these blockers include:
-
Pore Block: Similar to this compound, some non-selective blockers physically occlude the ion conduction pathway. A classic example is Tetraethylammonium (TEA) , which blocks the pore of many potassium channels.
-
Voltage-Dependent Block: Blockers like 4-Aminopyridine (4-AP) exhibit a state-dependent mechanism, preferentially binding to and blocking the channel when it is in the open state.[5]
-
General Ionic Interference: Ions such as Barium (Ba²⁺) can block potassium channels by competing with potassium ions for binding sites within the pore, leading to a reduction in current.
Quantitative Comparison of Inhibitor Potency
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and common non-selective potassium channel blockers against various potassium channel subtypes. This data highlights the superior selectivity of this compound for its intended target.
| Compound | Target Channel(s) | IC50 | Reference(s) |
| This compound | Kir4.1/5.1 | 0.24 µM | [1][2][3] |
| Kir4.1 (homomeric) | >10 µM (>40-fold selective for heteromer) | [4] | |
| Tetraethylammonium (TEA) | KCNQ2 | 0.3 mM | [2] |
| KCNQ4 | 3.0 mM | [2] | |
| KCNQ1 | 5.0 mM | [2] | |
| KCNQ3 | >30 mM | [2] | |
| Kcv | 0.098 - 0.41 mM (cis); 13 - 47 mM (trans) | [6] | |
| 4-Aminopyridine (4-AP) | Kv1.1 | 170 µM | [1][4] |
| Kv1.2 | 230 µM | [1][4] | |
| Kv1.1 (at +40 mV) | 89 µM | [5] | |
| Barium Chloride (BaCl₂) | TREK-1 | 0.56 mM | [7] |
Experimental Protocols
Accurate characterization of potassium channel blockers relies on robust experimental methodologies. The following are detailed protocols for two common assays used in the study of these compounds.
Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel activity in cell membranes.
Objective: To determine the effect of a compound on the current flowing through specific potassium channels.
Materials:
-
Cells expressing the target potassium channel (e.g., HEK293 cells stably transfected with Kir4.1/5.1).
-
Patch-clamp rig (amplifier, micromanipulator, microscope).
-
Borosilicate glass capillaries for pipette fabrication.
-
Extracellular (bath) solution (e.g., in mM: 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose; pH 7.4).
-
Intracellular (pipette) solution (e.g., in mM: 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 ATP; pH 7.2).
-
Test compound stock solution (e.g., this compound in DMSO).
Procedure:
-
Cell Preparation: Plate cells expressing the target channel onto glass coverslips 24-48 hours before the experiment.
-
Pipette Fabrication: Pull glass capillaries to a fine tip (resistance of 2-5 MΩ when filled with intracellular solution).
-
Seal Formation: Approach a single cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane.
-
Configuration:
-
Whole-Cell: Apply a brief pulse of suction to rupture the membrane patch under the pipette, allowing electrical access to the entire cell.
-
Inside-Out/Outside-Out: After gigaseal formation, retract the pipette to excise a patch of membrane.
-
-
Data Acquisition:
-
Clamp the membrane potential at a holding potential (e.g., -80 mV).
-
Apply a series of voltage steps or ramps to elicit channel activity.
-
Record the resulting currents.
-
-
Compound Application: Perfuse the bath with the extracellular solution containing the test compound at various concentrations.
-
Data Analysis: Measure the peak current amplitude or steady-state current in the presence and absence of the compound. Plot the concentration-response curve to determine the IC50 value.
Thallium Flux Assay
This is a high-throughput fluorescence-based assay used to screen for potassium channel modulators. It relies on the principle that thallium ions (Tl⁺) can pass through potassium channels and be detected by a Tl⁺-sensitive fluorescent dye.
Objective: To indirectly measure the activity of potassium channels by quantifying the influx of Tl⁺.
Materials:
-
Cells expressing the target potassium channel cultured in 96- or 384-well plates.
-
Thallium-sensitive fluorescent dye (e.g., FluoZin-2).
-
Assay buffer (e.g., Hank's Balanced Salt Solution, HBSS).
-
Stimulus buffer containing thallium sulfate.
-
Test compounds.
-
Fluorescence plate reader.
Procedure:
-
Cell Plating: Seed cells into microplates and allow them to adhere overnight.
-
Dye Loading: Incubate the cells with the thallium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Compound Incubation: Add the test compounds at various concentrations to the wells and incubate for a specific period.
-
Assay Measurement:
-
Place the microplate in the fluorescence plate reader.
-
Inject the thallium-containing stimulus buffer into the wells.
-
Measure the increase in fluorescence over time as Tl⁺ enters the cells through open potassium channels.
-
-
Data Analysis: The rate of fluorescence increase is proportional to the activity of the potassium channels. Calculate the percent inhibition for each compound concentration and fit the data to a concentration-response curve to determine the IC50.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Mechanism of this compound action on the Kir4.1/5.1 potassium channel.
References
- 1. 4-Aminopyridine | Voltage-gated Potassium (KV) Channels | Tocris Bioscience [tocris.com]
- 2. Differential tetraethylammonium sensitivity of KCNQ1–4 potassium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FluxOR Potassium Ion Channel Assay | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Aminopyridine block of Kv1.1 potassium channels expressed in mammalian cells and Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tuning the tetraethylammonium sensitivity of potassium channel Kcv by subunit combination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. External Ba2+ Block of the Two-pore Domain Potassium Channel TREK-1 Defines Conformational Transition in Its Selectivity Filter - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of the Kir4.1/5.1 Inhibitor VU6036720 and Its Precursor
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the Kir4.1/5.1 inhibitor VU6036720 and its precursor, VU0493690. The information presented is based on supporting experimental data to highlight the advancements in potency and selectivity achieved through chemical optimization.
This compound is a potent and selective in vitro inhibitor of the heteromeric Kir4.1/5.1 inward rectifier potassium channel, which plays a crucial role in renal and neural physiology.[1][2] Developed through a multidimensional chemical optimization of its precursor, VU0493690, this compound demonstrates significantly improved inhibitory activity and selectivity, marking it as a state-of-the-art tool for in vitro and ex vivo studies of Kir4.1/5.1 channel function.[2][3]
Quantitative Comparison of Inhibitor Potency
The following table summarizes the key efficacy data for this compound and its precursor, VU0493690, based on in vitro assays.
| Compound | Target | IC50 (μM) | Selectivity over Kir4.1 |
| This compound | Kir4.1/5.1 | 0.24 | >40-fold |
| VU0493690 | Kir4.1/5.1 | 0.96 | >10-fold |
Data sourced from McClenahan et al., 2022.[1][2]
Experimental Methodologies
The data presented above was generated using the following key experimental protocols:
High-Throughput Thallium (Tl+) Flux Assay
This assay was utilized for the initial high-throughput screening that led to the discovery of VU0493690 and for subsequent characterization of both inhibitors. The principle of this assay is based on the fact that Kir channels are permeable to thallium ions.
-
Cell Culture: HEK-293 cells stably expressing the target Kir channels (Kir4.1/5.1 or Kir4.1) were cultured to form a monolayer in 96- or 384-well plates.
-
Dye Loading: The cells were loaded with a thallium-sensitive fluorescent dye.
-
Compound Application: The test compounds (this compound or VU0493690) at varying concentrations were added to the wells.
-
Thallium Stimulation: A solution containing thallium ions was added to the wells.
-
Fluorescence Measurement: The influx of thallium into the cells through the Kir channels leads to an increase in fluorescence of the dye. This change in fluorescence was measured in real-time using a fluorescence plate reader.
-
Data Analysis: The rate of fluorescence increase is proportional to the activity of the Kir channels. The IC50 values were calculated by fitting the concentration-response data to a four-parameter logistic equation.
Patch Clamp Electrophysiology
Whole-cell and single-channel patch-clamp recordings were performed to provide a more detailed characterization of the inhibitory mechanism of this compound.
-
Cell Preparation: HEK-293 cells expressing Kir4.1/5.1 were used for the recordings.
-
Recording Setup: Glass micropipettes with a resistance of 2-5 MΩ were used to form a high-resistance seal with the cell membrane.
-
Whole-Cell Recordings: The membrane patch within the pipette was ruptured to allow electrical access to the entire cell. The current flowing through the channels across the entire cell membrane was recorded in response to a series of voltage steps. The effect of this compound on the current amplitude was measured.
-
Single-Channel Recordings: In the cell-attached configuration, the activity of individual Kir4.1/5.1 channels was recorded. This allowed for the analysis of the effect of this compound on the channel's open probability and single-channel conductance.
-
Data Analysis: The recorded currents were amplified, filtered, and digitized. The analysis of this data revealed that this compound inhibits Kir4.1/5.1 activity by reducing the channel's open-state probability and the amplitude of the single-channel current.[1][2][3]
Mechanism of Action and Signaling Pathway
This compound acts as a pore blocker, binding within the ion-conduction pathway of the Kir4.1/5.1 channel.[1][3] This mechanism was suggested by the observation that elevating the extracellular potassium ion concentration shifted the IC50 value, a characteristic of pore-blocking inhibitors.[1][2][3]
The following diagram illustrates the inhibitory action of this compound on the Kir4.1/5.1 channel.
Caption: Inhibitory pathway of this compound on the Kir4.1/5.1 channel.
Experimental Workflow for Inhibitor Characterization
The process of identifying and characterizing this compound from its precursor involved a systematic workflow.
Caption: Workflow from precursor discovery to this compound characterization.
References
- 1. This compound: The First Potent and Selective In Vitro Inhibitor of Heteromeric Kir4.1/5.1 Inward Rectifier Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: The First Potent and Selective In Vitro Inhibitor of Heteromeric Kir4.1/5.1 Inward Rectifier Potassium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Guide to In Vitro Studies of the Kir4.1/5.1 Inhibitor, VU6036720
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of VU6036720, a potent and selective in vitro inhibitor of the heteromeric Kir4.1/5.1 inward rectifier potassium channel, with alternative compounds. It includes detailed experimental protocols for control experiments and supporting data to aid in the design and interpretation of studies targeting this ion channel.
Introduction to this compound
This compound is a state-of-the-art pharmacological tool for probing the function of Kir4.1/5.1 channels, which play crucial roles in renal and neural physiology. It acts as a pore blocker, binding within the ion-conduction pathway of the channel.[1][2] Understanding its activity in comparison to other less selective compounds is critical for rigorous experimental design.
Comparison of Inhibitor Potency and Selectivity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other compounds on Kir4.1-containing channels and other related Kir channels. This data is essential for selecting appropriate tool compounds and interpreting experimental outcomes.
| Compound | Kir4.1/5.1 IC50 (µM) | Kir4.1 IC50 (µM) | Other Kir Channel Activity (IC50 in µM) | Selectivity Notes |
| This compound | 0.24 [1][3] | >10 (>40-fold selective for Kir4.1/5.1)[1][3] | Minimal activity on other Kir channels reported. | Highly potent and selective for the heteromeric Kir4.1/5.1 channel. |
| VU0134992 | 9.0[4][5] | 0.97[4][5][6] | Kir3.1/3.2 (2.5), Kir3.1/3.4 (3.1), Kir4.2 (8.1), Weakly active on Kir2.3, Kir6.2/SUR1, Kir7.1.[4][5][7] | Selective for homomeric Kir4.1 over the heteromer. Useful for dissecting the roles of Kir4.1 homo- vs. heteromers. |
| Amitriptyline | ~20.1 | 28-38 (voltage-dependent) | Also inhibits other Kv channels (IC50 ~2.2-2.86 µM) and HERG channels.[8][9][10] | Non-selective, with significant off-target effects on other ion channels. |
| Fluoxetine | ~20.1 | 15 (voltage-independent)[11] | Inhibits SK1 (9), SK2 (7), SK3 (20), HERG (3.1), and other K+, Ca2+, and Na+ channels.[12][13][14][15] | Broad-spectrum ion channel blocker, limiting its use as a specific Kir4.1/5.1 tool. |
| Nortriptyline | - | 16-38 (voltage-dependent)[11] | Inhibits Kv channels (IC50 ~2.86 µM).[16][17][18] | Non-selective with activity on other potassium channels. |
| Chloroquine | - | ~7 (whole-cell), ~0.5 (inside-out patch)[19] | Inhibits Kir2.1 (IC50 ~8.7-9 µM) and Kir6.2/SUR2A (IC50 ~19 µM).[20][21][22] | Non-selective, with potent effects on other Kir channels. |
| Pentamidine | - | 0.097 (inside-out patch)[23] | Potently inhibits Kir2.1 (IC50 ~0.17-0.19 µM).[24][25][26] | Potent but non-selective Kir channel blocker. |
Control Experiments for this compound Studies
Rigorous control experiments are essential for validating the specificity of this compound's effects in any experimental system.
Negative Controls
-
Vehicle Control: The solvent used to dissolve this compound (e.g., DMSO) should be applied at the same final concentration to control for any effects of the vehicle itself.
-
Inactive Enantiomer: this compound has an inactive (R)-enantiomer which can be used as a crucial negative control to demonstrate that the observed effects are due to the specific stereoisomer of the active compound.
Positive Controls
-
Non-selective Kir Channel Blockers: Barium chloride (BaCl2) is a well-established, non-selective blocker of Kir channels and can be used to confirm the presence of functional Kir channels in the experimental preparation.
-
Known Kir4.1/5.1 Modulators: For in vivo studies, particularly those investigating renal effects, compounds like the diuretic hydrochlorothiazide (HCTZ) can serve as a positive control for expected physiological responses.[11]
Experimental Protocols
Thallium (Tl+) Flux Assay for Screening Kir4.1/5.1 Inhibitors
This high-throughput assay is a common method for screening and characterizing Kir channel modulators. It relies on the principle that Tl+ ions can permeate Kir channels and be detected by a fluorescent dye inside the cell.
Materials:
-
HEK-293 cells stably expressing Kir4.1/5.1 channels.
-
384-well black-walled, clear-bottom plates.
-
FluoZin-2 AM or similar Tl+-sensitive fluorescent dye.
-
Assay Buffer (e.g., Hank's Balanced Salt Solution, HBSS).
-
Stimulus Buffer containing Tl2SO4.
-
Test compounds (e.g., this compound) and control compounds.
-
A fluorescence plate reader with kinetic read capabilities.
Protocol:
-
Cell Plating: Seed the HEK-293-Kir4.1/5.1 cells into 384-well plates and culture overnight.
-
Dye Loading: Remove the culture medium and add the fluorescent dye loading solution. Incubate at room temperature in the dark for approximately 1 hour.
-
Compound Addition: After incubation, remove the dye solution and add assay buffer containing the test and control compounds at various concentrations. Incubate for a period (e.g., 20 minutes) to allow for compound binding.
-
Baseline Reading: Place the plate in the fluorescence reader and measure the baseline fluorescence for a short period.
-
Tl+ Stimulation and Data Acquisition: Add the Tl+ containing stimulus buffer to all wells simultaneously using the plate reader's injection system. Immediately begin kinetic fluorescence measurements for several minutes.
-
Data Analysis: The rate of fluorescence increase corresponds to the rate of Tl+ influx through the Kir4.1/5.1 channels. The inhibitory effect of the compounds is calculated by comparing the rate of Tl+ flux in the presence of the compound to the vehicle control. IC50 values are determined by fitting the concentration-response data to a logistical equation.
Whole-Cell Patch-Clamp Electrophysiology
This technique provides a direct measure of ion channel activity and is considered the gold standard for characterizing the effects of compounds on ion channel function.
Materials:
-
HEK-293T cells transiently or stably expressing Kir4.1/5.1 channels.
-
Patch-clamp rig with an amplifier, digitizer, and data acquisition software.
-
Borosilicate glass capillaries for pulling micropipettes.
-
External (bath) solution (in mM): 135 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 5 glucose, 10 HEPES; pH 7.4 with NaOH.[27]
-
Internal (pipette) solution (in mM): e.g., 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP; pH 7.2 with KOH.
-
Test and control compounds.
Protocol:
-
Cell Preparation: Plate cells expressing Kir4.1/5.1 onto coverslips for recording.
-
Pipette Preparation: Pull micropipettes from borosilicate glass capillaries and fire-polish the tips to a resistance of 2-5 MΩ when filled with the internal solution.
-
Recording:
-
Place a coverslip with cells in the recording chamber and perfuse with the external solution.
-
Approach a cell with the micropipette and form a high-resistance (>1 GΩ) seal (a "gigaseal") with the cell membrane.
-
Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential (e.g., -75 mV).[27][28]
-
Apply a voltage protocol to elicit Kir4.1/5.1 currents. A common protocol is to step the voltage to a hyperpolarizing potential (e.g., -120 mV) and then ramp to a depolarizing potential (e.g., +120 mV).[27][28]
-
-
Compound Application: Perfuse the cell with the external solution containing the test or control compound and record the resulting changes in the Kir4.1/5.1 current.
-
Data Analysis: Measure the amplitude of the inward and outward currents before and after compound application. Calculate the percentage of inhibition at different compound concentrations to determine the IC50 value.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways influenced by Kir4.1/5.1 activity and a general workflow for inhibitor screening and validation.
Caption: Signaling pathways modulated by Kir4.1/5.1 activity.
Caption: Workflow for inhibitor screening and validation.
References
- 1. This compound: The First Potent and Selective In Vitro Inhibitor of Heteromeric Kir4.1/5.1 Inward Rectifier Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: The First Potent and Selective In Vitro Inhibitor of Heteromeric Kir4.1/5.1 Inward Rectifier Potassium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. VU 0134992 | Inward Rectifier Potassium (Kir) Channels | Tocris Bioscience [tocris.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Blockade of the HERG human cardiac K+ channel by the antidepressant drug amitriptyline - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibitory effect of the tricyclic antidepressant amitriptyline on voltage-dependent K+ channels in rabbit coronary arterial smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Amitriptyline is a potent blocker of human Kv1.1 and Kv7.2/7.3 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Small-molecule modulators of inward rectifier K+ channels: recent advances and future possibilities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The antidepressant fluoxetine blocks the human small conductance calcium-activated potassium channels SK1, SK2 and SK3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition by fluoxetine of voltage-activated ion channels in rat PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The antidepressant drug fluoxetine is an inhibitor of human ether-a-go-go-related gene (HERG) potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibition of the human two-pore domain potassium channel, TREK-1, by fluoxetine and its metabolite norfluoxetine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Nortriptyline, a tricyclic antidepressant, inhibits voltage-dependent K+ channels in coronary arterial smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Nortriptyline, a tricyclic antidepressant, inhibits voltage-dependent K+ channels in coronary arterial smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Chloroquine blocks the Kir4.1 channels by an open-pore blocking mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Molecular Mechanisms of Chloroquine Inhibition of Heterologously Expressed Kir6.2/SUR2A Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pnas.org [pnas.org]
- 22. In vitro ion channel profile and ex vivo cardiac electrophysiology properties of the R(-) and S(+) enantiomers of hydroxychloroquine - PMC [pmc.ncbi.nlm.nih.gov]
- 23. High-potency block of Kir4.1 channels by pentamidine: Molecular basis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Cardiac and Renal Inward Rectifier Potassium Channel Pharmacology: Emerging Tools for Integrative Physiology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 25. The anti-protozoal drug pentamidine blocks KIR2.x-mediated inward rectifier current by entering the cytoplasmic pore region of the channel - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchinformation.umcutrecht.nl [researchinformation.umcutrecht.nl]
- 27. Redirecting [linkinghub.elsevier.com]
- 28. Discovery, Characterization, and Effects on Renal Fluid and Electrolyte Excretion of the Kir4.1 Potassium Channel Pore Blocker, VU0134992 - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Selectivity of VU6036720 in a New Model: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
VU6036720 is a potent and selective in vitro inhibitor of the heteromeric Kir4.1/5.1 inward rectifier potassium channel.[1] Establishing its selectivity is a critical step when employing this tool compound in a novel experimental model. This guide provides a framework for confirming the selectivity of this compound by comparing its performance against alternative compounds and detailing the necessary experimental protocols.
Comparative Analysis of Kir4.1/5.1 Inhibitors
The following tables summarize the reported potency and selectivity of this compound and alternative compounds that can be used to differentiate Kir4.1/5.1 channel activity.
Table 1: Potency of Inhibitors against Kir4.1/5.1 Channels
| Compound | Target | IC50 (µM) | Reference |
| This compound | Kir4.1/5.1 | 0.24 | [1] |
| VU0493690 | Kir4.1/5.1 | 0.96 | [1] |
| Amitriptyline | Kir4.1/5.1 | ~20.1 | [2][3] |
| Fluoxetine | Kir4.1/5.1 | ~20.1 | [2][3] |
Table 2: Selectivity Profile of Kir4.1/5.1 Inhibitors
| Compound | Selectivity over Kir4.1 (Homomeric) | Selectivity over other Kir Channels | Reference |
| This compound | >40-fold | High | [1] |
| VU0493690 | >10-fold | >30-fold over Kir1.1, Kir2.1, Kir2.2 | [4] |
| Amitriptyline | Less selective, also inhibits Kir4.1 | Broad activity against other channels | [1] |
| Fluoxetine | Less selective, also inhibits Kir4.1 | Broad activity against other channels | [1][5] |
Experimental Protocols
To confirm the selectivity of this compound in a new model, a combination of electrophysiological and ion flux assays is recommended.
Thallium Flux Assay
This high-throughput assay measures the influx of thallium (Tl+), a surrogate for K+, through Kir channels.
Principle: Cells expressing the Kir channel of interest are loaded with a Tl+-sensitive fluorescent dye. The addition of Tl+ to the extracellular solution leads to its influx through open channels, causing an increase in fluorescence. Inhibitors of the channel will reduce this fluorescence increase.
Protocol:
-
Cell Culture: Plate cells stably or transiently expressing the Kir channel subunits (e.g., Kir4.1 and Kir5.1) in a 384-well plate.
-
Dye Loading: Load the cells with a Tl+-sensitive fluorescent dye (e.g., FluoZin-2) in assay buffer.
-
Compound Incubation: Pre-incubate the cells with various concentrations of this compound, the chosen alternative inhibitors (VU0493690, amitriptyline, fluoxetine), and a vehicle control.
-
Thallium Stimulation and Data Acquisition: Use a fluorescence plate reader to measure baseline fluorescence, then add a Tl+-containing stimulus buffer and record the change in fluorescence over time.
-
Data Analysis: Calculate the initial rate of fluorescence increase. Plot the percentage of inhibition against the compound concentration to determine the IC50 value for each compound.
Patch-Clamp Electrophysiology
This "gold standard" technique provides detailed information about the effect of a compound on the ion channel's electrical activity.
Principle: A glass micropipette forms a high-resistance seal with the cell membrane, allowing for the measurement of ion flow through a single channel or the whole cell.
Protocol:
-
Cell Preparation: Prepare cells expressing the Kir channels for recording.
-
Whole-Cell Recording: Establish a whole-cell patch-clamp configuration.
-
Voltage Protocol: Apply a voltage protocol to elicit Kir channel currents. A typical protocol involves holding the cell at a specific potential and applying voltage steps or ramps.
-
Compound Application: Perfuse the cell with solutions containing different concentrations of this compound or alternative inhibitors.
-
Data Acquisition and Analysis: Record the changes in current amplitude in response to the compound application. Construct concentration-response curves to determine the IC50 values and assess the voltage dependency of the block.
Signaling Pathways and Experimental Workflows
Understanding the signaling context of Kir4.1/5.1 is crucial for interpreting experimental results.
References
- 1. This compound: The First Potent and Selective In Vitro Inhibitor of Heteromeric Kir4.1/5.1 Inward Rectifier Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Cross-Validation of VU6036720's Inhibition of Kir4.1/5.1 Channels with Genetic Knockout Models
A comparative analysis of the pharmacological inhibitor VU6036720 and genetic models of Kir4.1 and Kir5.1 channel dysfunction reveals converging evidence for the critical role of these channels in neurological and renal physiology. This guide provides a detailed comparison of the reported effects of this compound with the phenotypes observed in Kir4.1 and Kir5.1 knockout mice, supported by experimental data and methodologies.
This document is intended for researchers, scientists, and drug development professionals interested in the function of heteromeric Kir4.1/5.1 potassium channels and the validation of pharmacological tools for their study.
Data Presentation: Pharmacological Inhibition vs. Genetic Deletion
The following table summarizes the key quantitative and qualitative findings from studies on the pharmacological inhibitor this compound and genetic knockout models of the Kir4.1 (Kcnj10) and Kir5.1 (Kcnj16) channel subunits. This direct comparison facilitates a cross-validation of the inhibitor's effects with the functional consequences of gene deletion.
| Feature | Pharmacological Inhibition (this compound) | Genetic Deletion (Kir4.1 Knockout) | Genetic Deletion (Kir5.1 Knockout) |
| Target | Heteromeric Kir4.1/5.1 inward rectifier potassium channels | Kir4.1 (Kcnj10) gene | Kir5.1 (Kcnj16) gene |
| Mechanism of Action | Pore blocker of the Kir4.1/5.1 channel[1][2][3] | Complete loss of Kir4.1 protein and function[4][5][6][7][8][9] | Complete loss of Kir5.1 protein, leading to absence of Kir4.1/5.1 heteromers[10][11][12][13][14][15] |
| In Vitro Potency (IC50) | 0.24 µM for Kir4.1/5.1[1][3][16] | Not Applicable | Not Applicable |
| Selectivity | >40-fold selective over homomeric Kir4.1 channels[1][3] | Specific to Kir4.1 | Specific to Kir5.1 |
| Electrophysiological Effects | Inhibition of whole-cell inwardly rectifying K+ currents in cells expressing Kir4.1/5.1.[17] Reduction of channel open-state probability and single-channel current amplitude.[1][3] | Depolarized membrane potential and increased input resistance in Müller cells and oligodendrocytes.[5][6][8] Altered K+ currents in astrocytes.[4] | Increased K+ conductance in distal convoluted tubule (DCT) due to remaining, less pH-sensitive homomeric Kir4.1 channels.[10][11][12] Reduced pH sensitivity in locus coeruleus neurons.[15] |
| Key Phenotypes | In vitro tool; in vivo effects limited by pharmacokinetics.[1] | Severe motor impairment, ataxia, seizures, sensorineural deafness, and early postnatal death.[4] Hypomyelination and spongiform vacuolation in the spinal cord.[5] Abolished endocochlear potential.[7][18][19] | Hypokalemic, hyperchloremic metabolic acidosis with hypercalciuria.[10][11][12][20] Altered renal salt handling and blood pressure control.[21] No auditory dysfunction.[13][14] |
| Cellular Functions Implicated | Regulation of K+ homeostasis and membrane potential. | K+ buffering, glutamate uptake in astrocytes, myelination by oligodendrocytes, and generation of endocochlear potential.[4][5][22][23][24][25] | pH sensing in the kidney and brain, regulation of renal ion transport.[10][11][12][15][26][27][28][29][30][31][32] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the key experimental protocols used to characterize this compound and the genetic knockout models.
Pharmacological Characterization of this compound
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK-293) cells are stably transfected with a bicistronic vector (e.g., pBudCE4.1) co-expressing Kir4.1 and Kir5.1 subunits to ensure the formation of heteromeric channels.[17]
-
Whole-Cell Patch-Clamp Electrophysiology: Stably transfected HEK-293 cells are subjected to whole-cell patch-clamp recordings. Inwardly rectifying currents are elicited by voltage ramps or steps. The potency of this compound is determined by applying increasing concentrations of the compound and measuring the inhibition of the Kir4.1/5.1-mediated current to calculate the IC50 value.[1][17]
-
Single-Channel Recordings: Cell-attached patch-clamp recordings are performed on cells expressing Kir4.1/5.1 to observe the effect of this compound on the behavior of individual channels. This allows for the determination of changes in channel open probability and single-channel conductance.[1][3]
-
Selectivity Assays: The selectivity of this compound is assessed by testing its inhibitory activity against a panel of other potassium channels, including homomeric Kir4.1 channels and other Kir channel subtypes, expressed in suitable cell lines.[1][3]
Generation and Phenotypic Analysis of Kir4.1 and Kir5.1 Knockout Mice
-
Generation of Knockout Mice: Gene targeting techniques, such as homologous recombination in embryonic stem cells or CRISPR-Cas9, are used to disrupt the Kcnj10 (Kir4.1) or Kcnj16 (Kir5.1) gene in mice.[13][14][15]
-
Genotyping: Polymerase Chain Reaction (PCR) analysis of genomic DNA from tail biopsies is used to confirm the genotype of the mice (wild-type, heterozygous, or homozygous knockout).
-
Behavioral Analysis: Motor function and coordination in Kir4.1 knockout mice are assessed using tests such as the rotarod test. Seizure activity is monitored through observation and electroencephalography (EEG).
-
Electrophysiology in Native Tissues: Patch-clamp recordings are performed on specific cell types (e.g., astrocytes, Müller cells, neurons in brain slices, or renal tubule cells) from knockout and wild-type mice to measure membrane potential, input resistance, and potassium currents.[4][5][6][8][10][11][12]
-
Histology and Immunohistochemistry: Tissues from knockout and wild-type mice are processed for histological staining (e.g., hematoxylin and eosin) to examine tissue morphology and for immunohistochemistry using specific antibodies to detect the presence or absence of Kir4.1 or Kir5.1 protein and to label specific cell types.[5][6][8]
-
Metabolic Cage Analysis: For Kir5.1 knockout mice, animals are housed in metabolic cages to collect urine and monitor food and water intake. Blood and urine samples are analyzed for electrolyte concentrations, pH, and other metabolic parameters to assess renal function.[10][11][12][20]
Mandatory Visualization
The following diagrams illustrate the key concepts and workflows described in this guide.
Figure 1: Comparison of pharmacological inhibition and genetic deletion of Kir4.1/5.1 channels.
Figure 2: Signaling pathway illustrating the role of Kir4.1 in astrocyte function and the consequences of its inhibition.
Figure 3: Logical workflow for the cross-validation of this compound's effects with genetic models.
References
- 1. This compound: The First Potent and Selective In Vitro Inhibitor of Heteromeric Kir4.1/5.1 Inward Rectifier Potassium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. researchgate.net [researchgate.net]
- 4. The role of glial specific Kir4.1 in normal and pathological states of the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kir4.1 potassium channel subunit is crucial for oligodendrocyte development and in vivo myelination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Genetic inactivation of an inwardly rectifying potassium channel (Kir4.1 subunit) in mice: phenotypic impact in retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Genetic Inactivation of an Inwardly Rectifying Potassium Channel (Kir4.1 Subunit) in Mice: Phenotypic Impact in Retina | Journal of Neuroscience [jneurosci.org]
- 9. KCNJ10 (Kir4.1) potassium channel knockout abolishes endocochlear potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Renal phenotype in mice lacking the Kir5.1 (Kcnj16) K+ channel subunit contrasts with that observed in SeSAME/EAST syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biophysics.physics.ox.ac.uk [biophysics.physics.ox.ac.uk]
- 13. Deletion of Kcnj16 in Mice Does Not Alter Auditory Function - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Deletion of Kcnj16 in Mice Does Not Alter Auditory Function [frontiersin.org]
- 15. Genetic Inactivation of Kcnj16 Identifies Kir5.1 as an Important Determinant of Neuronal PCO2/pH Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound | Potassium Channel | 3026597-12-3 | Invivochem [invivochem.cn]
- 17. This compound: The First Potent and Selective In Vitro Inhibitor of Heteromeric Kir4.1/5.1 Inward Rectifier Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Loss of KCNJ10 protein expression abolishes endocochlear potential and causes deafness in Pendred syndrome mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. physoc.org [physoc.org]
- 21. JCI Insight - Essential role of Kir5.1 channels in renal salt handling and blood pressure control [insight.jci.org]
- 22. Emerging Roles of Astrocyte Kir4.1 Channels in the Pathogenesis and Treatment of Brain Diseases [mdpi.com]
- 23. Frontiers | Role of Astrocytic Inwardly Rectifying Potassium (Kir) 4.1 Channels in Epileptogenesis [frontiersin.org]
- 24. researchgate.net [researchgate.net]
- 25. Emerging Roles of Astrocyte Kir4.1 Channels in the Pathogenesis and Treatment of Brain Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. The Critical Roles of K<sub>ir</sub>5.1 (<em>Kcnj16</em>) in Cardiorenal and Neurorespiratory Physiology - ProQuest [proquest.com]
- 27. Diverse functions of the inward-rectifying potassium channel Kir5.1 and its relationship with human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 28. journals.physiology.org [journals.physiology.org]
- 29. journals.physiology.org [journals.physiology.org]
- 30. researchgate.net [researchgate.net]
- 31. EAST/SeSAME Syndrome and Beyond: The Spectrum of Kir4.1- and Kir5.1-Associated Channelopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Inwardly rectifying potassium channel 5.1: Structure, function, and possible roles in diseases - PMC [pmc.ncbi.nlm.nih.gov]
VU6036720: A Potent and Selective Inhibitor of Heteromeric Kir4.1/5.1 Channels
A comprehensive analysis of VU6036720's specificity against other inwardly rectifying potassium (Kir) channels, providing researchers and drug development professionals with essential comparative data and detailed experimental protocols.
This compound has emerged as the first potent and selective in vitro inhibitor of the heteromeric Kir4.1/5.1 inward rectifier potassium channel, a key player in renal and neural physiology.[1][2] This guide provides a detailed comparison of this compound's inhibitory activity against a panel of other Kir channels, supported by quantitative data and experimental methodologies, to aid researchers in assessing its suitability for their studies.
Quantitative Assessment of Specificity
This compound demonstrates remarkable selectivity for the Kir4.1/5.1 channel. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various Kir channels, highlighting its potent and specific nature.
| Kir Channel Subunit(s) | IC50 (µM) | Selectivity over Kir4.1/5.1 |
| Kir4.1/5.1 | 0.24 | - |
| Kir4.1 | >10 | >40-fold |
| Kir1.1 (ROMK) | >30 | >125-fold |
| Kir2.1 | >30 | >125-fold |
| Kir2.2 | >30 | >125-fold |
| Kir2.3 | >30 | >125-fold |
| Kir3.1/3.2 | >30 | >125-fold |
| Kir3.1/3.4 | >30 | >125-fold |
| Kir6.1/SUR2B | >30 | >125-fold |
| Kir6.2/SUR1 | >30 | >125-fold |
| Kir7.1 | >30 | >125-fold |
Data compiled from McClenahan et al. (2022).[1]
The data clearly indicates that this compound is a highly selective inhibitor of Kir4.1/5.1 channels, with IC50 values for other tested Kir channels being over 125-fold higher. This exceptional specificity makes it an invaluable tool for dissecting the physiological and pathological roles of Kir4.1/5.1.
Mechanism of Action
Studies have revealed that this compound acts as a pore blocker, binding within the ion-conduction pathway of the Kir4.1/5.1 channel.[1][3] This mechanism of action is supported by the observation that elevating extracellular potassium ion concentration shifts the IC50 value, a characteristic feature of pore-blocking inhibitors.[1][3] Further mutational analysis has identified asparagine 161 in Kir5.1 as a critical residue for the inhibitory activity of this compound.[1]
Experimental Protocols
The specificity of this compound was determined using two primary experimental techniques: the thallium flux assay for high-throughput screening and patch-clamp electrophysiology for detailed functional characterization.
Thallium Flux Assay
This assay is a fluorescence-based method used for high-throughput screening of ion channel modulators. It utilizes the ability of thallium ions (Tl+) to pass through potassium channels and a Tl+-sensitive fluorescent dye.
Protocol:
-
Cell Culture: HEK-293 cells stably expressing the Kir channel of interest are plated in 384-well plates.
-
Dye Loading: The cells are loaded with a thallium-sensitive fluorescent dye (e.g., FluxOR™).
-
Compound Addition: this compound or other test compounds are added to the wells at various concentrations.
-
Thallium Stimulation: A solution containing thallium sulfate is added to the wells to initiate Tl+ influx through the open Kir channels.
-
Fluorescence Measurement: The change in fluorescence intensity, which is proportional to the amount of Tl+ entering the cells, is measured using a fluorescent plate reader.
-
Data Analysis: The fluorescence signal is used to determine the extent of channel inhibition and calculate IC50 values.
Patch-Clamp Electrophysiology
Patch-clamp electrophysiology is the gold standard for studying ion channel function, allowing for direct measurement of the ionic currents flowing through the channels.
Protocol:
-
Cell Preparation: Cells expressing the Kir channel of interest are prepared for recording.
-
Whole-Cell Configuration: A glass micropipette filled with an appropriate intracellular solution is used to form a high-resistance seal with the cell membrane, and then the membrane patch is ruptured to gain electrical access to the cell's interior (whole-cell configuration).
-
Voltage Clamp: The cell membrane potential is clamped at a specific voltage (e.g., -80 mV).
-
Current Recording: Voltage steps or ramps are applied to elicit Kir channel currents, which are recorded using a specialized amplifier.
-
Compound Application: this compound is applied to the cell via the extracellular solution.
-
Data Analysis: The inhibition of the Kir channel current by the compound is measured, and concentration-response curves are generated to determine the IC50.
Visualizing Experimental and Signaling Pathways
To further clarify the methodologies and the biological context of this compound's action, the following diagrams are provided.
Caption: Experimental workflow for assessing this compound specificity.
Caption: Signaling pathway of the Kir4.1/5.1 channel in the kidney.
Conclusion
This compound stands out as a highly potent and selective inhibitor of the heteromeric Kir4.1/5.1 channel. Its specificity, coupled with a well-characterized mechanism of action, makes it an exceptional pharmacological tool for investigating the diverse physiological functions and therapeutic potential of this important ion channel in both the kidney and the brain. The detailed experimental protocols provided herein offer a solid foundation for researchers to utilize this compound effectively in their studies.
References
- 1. This compound: The First Potent and Selective In Vitro Inhibitor of Heteromeric Kir4.1/5.1 Inward Rectifier Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. S-EPMC9092466 - this compound: The First Potent and Selective In Vitro Inhibitor of Heteromeric Kir4.1/5.1 Inward Rectifier Potassium Channels. - OmicsDI [omicsdi.org]
- 3. researchgate.net [researchgate.net]
Benchmarking VU6036720: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective performance comparison of VU6036720 against its historical predecessor, VU0493690, and other relevant Kir channel modulators. The information is supported by experimental data and detailed methodologies to aid in the evaluation of this potent and selective Kir4.1/5.1 inhibitor.
This compound has emerged as a state-of-the-art in vitro inhibitor of heteromeric Kir4.1/5.1 inward rectifier potassium channels, which play crucial roles in both renal and neural physiology.[1][2] Developed through a multidimensional chemical optimization of its predecessor, VU0493690, this compound demonstrates significantly improved potency and selectivity.[1][2][3][4] This guide will delve into the quantitative performance of this compound, outline the experimental protocols for its characterization, and visualize its mechanism of action and the drug discovery workflow.
Performance Comparison
The following table summarizes the key performance metrics of this compound in comparison to its parent compound, VU0493690, and other known Kir channel inhibitors.
| Compound | Target | IC50 (µM) | Selectivity | Mechanism of Action | Key Findings |
| This compound | Kir4.1/5.1 | 0.24 [1][2][3][5] | >40-fold over Kir4.1 [1][2][3] | Pore blocker; reduces open-state probability and single-channel current amplitude [1][3][6] | The most potent and selective Kir4.1/5.1 inhibitor to date. [1][2] High clearance and plasma protein binding may limit in vivo target engagement.[1][3] |
| VU0493690 | Kir4.1/5.1 | 0.96[1][2][3][4] | >10-fold over Kir4.1 and ten other Kir channels[1][2][3][4] | Not explicitly stated, but likely similar to this compound | A moderately potent and selective inhibitor that served as the lead compound for the development of this compound.[1][2][4] |
| Pentamidine | Kir channels (among others) | Not specified for Kir4.1/5.1 | Broad spectrum | Inhibits channel trafficking (hERG)[7] | An antimicrobial drug with known effects on various ion channels, including Kir channels.[7] |
| Flecainide | Kir2.1 (potentiator) | Not applicable (potentiator) | Selective for Kir2.1 over Kir2.2 and Kir2.3[7] | Reduces spermine-dependent pore block, increasing outward current[7] | A class Ic antiarrhythmic drug that potentiates certain Kir channels.[7] |
Experimental Protocols
The characterization of this compound and its comparison to other compounds involved several key experimental methodologies.
High-Throughput Screening (HTS) using Thallium Flux Assay
This assay was employed for the initial screening of a large compound library to identify inhibitors of Kir4.1/5.1.
-
Cell Line: HEK-293T cells stably co-expressing Kir4.1 and Kir5.1 subunits.[1]
-
Principle: The assay measures the influx of thallium (Tl+), a surrogate for potassium (K+), through the Kir4.1/5.1 channels using a fluorescent dye that is sensitive to Tl+. Inhibition of the channel results in a decreased fluorescent signal.
-
Procedure:
-
Cells are plated in multi-well plates and incubated with the fluorescent dye.
-
Compounds from the library, including VU0493690, are added to the wells.
-
A stimulus solution containing Tl+ is added to initiate ion flux.
-
The change in fluorescence is measured over time using a plate reader.
-
Hits are identified as compounds that significantly reduce the Tl+ flux compared to control wells.
-
Patch Clamp Electrophysiology
This technique was used for the detailed electrophysiological characterization of the inhibitory activity of this compound.
-
Cell Line: HEK-293T cells stably expressing Kir4.1/5.1 channels.[1]
-
Configuration: Whole-cell and cell-attached patch clamp configurations were used.
-
Procedure:
-
A glass micropipette filled with an electrolyte solution forms a high-resistance seal with the cell membrane.
-
In the whole-cell configuration, the membrane patch is ruptured to allow electrical access to the entire cell. In the cell-attached configuration, the patch of membrane under the pipette is left intact to record single-channel currents.
-
Voltage clamp protocols are applied to measure the inwardly rectifying K+ currents mediated by the Kir4.1/5.1 channels.
-
This compound is applied at various concentrations to determine its effect on the current amplitude and channel gating properties (open probability).
-
The concentration-response curve is generated to calculate the IC50 value.
-
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Mechanism of action of this compound on the Kir4.1/5.1 channel.
Caption: Drug discovery workflow leading to this compound.
References
- 1. This compound: The First Potent and Selective In Vitro Inhibitor of Heteromeric Kir4.1/5.1 Inward Rectifier Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: The First Potent and Selective In Vitro Inhibitor of Heteromeric Kir4.1/5.1 Inward Rectifier Potassium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. genscript.com [genscript.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | Potassium Channel | TargetMol [targetmol.com]
- 7. Cardiac and Renal Inward Rectifier Potassium Channel Pharmacology: Emerging Tools for Integrative Physiology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of VU6036720: A Guide for Laboratory Professionals
This document provides essential guidance on the proper disposal procedures for VU6036720, a potent and selective inhibitor of the heteromeric Kir4.1/5.1 inward rectifier potassium channels. The following procedures are intended for researchers, scientists, and drug development professionals to ensure the safe and environmentally responsible disposal of this compound.
Disclaimer: This information is based on available safety data sheets and general laboratory safety practices. Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and comply with all local, state, and federal regulations.
Hazard Assessment
According to the Safety Data Sheet (SDS) for this compound hydrochloride, the substance is not classified as hazardous according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. However, standard precautionary measures for handling all laboratory chemicals should be followed.
Key Chemical Information:
| Property | Value |
| Formal Name | 3-chloro-N-[2-[(2S)-4-(2-cyanophenyl)-2-methyl-1-piperazinyl]ethyl]-4-fluoro-benzenesulfonamide, monohydrochloride[1] |
| Molecular Formula | C20H22ClFN4O2S • HCl[1] |
| Molecular Weight | 473.4 g/mol [1] |
| Form | A solid[1] |
| Solubility | Soluble in DMSO; Slightly soluble in acetonitrile and water[1] |
This product is intended for research use only and is not for human or veterinary use.[1]
Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure you are wearing the appropriate personal protective equipment (PPE). The usual precautionary measures for handling chemicals should be followed. This includes:
-
Gloves: Use impermeable and resistant gloves.
-
Eye Protection: Wear safety glasses with side shields or goggles.
-
Lab Coat: A standard laboratory coat should be worn.
Disposal Procedures
The primary environmental precaution is to prevent the entry of this compound into sewers, surface water, or ground water. The disposal method will vary depending on the form of the waste (solid, in solution, or contaminated materials).
Step-by-Step Disposal Guidance:
-
Solid Waste (Pure Compound):
-
Collect solid this compound waste in a clearly labeled, sealed container.
-
The label should include the chemical name ("this compound") and any other identifiers required by your institution.
-
Dispose of the container through your institution's hazardous or chemical waste collection program.[2] Do not mix with other waste streams unless explicitly permitted by your EHS department.
-
-
Liquid Waste (Solutions):
-
Do not pour solutions containing this compound down the sink. [2]
-
Collect all liquid waste containing this compound in a designated, leak-proof, and clearly labeled waste container.
-
The label should specify the contents, including the name of the compound and the solvent (e.g., "this compound in DMSO").
-
Arrange for pickup and disposal through your institution's chemical waste management service.
-
-
Contaminated Labware and Debris:
-
Sharps: Needles, syringes, or other sharp objects contaminated with this compound should be placed in a designated sharps container.[3][4]
-
Non-Sharps: Gloves, pipette tips, paper towels, and other contaminated disposable labware should be collected in a separate, clearly labeled waste bag or container.[4]
-
These containers should be managed as chemical waste and disposed of according to your institution's guidelines.
-
Decontamination and Spill Cleanup
In the event of a spill, follow these general procedures:
-
Containment: Prevent the spill from spreading.
-
Cleanup: For solid material, pick it up mechanically. Avoid generating dust. For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand, or earth).
-
Collection: Place all cleanup materials into a sealed, labeled container for disposal as chemical waste.
-
Decontamination: Clean the spill area thoroughly.
Logical Workflow for Disposal Decision
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
This workflow provides a visual guide to ensure that all forms of this compound waste are handled and disposed of correctly through the designated institutional channels.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Hazardous Waste Disposal | Office of Clinical and Research Safety [vumc.org]
- 3. Biohazardous Waste: Segregation, Collection & Disposal Guide | Office of Clinical and Research Safety [vumc.org]
- 4. Waste Disposal and Management | Environmental Health and Safety | The University of Vermont [uvm.edu]
Essential Safety and Logistical Information for Handling VU6036720
This guide provides comprehensive safety and logistical information for researchers, scientists, and drug development professionals handling VU6036720. While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is essential to ensure personnel safety and experimental integrity.
Hazard Identification and Safety Ratings
Based on the Safety Data Sheet (SDS), this compound is not classified as hazardous according to the Globally Harmonized System (GHS). The substance has the following safety ratings:
| Hazard Rating System | Health | Fire | Reactivity |
| NFPA | 0 | 0 | 0 |
| HMIS | 0 | 0 | 0 |
These ratings indicate a minimal hazard. However, this product is intended for research use only and is not for human or veterinary use.
Personal Protective Equipment (PPE)
Standard laboratory personal protective equipment should be worn to protect researchers from potential contact and to prevent contamination of the chemical.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Nitrile or latex gloves. |
| Eye Protection | Safety Glasses | Safety glasses with side shields or goggles. |
| Skin and Body Protection | Lab Coat | A standard laboratory coat. |
Operational Plan: Handling and Storage
Proper handling and storage procedures are crucial for maintaining the quality and integrity of this compound.
Handling Procedures
-
Preparation : Before handling, ensure that the work area is clean and uncluttered. Have all necessary equipment, including PPE, readily available.
-
Weighing and Aliquoting : When weighing the solid compound, use a chemical fume hood or a designated weighing station to minimize the potential for inhalation of fine particles and to prevent contamination.
-
Solution Preparation : When preparing solutions, add the solid to the solvent slowly. Based on available data, this compound is soluble in DMSO and slightly soluble in acetonitrile and water.
-
General Hygiene : Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling the compound.
Storage Plan
| Condition | Temperature | Duration | Additional Notes |
| Stock Solution | -80°C | Up to 6 months | Store in sealed vials, protected from moisture and light. |
| Stock Solution | -20°C | Up to 1 month | Store in sealed vials, protected from moisture and light. |
| Solid Form | Room Temperature | As per manufacturer's recommendation | Store in a cool, dry place. |
Disposal Plan
Even though this compound is not classified as hazardous, it should not be disposed of in the regular trash or down the drain. All chemical waste should be disposed of responsibly to prevent environmental contamination.
Waste Segregation and Collection
-
Solid Waste : Collect any solid waste, such as contaminated weighing paper or pipette tips, in a designated, clearly labeled hazardous waste container.
-
Liquid Waste : Dispose of solutions containing this compound in a designated, clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.
-
Empty Containers : Triple rinse empty containers with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. Deface the label of the empty container before disposing of it in the regular trash.
Disposal Workflow
Caption: Workflow for Handling and Disposing of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
